Product packaging for 2-Ethylpyrazine(Cat. No.:CAS No. 13925-00-3)

2-Ethylpyrazine

Cat. No.: B116886
CAS No.: 13925-00-3
M. Wt: 108.14 g/mol
InChI Key: KVFIJIWMDBAGDP-UHFFFAOYSA-N
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Description

Ethylpyrazine is a member of the class of pyrazines that is pyrazine in which one of the hydrogens is replaced by an ethyl group. Found particularly in cereals and cereal products, it is present in baked or fried potato, bread, roasted peanuts, and cooked shrimp, as well as cocoa, coffee, and tea. It has a musty, nutty, buttery, peanut odor and a chocolate-peanut taste. It has a role as a fragrance, a flavouring agent and a Maillard reaction product.
2-Ethylpyrazine has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B116886 2-Ethylpyrazine CAS No. 13925-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
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InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N
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Canonical SMILES

CCC1=NC=CN=C1
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID2065676
Record name Ethylpyrazine
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour
Record name 2-Ethylpyrazine
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 2-Ethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Ethylpyrazine
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Density

0.981-1.000
Record name 2-Ethylpyrazine
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Vapor Pressure

1.67 [mmHg]
Record name 2-Ethylpyrazine
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CAS No.

13925-00-3, 1392-50-3
Record name 2-Ethylpyrazine
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Record name 2-Ethyl pyrazine
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Record name Ethylpyrazine
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Record name 2-ETHYLPYRAZINE
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Record name 2-Ethylpyrazine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 2-Ethylpyrazine. This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family.[1] It is a significant compound in the flavor and fragrance industry, contributing nutty, roasted, and cocoa-like aromas to a variety of food products.[2][3][4] Naturally, it forms during the Maillard reaction in cooked or roasted foods such as coffee, bread, and peanuts.[2][4][5] In the pharmaceutical sector, pyrazine derivatives, including this compound, are explored as building blocks for synthesizing molecules with potential therapeutic applications, such as antimicrobial and anti-inflammatory agents.[5]

Chemical Structure and Identification

This compound is characterized by a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with an ethyl group at the C-2 position.[1][5]

2-Ethylpyrazine_Structure N1 N C2 C N1->C2 C3 C C2->C3 C7 CH2 C2->C7 N4 N C3->N4 H3 H C3->H3 C5 C N4->C5 C6 C C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 C8 CH3 C7->C8

Caption: 2D Chemical Structure of this compound.

IdentifierValue
IUPAC Name This compound[1]
Synonyms Ethylpyrazine, Pyrazine, 2-ethyl-, Moldin[1][4]
CAS Number 13925-00-3[2]
Molecular Formula C6H8N2[4]
SMILES CCC1=NC=CN=C1[6]
InChI InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3[2]
InChIKey KVFIJIWMDBAGDP-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic musty, nutty, peanut-butter-like odor.[2][3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 108.14 g/mol [2][4]
Boiling Point 152 - 155 °C[2][4][7]
Density 0.981 - 1.000 g/mL at 20-25 °C[2][3][4]
Vapor Pressure 1.67 - 4.01 mmHg at 25 °C[2][4]
Flash Point 43 °C / 109 °F[4][7]
Solubility Soluble in water, organic solvents, and oils.[2][4][2][4]
LogP (Octanol-Water Partition Coefficient) 0.69 - 0.87[1][2]
Refractive Index 1.493 - 1.508 at 20 °C[2][3][4]
Appearance Colorless to pale yellow liquid.[2][3][4][2][3][4]

Experimental Protocols

General Synthesis of Pyrazines

The synthesis of substituted pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This is a common and versatile method for forming the pyrazine ring. While specific industrial synthesis routes for this compound can be proprietary, a general laboratory-scale approach is outlined below.

Protocol: Condensation Synthesis of this compound

This protocol describes a generalized method for synthesizing this compound via the condensation of ethylenediamine with an appropriate dicarbonyl compound, followed by oxidation.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected 1,2-dicarbonyl compound (e.g., a derivative of glyoxal) in a suitable solvent like ethanol.[8]

  • Addition of Diamine : Slowly add an equimolar amount of ethylenediamine to the stirred solution at room temperature. The reaction is often exothermic.

  • Condensation : Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the dihydropyrazine intermediate.[8] Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Oxidation : After cooling the mixture, introduce an oxidizing agent (e.g., manganese dioxide or air/oxygen bubbling) to aromatize the dihydropyrazine to the pyrazine ring.[8][9] This step is typically stirred at room temperature until completion.

  • Work-up and Purification :

    • Filter the reaction mixture to remove the oxidizing agent and any inorganic byproducts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can then be purified using standard techniques such as distillation or column chromatography on silica gel to yield pure this compound.[8]

G A 1. Reaction Setup (1,2-Dicarbonyl + Solvent) B 2. Add Ethylenediamine A->B Slow Addition C 3. Condensation (Reflux, forms Dihydropyrazine) B->C Heating D 4. Oxidation (e.g., MnO2 or Air) C->D Cooling then Reagent Addition E 5. Work-up (Filtration, Concentration) D->E F 6. Purification (Distillation or Chromatography) E->F G Pure this compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

The characterization and quality control of this compound typically involve spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the hydrogen atoms in the molecule, confirming the presence of the ethyl group and the protons on the pyrazine ring.[2]

    • ¹³C NMR : Identifies the carbon skeleton of the molecule.[2]

  • Infrared (IR) Spectroscopy : Used to identify the functional groups and the aromatic ring structure.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A standard method for identifying and quantifying this compound in complex mixtures, particularly in food and flavor analysis.[10]

Biological and Pharmaceutical Relevance

This compound is "Generally Recognized as Safe" (GRAS) for use as a flavoring agent in food by organizations such as FEMA.[11] Its primary role is in the food industry, but its pyrazine core structure is of interest in drug development.[5]

  • Flavor and Fragrance : It is a key aroma compound found in many cooked foods and is used to impart roasted, nutty flavors.[2][3]

  • Pharmaceutical Intermediate : The pyrazine ring is a scaffold found in various biologically active molecules. This compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[4][5] Research has explored pyrazine derivatives for potential H1-antihistamine, antimicrobial, and anti-inflammatory activities.[4][5]

No specific signaling pathways involving this compound as a primary modulator have been extensively documented in the provided literature. Its biological role is primarily understood in the context of flavor perception and as a product of food processing.

References

The Ubiquitous Nutty Note: A Technical Guide to 2-Ethylpyrazine in Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpyrazine is a pivotal, naturally occurring heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and earthy flavor profiles of a wide array of thermally processed foods. Formed predominantly through the Maillard reaction and Strecker degradation of specific amino acids and reducing sugars, its presence is a hallmark of cooked, roasted, and baked goods. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various food matrices, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its formation pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the characteristics of this influential flavor compound.

Natural Occurrence of this compound

This compound is a volatile compound that imparts characteristic roasted, nutty, and buttery aromas.[1] Its formation is intrinsically linked to the thermal processing of food.[1] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary pathway for its generation.[1] Consequently, this compound is found in a diverse range of cooked foods.

Table 1: Quantitative Occurrence of this compound and Related Pyrazines in Various Foodstuffs

Food MatrixSpecific CompoundConcentration RangeReference(s)
Roasted Coffee This compoundPart of total alkylpyrazines ranging from 82.1 to 211.6 mg/kg. Ranked after 2-methylpyrazine, 2,6-dimethylpyrazine, and 2,5-dimethylpyrazine in abundance.[2]
Roasted Peanuts 2-Ethyl-6-methylpyrazine0.59–1.51% of total volatile compounds.[3]
Whole Wheat Bread Crust 2-Ethyl-3,5-dimethylpyrazine~16 µg/kg[3]
Whole Wheat Bread Crust 2-Ethyl-3,6-dimethylpyrazine~16 µg/kg[3]
Cooked Meat (General) PyrazinesImportant contributors to roasted and nutty odors. Specific quantitative data for this compound is limited, but its presence is well-established.[4]
Cocoa Products PyrazinesKey aroma compounds, with concentrations varying based on roasting conditions.[5][6]

Formation Pathway of this compound

The formation of this compound is a complex process rooted in the Maillard reaction, with the Strecker degradation of specific amino acids being a critical step. The amino acid L-serine has been identified as a precursor to this compound.[5][7][8] The general pathway involves the reaction of an α-dicarbonyl compound, formed from sugar degradation, with an amino acid.

The following diagram illustrates a simplified, logical workflow for the formation of this compound and other pyrazines during the thermal processing of food.

cluster_0 Maillard Reaction Initiation cluster_1 Intermediate Stages cluster_2 Pyrazine Formation Reducing Sugars Reducing Sugars Glycosylamine Glycosylamine Reducing Sugars->Glycosylamine Condensation Amino Acids (e.g., Serine) Amino Acids (e.g., Serine) Amino Acids (e.g., Serine)->Glycosylamine Amadori/Heyns Products Amadori/Heyns Products Glycosylamine->Amadori/Heyns Products Rearrangement Dicarbonyls Dicarbonyls Amadori/Heyns Products->Dicarbonyls Degradation alpha-Aminocarbonyls alpha-Aminocarbonyls Dicarbonyls->alpha-Aminocarbonyls Strecker Degradation with Amino Acids Strecker Aldehydes Strecker Aldehydes Dihydropyrazine Intermediates Dihydropyrazine Intermediates alpha-Aminocarbonyls->Dihydropyrazine Intermediates Condensation alpha-Aminocarbonyls->Dihydropyrazine Intermediates This compound This compound Dihydropyrazine Intermediates->this compound Oxidation/Dehydrogenation Other Pyrazines Other Pyrazines Dihydropyrazine Intermediates->Other Pyrazines Oxidation/Dehydrogenation

Figure 1. Simplified Maillard reaction pathway leading to pyrazine formation.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[5][9][10]

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol provides a general framework for the extraction of this compound from a solid or liquid food matrix. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for different sample types.[9][11]

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

  • Headspace vials (e.g., 20 mL) with PTFE/silicone septa

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh a precise amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial. For solid samples, a liquid matrix (e.g., saturated NaCl solution) can be added to improve volatile release.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for quantification.

  • Equilibration: Seal the vial and place it in the heating block/water bath. Allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation.[11]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same or a different optimized temperature to allow for the adsorption of volatile compounds.[11]

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

cluster_workflow HS-SPME Workflow A Sample Preparation (Homogenization, Weighing) B Addition of Internal Standard A->B C Equilibration (Heating & Agitation) B->C D Headspace Extraction (SPME Fiber Exposure) C->D E Thermal Desorption (GC Inlet) D->E F GC-MS Analysis E->F

Figure 2. Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table provides typical GC-MS parameters for the analysis of pyrazines. These should be optimized for the specific instrument and application.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterTypical SettingReference(s)
Injector Temperature 250 °C[12]
Carrier Gas Helium[12]
Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program Initial: 40-60°C (hold 2-5 min)[10][12]
Ramp 1: 5-10°C/min to 150-180°C[10]
Ramp 2: 15-25°C/min to 240-280°C (hold 5-10 min)[10]
MS Source Temperature 230 °C[12]
MS Quadrupole Temperature 150 °C[12]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Conclusion

This compound is a fundamentally important flavor compound that defines the sensory profile of many cherished foods. Its formation via the Maillard reaction is a testament to the complex chemistry that occurs during cooking. A thorough understanding of its natural occurrence, formation pathways, and analytical methodologies is crucial for food scientists aiming to optimize flavor development and for researchers in related fields who may encounter this compound. The data and protocols presented in this guide offer a solid foundation for further investigation and application of knowledge regarding this compound.

References

The Formation of 2-Ethylpyrazine in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of a vast array of thermally processed foods, including baked goods, roasted coffee, and cooked meats. Among the myriad of flavor compounds generated, pyrazines are a critical class of heterocyclic nitrogen-containing compounds that contribute characteristic nutty, roasted, and toasted aromas. This technical guide provides an in-depth exploration of the formation of a specific and significant alkylpyrazine: 2-ethylpyrazine. Understanding the mechanisms, influencing factors, and analytical methodologies for this compound is crucial for food scientists aiming to optimize flavor profiles and for professionals in drug development, where Maillard reaction products can have both beneficial and detrimental effects.

Core Mechanism of this compound Formation

The formation of this compound is a multi-step process rooted in the broader Maillard reaction pathway. The generally accepted mechanism involves the condensation of two α-aminocarbonyl intermediates, which are primarily formed through the Strecker degradation of amino acids.

The initial stages of the Maillard reaction involve the condensation of a reducing sugar (like glucose) with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. Subsequent rearrangement of the glycosylamine leads to the formation of Amadori or Heyns compounds. These compounds then undergo dehydration and fragmentation to produce a variety of reactive carbonyl species, including α-dicarbonyls such as glyoxal, methylglyoxal, and diacetyl.

The key steps leading to this compound are:

  • Strecker Degradation: This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound. The amino acid is oxidatively deaminated and decarboxylated to form a Strecker aldehyde, while the dicarbonyl is converted into an α-aminocarbonyl. The nature of the amino acid's side chain determines the resulting Strecker aldehyde.

  • Formation of α-Aminocarbonyls: A crucial step is the formation of specific α-aminocarbonyl intermediates. To form this compound, it is proposed that a two-carbon (C2) and a four-carbon (C4) α-aminocarbonyl are required.

  • Condensation and Cyclization: Two molecules of α-aminocarbonyls condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.

The origin of the ethyl group in this compound is a subject of specific interest. One significant pathway involves the incorporation of the Strecker aldehyde of certain amino acids. For instance, the reaction of alanine can produce acetaldehyde as a Strecker aldehyde. This acetaldehyde can then react with a dihydropyrazine intermediate to introduce the ethyl group onto the pyrazine ring[1].

Below is a diagram illustrating the general pathway for alkylpyrazine formation, with a specific focus on the potential route to this compound.

Maillard_Reaction_Pathway General Formation Pathway of this compound in the Maillard Reaction cluster_initial Initial Maillard Reaction cluster_intermediates Intermediate Formation cluster_strecker Strecker Degradation cluster_pyrazine_formation Pyrazine Ring Formation cluster_ethylpyrazine Specific Formation of this compound Reducing Sugar Reducing Sugar Amadori/Heyns Products Amadori/Heyns Products Reducing Sugar->Amadori/Heyns Products + Amino Acid Amino Acid Amino Acid Amino Acid->Amadori/Heyns Products Alpha-Dicarbonyls Alpha-Dicarbonyls Amadori/Heyns Products->Alpha-Dicarbonyls Degradation Strecker Aldehyde Strecker Aldehyde Alpha-Dicarbonyls->Strecker Aldehyde + Amino Acid Alpha-Aminocarbonyls Alpha-Aminocarbonyls Alpha-Dicarbonyls->Alpha-Aminocarbonyls + Amino Acid Acetaldehyde (from Alanine) Acetaldehyde (from Alanine) Strecker Aldehyde->Acetaldehyde (from Alanine) Dihydropyrazine Dihydropyrazine Alpha-Aminocarbonyls->Dihydropyrazine Condensation Alkylpyrazine Alkylpyrazine Dihydropyrazine->Alkylpyrazine Oxidation This compound This compound Dihydropyrazine->this compound + Acetaldehyde Experimental_Workflow Experimental Workflow for this compound Analysis cluster_preparation Maillard Reaction Model cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Prepare Reactants Prepare Reactants Heat Reaction Mixture Heat Reaction Mixture Prepare Reactants->Heat Reaction Mixture Cool to Stop Reaction Cool to Stop Reaction Heat Reaction Mixture->Cool to Stop Reaction Transfer to Vial Transfer to Vial Cool to Stop Reaction->Transfer to Vial Add Salt & Internal Standard Add Salt & Internal Standard Transfer to Vial->Add Salt & Internal Standard HS-SPME Extraction HS-SPME Extraction Add Salt & Internal Standard->HS-SPME Extraction GC-MS Analysis GC-MS Analysis HS-SPME Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

The Shifting Sensory Landscape of 2-Ethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Ethylpyrazine, a key heterocyclic aromatic compound, is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas in a wide variety of foods and beverages. Its sensory perception, however, is not static; it undergoes a remarkable transformation with changes in concentration, shifting from subtle nutty and earthy notes at lower levels to more intense roasted and even chocolate-like characteristics at higher concentrations. This technical guide provides an in-depth exploration of the sensory profile of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying olfactory signaling pathway.

Sensory Profile and Thresholds

The sensory character of this compound is highly dependent on its concentration. At lower levels, it imparts delicate nutty and peanut-like notes. As the concentration increases, the aroma profile evolves to include more pronounced roasted and toasted qualities, eventually developing into rich cocoa and coffee-like facets at higher levels.[1]

The following table summarizes the reported odor and flavor thresholds of this compound in different media. These thresholds represent the lowest concentration at which the compound can be detected.

Threshold TypeMediumConcentration (ppm)Reference
OdorWater35(Koehler et al., 1971)
Taste-10.00(Mosciano, 1998)

Note: The odor threshold in air has been reported as 2 ppb, converted from the concentration in water.[2]

The following table details the diverse sensory descriptors associated with this compound at a concentration of 10.00 ppm.

Sensory Descriptor
Nutty
Musty
Casky
Woody
Potato
Earthy
Cocoa
Fishy nuance

(Source: Mosciano, 1998)[3]

Recommended Usage Levels in Food Products

The concentration-dependent nature of this compound's flavor profile makes its application in the food industry a matter of precise dosing to achieve the desired sensory outcome. The following table provides suggested usage levels for a related compound, 2-ethyl-3-methyl pyrazine, which offers insights into the concentrations at which different flavor notes are achieved in various food matrices.

Food CategoryApplicationSuggested Level (ppm)Sensory Contribution
SavoryGeneral300Subtle roasted note
Roast Beef500Good level of addition with other pyrazines
HVP200Subdued roasted note
Brown FlavorsChocolate & Cocoa400-1000Hint of authentic nuttiness
Coffee2000+Varies with degree of roast
Nut FlavorsToasted Almond1000Nutty profile
Hazelnut & Peanut~2000Most effective at higher levels
Pistachio1000Similar to toasted almond
Other FlavorsBread Crumb100Subtle flavor
Bread Crust/Pizza2000+More aggressive flavor
Toasted Coconut200Moderate toasting
Malted Milk<100-
Molasses100-
Brown Sugar30-
Black Tea30-
Red Tea (Oolong)200-

(Source: Perfumer & Flavorist)[4]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. The following table outlines typical parameters for the analysis of pyrazines.

ParameterSpecification
Sample Preparation
Extraction MethodHeadspace Solid-Phase Microextraction (HS-SPME)
SPME FiberDivinylbenzene-Carboxen-polydimethylsiloxane (DVB/CAR/PDMS)
Pre-incubation Temperature80°C
Extraction Temperature50°C
Extraction Time50 minutes
Gas Chromatography (GC)
ColumnSUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) or Rtx-5 (dimethylpolysiloxane)
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min
Injector Temperature230 - 270°C
Injection ModeSplitless
Oven Temperature ProgramInitial 40°C (hold 1.5-5 min), ramp to 100-230°C at 2-15°C/min, with subsequent ramps to 245°C
Olfactometry (O)
Sniffing PortHeated transfer line connected to a sniffing mask or port
PanelistsTrained sensory assessors
Data CollectionAssessors record odor descriptors and intensity at specific retention times

(Sources:[5][6][7][8])

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

1. Panelist Selection and Training:

  • A panel of 10-20 individuals is selected based on their sensory acuity and ability to verbalize perceptions.[9]

  • Panelists undergo extensive training (e.g., two weeks) to familiarize themselves with the target flavor attributes using reference standards (e.g., 2-acetylpyrazine for "nutty").[9]

  • Training focuses on developing a consensus on the sensory lexicon and practicing intensity scoring.[9]

2. Attribute Generation and Definition:

  • The panel collectively develops a list of descriptive terms (lexicon) that comprehensively characterize the sensory properties of the samples.

  • Each descriptor is clearly defined to ensure consistent understanding among panelists.

3. Intensity Rating:

  • Panelists rate the intensity of each attribute for each sample using a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Samples are presented in a controlled and randomized order to minimize bias.

4. Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in sensory attributes among samples.[9]

Visualizing the Mechanisms of Perception and Analysis

To understand how this compound is perceived and analyzed, the following diagrams illustrate the key pathways and workflows.

olfactory_signaling_pathway cluster_membrane Olfactory Neuron Membrane odorant This compound receptor OR5K1 (GPCR) odorant->receptor 1. Binding g_protein G-protein (Gαolf, β, γ) receptor->g_protein 2. Activation ac Adenylyl Cyclase III g_protein->ac 3. Activation atp ATP camp cAMP atp->camp 4. Conversion AC ion_channel Ion Channel (CNG) camp->ion_channel 5. Opening ca_ion ion_channel->ca_ion 6. Influx cl_ion ca_ion->cl_ion 7. Efflux depolarization Depolarization (Signal to Brain) cl_ion->depolarization 8. Signal qda_workflow start Start: Product Samples panel_selection Panelist Selection & Training (Screening for sensory acuity, training with reference standards) start->panel_selection lexicon_dev Lexicon Development (Generate & define descriptive terms) panel_selection->lexicon_dev sensory_eval Sensory Evaluation (Individual booths, randomized sample order, intensity rating on line scales) lexicon_dev->sensory_eval data_collection Data Collection (Convert line scale ratings to numerical data) sensory_eval->data_collection stat_analysis Statistical Analysis (ANOVA, PCA, etc.) data_collection->stat_analysis results Results & Interpretation (Sensory profile of each sample) stat_analysis->results end End: In-depth Sensory Profile results->end gco_workflow cluster_detection Detection start Start: Sample with Volatiles extraction Volatile Extraction (e.g., HS-SPME) start->extraction gc_separation Gas Chromatography (GC) (Separation of volatile compounds) extraction->gc_separation split Effluent Splitting gc_separation->split fid_ms Instrumental Detector (FID/MS) (Peak detection & identification) split->fid_ms olfactometry Olfactometry Port (Human assessor sniffs effluent) split->olfactometry data_integration Data Integration (Correlate instrumental peaks with odor events and descriptors) fid_ms->data_integration olfactometry->data_integration results Identification of Odor-Active Compounds data_integration->results end End: Odor Profile results->end

References

The Olfactory Signature of 2-Ethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Ethylpyrazine (FEMA No. 3281, CAS No. 13925-00-3) is a heterocyclic aromatic organic compound that belongs to the pyrazine family. These compounds are renowned for their significant impact on the aroma of a wide variety of thermally processed foods. Naturally formed through the Maillard reaction between amino acids and reducing sugars, this compound is a key volatile component responsible for the desirable roasted, nutty, and savory notes in products like coffee, cocoa, bread, and roasted meats. Its potent and distinct olfactory characteristics make it a valuable ingredient for flavorists and a subject of interest for sensory scientists and researchers in drug development seeking to understand chemosensory perception.

Olfactory Profile and Sensory Characteristics

This compound is characterized by a complex and potent aroma profile. Its primary sensory descriptors are nutty, roasted, and earthy .[1][2] Depending on its concentration and the matrix in which it is present, it can also impart more specific notes of peanut butter, cocoa, coffee, and a musty or woody character .[2]

The perception of its aroma is highly dependent on concentration. At lower levels, typically below 10 parts per million (ppm), it provides subtle nutty and peanut-like notes. As the concentration increases, the profile develops more pronounced roasted and toasted qualities, eventually evolving to exhibit cocoa and coffee-like characteristics at higher usage levels. This concentration-dependent sensory behavior is critical for achieving specific flavor profiles in commercial applications. Normal use levels in finished consumer products range from 0.5 to 10 ppm.[2]

Quantitative Olfactory Data

The potency of an aroma compound is quantified by its odor threshold, which is the lowest concentration detectable by the human sense of smell. Ethyl-substituted pyrazines generally have significantly lower odor thresholds than their methyl-substituted counterparts, making them highly impactful aroma compounds.[3]

ParameterMediumValueReference
Odor Threshold Water0.2 ppm(Shibamoto, T., 1986)

Table 1: Quantitative Odor Threshold for this compound.

Natural Formation: The Maillard Reaction

This compound is not typically found in raw foods; its existence is a hallmark of thermal processing. It is a well-established product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino groups (from amino acids, peptides, or proteins) and carbonyl groups (from reducing sugars) upon heating.[4]

The general pathway involves the degradation of sugars to form dicarbonyl compounds, which then react with amino acids in a process known as Strecker degradation to form aminoketones. These aminoketones are key intermediates that can self-condense or react with other intermediates to form a variety of heterocyclic compounds, including the substituted pyrazine ring of this compound.[5]

References

An In-depth Technical Guide to 2-Ethylpyrazine (CAS: 13925-00-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylpyrazine (CAS Number: 13925-00-3), a heterocyclic aromatic compound widely utilized in the food and fragrance industries. This document collates critical data on its chemical and physical properties, safety and handling, and applications. Detailed experimental protocols for its synthesis and analytical quantification are presented, alongside visualizations of key workflows and a proposed metabolic pathway to support further research and development.

Introduction

This compound is a member of the pyrazine class of organic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] It is a volatile compound naturally formed in various cooked or roasted foods through the Maillard reaction between sugars and amino acids.[2][3] Its distinctive nutty, roasted, and cocoa-like aroma makes it a valuable flavoring agent.[4][5] Beyond its sensory applications, this compound is recognized as an endogenous metabolite and is a subject of interest in agricultural and pharmaceutical research.[6][7][8] This guide serves as a technical resource, consolidating key data and methodologies for professionals working with this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name This compound[9]
Synonyms Ethylpyrazine, 2-Ethyl-1,4-diazine[2][10]
CAS Number 13925-00-3[4]
Molecular Formula C₆H₈N₂[2]
Molecular Weight 108.14 g/mol [4]
Appearance Colorless to pale yellow liquid[11][12]
Odor Nutty, roasted, musty, cocoa, peanut butter[2][4]
Boiling Point 152-153 °C at 760 mmHg[4][10]
Density 0.984 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.498 - 1.500[4][11]
Flash Point 43 °C (109.4 °F)[4][10]
Solubility Freely soluble in water, organic solvents, and oils[2][13]
LogP 0.69[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound.

Spectrum TypeKey Data PointsReference(s)
¹H NMR (90 MHz, CDCl₃)Shifts [ppm]: 8.50, 8.48, 8.41, 8.40, 8.38, 2.99, 2.90, 2.82, 2.73, 1.42, 1.40, 1.34, 1.32, 1.25[9]
¹³C NMR (25.16 MHz, CDCl₃)Shifts [ppm]: 158.86, 144.20, 144.00, 142.17, 28.68, 13.36[9]
Mass Spectrum (EI) Key m/z peaks: 107.0, 108.0, 80.0, 53.0, 52.0[9]

Applications

This compound has a range of applications stemming from its distinct sensory properties and chemical nature.

  • Flavor and Fragrance: It is extensively used as a flavoring agent in foods to impart roasted, nutty, and cocoa notes to products like coffee, baked goods, and beverages.[5][6] In perfumery, it adds warm and gourmand notes to fragrance compositions.[5]

  • Pharmaceutical Research: It serves as a reagent or intermediate in the synthesis of pharmaceutical compounds, such as pyrazinoic acid derivatives.[14][15] The broader class of pyrazines is explored for various biological activities, including antimicrobial effects.[16]

  • Agricultural Applications: There are mentions of its use as a plant growth regulator, aimed at improving crop development and yield.[6]

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties. The following table summarizes key safety information derived from Safety Data Sheets (SDS).

Safety AspectInformationReference(s)
GHS Hazard Class Flammable liquids (Category 3), Acute toxicity, Oral (Category 4), Skin Irritation, Serious Eye Damage, Respiratory Irritation.[17][18]
Hazard Statements H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[17]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed in a dry area away from heat and sources of ignition.[18]
Incompatible Materials Strong oxidizing agents, Strong acids.[10]
Personal Protective Equipment (PPE) Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Chemical Synthesis Protocol (General Method)

While various specific routes exist, a common approach to synthesizing substituted pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. This protocol describes a general, one-pot procedure adaptable for this compound synthesis.

Materials:

  • Ethylenediamine

  • 1,2-Dicarbonyl precursor (e.g., a compound that can yield 1-phenyl-1,2-propanedione or similar reactant that can be modified to have an ethyl group)

  • Potassium tert-butoxide (t-BuOK) or another suitable base/catalyst

  • Aqueous Methanol

  • Silica Gel for column chromatography

  • Petroleum ether and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl precursor (2 mmol) in aqueous methanol (3 mL). Stir the solution with a magnetic stirrer until homogeneous.

  • Condensation: Add an equimolar amount of ethylenediamine (2 mmol) to the solution, followed by a catalytic amount of t-BuOK (e.g., 10 mg, 0.08 mmol).[7]

  • Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed. The reaction involves the formation of a dihydropyrazine intermediate, which subsequently aromatizes.[7]

  • Work-up: Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. Use a gradient of petroleum ether and ethyl acetate as the eluent to isolate the this compound.

cluster_synthesis General Synthesis Workflow Dicarbonyl 1,2-Dicarbonyl Precursor Mix Dicarbonyl->Mix Diamine Ethylenediamine Diamine->Mix Condensation Condensation (aq. Methanol, t-BuOK) Mix->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Aromatization Aromatization (Air Oxidation) Dihydropyrazine->Aromatization CrudeProduct Crude This compound Aromatization->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct Pure This compound Purification->FinalProduct

General workflow for pyrazine synthesis.
Analytical Quantification Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile pyrazines in complex matrices like food.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Headspace Autosampler with Solid-Phase Microextraction (SPME) capability

  • GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

Sample Preparation (Headspace SPME):

  • Sample Aliquoting: Place a measured amount of the sample (e.g., 5 g of a solid, 5 mL of a liquid) into a 20 mL headspace vial.

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber, which is effective for a broad range of analytes.

  • Extraction: Place the vial in a heating block (e.g., 60-65°C). Expose the SPME fiber to the sample's headspace for a defined period (e.g., 30 minutes) to allow volatile compounds to adsorb onto the fiber.

  • Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes.

GC-MS Parameters:

  • Injector Temperature: 230-250°C.[6][8]

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 10-15°C/min.

    • Final hold at 240°C for 10 minutes.[6] (Note: This program should be optimized based on the specific column and sample matrix.)

  • MS Transfer Line Temperature: 250°C.[6]

  • Ion Source Temperature: 230°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions like m/z 107 and 108.

cluster_analysis Analytical Workflow (HS-SPME-GC-MS) Sample Food/Beverage Sample Vial Aliquot into Headspace Vial Sample->Vial SPME Headspace SPME (e.g., 65°C, 30 min) Vial->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation (Polar Column) Desorption->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (MSD) Ionization->Detection Data Data Analysis (Quantification) Detection->Data

Workflow for this compound analysis.

Metabolism and Biological Pathways

This compound is classified as an endogenous metabolite, though its specific metabolic pathways in humans are not fully elucidated.[4][8] Research on structurally similar pyrazines and biosynthetic studies in microorganisms provide insight into its likely metabolic fate.

Proposed Metabolic Pathways:

  • Biosynthesis: In microorganisms, it has been shown that simple alkylpyrazines can be derived from amino acids. Specifically, this compound is proposed to be derived from L-serine.[16][17] This process involves a series of enzymatic reactions including dehydration, deamination, and condensation.

  • Catabolism (Oxidation): Studies on the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats have shown that metabolism occurs primarily via oxidation of the aliphatic side-chains to form carboxylic acid derivatives.[10] It is highly probable that this compound undergoes a similar biotransformation, where the ethyl group is oxidized first to an alcohol, then to an aldehyde, and finally to pyrazine-2-carboxylic acid, which can be further metabolized or excreted.

cluster_metabolism Proposed Metabolic Pathways Serine L-Serine (Precursor) Biosynthesis Microbial Biosynthesis Serine->Biosynthesis Ethylpyrazine This compound Biosynthesis->Ethylpyrazine Oxidation1 Side-Chain Oxidation (Phase I) Ethylpyrazine->Oxidation1 Alcohol 1-(Pyrazin-2-yl)ethanol Oxidation1->Alcohol Oxidation2 Oxidation Alcohol->Oxidation2 Aldehyde 1-(Pyrazin-2-yl)ethanone Oxidation2->Aldehyde Oxidation3 Oxidation Aldehyde->Oxidation3 CarboxylicAcid Pyrazine-2-carboxylic acid Oxidation3->CarboxylicAcid Excretion Further Metabolism & Excretion CarboxylicAcid->Excretion

Proposed metabolic fate of this compound.

Conclusion

This compound is a chemically significant molecule with well-established roles in the flavor and fragrance sectors. Its presence as a natural metabolite and its potential use in other industries warrant a thorough understanding of its properties and behavior. The data and protocols compiled in this guide offer a robust foundation for researchers, scientists, and drug development professionals to safely handle, analyze, and explore the applications of this versatile compound. Further research is needed to fully delineate its metabolic pathways and biological activities in humans.

References

2-Ethylpyrazine solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylpyrazine, a heterocyclic aromatic compound pertinent to the flavor, fragrance, and pharmaceutical industries. A thorough understanding of a compound's solubility is critical for its application in drug development, influencing formulation, bioavailability, and efficacy. This document collates available solubility data, details the standard experimental protocols for its determination, and illustrates the underlying principles governing its behavior in various media.

Physicochemical Properties of this compound

Before delving into its solubility, a summary of this compound's key physicochemical properties is presented. These characteristics are foundational to understanding its solubility profile.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂[1][2]
Molecular Weight 108.14 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][3]
Odor Nutty, roasted, cocoa-like[2][4]
Boiling Point 152-153 °C (at 760 mmHg)[1][2]
Density ~0.984 g/mL at 25 °C[2]
LogP (Octanol-Water) 0.69[1][2]
Refractive Index ~1.498 (at 20 °C)[2]

Solubility Profile of this compound

While this compound is widely cited as being soluble in water and common organic solvents, extensive quantitative data in peer-reviewed literature is limited. The following table summarizes the available qualitative and quantitative solubility information.

SolventClassificationSolubilityTemperatureSource(s)
Water Polar ProticFreely Soluble¹Not Specified[2][4]
Ethanol Polar ProticMiscibleRoom Temp.[1]
Dimethyl Sulfoxide (DMSO) Polar Aprotic100 mg/mL (924.73 mM)Not Specified[5]
General Organic Solvents VariousSolubleNot Specified[1]
Oils Non-polarSolubleNot Specified[1]

¹Note: One manufacturer source describes the water solubility as "Slightly soluble"[3], which contrasts with other available data. This discrepancy highlights the importance of empirical determination for specific applications.

Factors Influencing Solubility

The solubility of this compound is governed by fundamental chemical principles, primarily the polarity of the solute and solvent.

The axiom "like dissolves like" is the guiding principle for predicting solubility. This concept is based on the idea that substances with similar molecular polarities and intermolecular forces are more likely to dissolve in one another. This compound possesses a moderately polar pyrazine ring and a non-polar ethyl group, allowing it to interact favorably with a range of solvents.

cluster_Solute This compound cluster_Solvents Solvents Solute Pyrazine Ring (Polar part, N atoms) Polar Polar Solvents (e.g., Water, Ethanol) Solute->Polar Favorable Interaction (Dipole-Dipole) Ethyl Ethyl Group (Non-polar part) NonPolar Non-Polar Solvents (e.g., Oils, Hexane) Ethyl->NonPolar Favorable Interaction (van der Waals) Polar->NonPolar Miscibility Gap (Unfavorable Interaction)

Caption: The "Like Dissolves Like" principle applied to this compound.

Experimental Protocol for Solubility Determination

The definitive method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This "gold standard" technique is widely accepted in the pharmaceutical and chemical industries for its reliability.

Objective: To determine the maximum concentration of a solute (this compound) that can be dissolved in a given solvent at a constant temperature to reach equilibrium.

Materials:

  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Calibrated volumetric glassware

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The term "excess" is crucial as it ensures that the solution becomes saturated and a solid or liquid phase of the solute remains in equilibrium with the dissolved phase.

  • Equilibration: The sealed flask is placed in a temperature-controlled shaker and agitated for a sufficient period (typically 24 to 72 hours). This extended agitation at a constant temperature ensures that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solute is separated from the saturated solution. This is most effectively achieved by centrifugation to pellet any undissolved material, followed by careful filtration of the supernatant through a chemically inert syringe filter.

  • Quantification: The clear, saturated filtrate is then carefully diluted with an appropriate solvent. The concentration of this compound in the diluted sample is determined using a validated analytical method. A calibration curve, prepared using standards of known concentrations, is used for accurate quantification.

  • Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.

The following diagram illustrates the general workflow for this protocol.

cluster_details start 1. Preparation step2 2. Equilibration start->step2 prep_details Add excess this compound to a known volume of solvent in a sealed vial. start->prep_details step3 3. Phase Separation step2->step3 equil_details Agitate in a shaker at constant temperature for 24-72 hours. step2->equil_details step4 4. Quantification step3->step4 sep_details Centrifuge and filter the supernatant through a 0.22 µm syringe filter. step3->sep_details end 5. Report Result step4->end quant_details Dilute the filtrate and analyze concentration via HPLC or GC against a standard curve. step4->quant_details report_details Express solubility as mg/mL or mol/L at the specified temperature. end->report_details

Caption: Standard experimental workflow for the Shake-Flask solubility method.

Applications in Drug Development and Research

This compound serves as a valuable building block, or intermediate, in the synthesis of more complex molecules with potential therapeutic activities. Its solubility characteristics are vital for:

  • Reaction Chemistry: Ensuring it can be effectively dissolved in reaction media to participate in synthetic transformations.

  • Formulation Studies: For any potential direct application or for its derivatives, solubility data in pharmaceutically acceptable solvents is the first step in developing a viable dosage form.

  • Screening Assays: When evaluating derivatives in biological assays, initial solubility in aqueous buffers or DMSO is required to achieve accurate and reproducible results.

Conclusion

This compound exhibits broad solubility in water and a range of organic solvents, a characteristic attributed to its combined polar and non-polar structural features. While precise, publicly available quantitative data is sparse, its general miscibility with polar solvents like ethanol and high solubility in DMSO are well-documented. For research and development applications requiring precise solubility values, the standardized Shake-Flask method is the recommended protocol for empirical determination. This guide provides the foundational knowledge and methodologies for scientists and researchers working with this versatile compound.

References

The Biological Frontier of 2-Ethylpyrazine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, lending its structural motif to a diverse array of biologically active compounds. Among these, 2-ethylpyrazine and its derivatives have emerged as a class of molecules with significant therapeutic potential, demonstrating a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antimicrobial Activity

This compound derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The primary measure of in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity
Derivative ClassCompoundTest OrganismMIC (µg/mL)Reference
Pyrazine-2-carbohydrazidePH-2S. aureus200[1]
PH-2B. subtilis180[1]
PH-4S. aureus210[1]
PH-4B. subtilis200[1]
PH-6E. coli200[1]
PH-12S. typhi230[1]
Triazolo[4,3-a]pyrazine1f E. coli16-32
1i E. coli16-32
2e E. coli16
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (medium with solvent)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the microtiter plate wells containing the broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

  • Controls: Include wells for a positive control (broth, inoculum, and a standard antibiotic) and a negative control (broth, inoculum, and the solvent used to dissolve the derivative).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.

experimental_workflow_mic prep Prepare Serial Dilutions of This compound Derivative inoc Inoculate with Standardized Microbial Suspension prep->inoc incub Incubate at Optimal Temperature inoc->incub read Read Results and Determine MIC incub->read

Fig. 1: Experimental workflow for MIC determination.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of critical signaling pathways that drive cancer progression. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic efficacy of these compounds.

Quantitative Data: Anticancer Activity
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazineGQ352Uveal Melanoma8.9[3]
Imidazo[1,2-a]pyridine12b Hep-2 (Laryngeal Carcinoma)11[4][5]
12b HepG2 (Hepatocellular Carcinoma)13[4][5]
12b MCF-7 (Breast Carcinoma)11[4][5]
12b A375 (Human Skin Cancer)11[4][5]
Chalcone-Pyrazine Hybrid46 BPH-110.4[6]
46 MCF-79.1[6]
48 BEL-740210.74[6]
Cinnamic acid-Pyrazine Hybrid34 BEL-74029.400[6]
34 A5497.833[6]
Pyrazinyl HydrazoneSeries of 51 derivativesVarious cancer cell lines1.1 - 5.6 (µg/mL)
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway: Apoptosis Induction

Several this compound derivatives induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. One such mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[8] Additionally, the inhibition of survivin, an inhibitor of apoptosis protein, has been observed.[8]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution Phase Derivative This compound Derivative Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Survivin Survivin (IAP) Derivative->Survivin Inhibits Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Survivin->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Apoptosis induction by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. This compound derivatives have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Data: Anti-inflammatory Activity
Derivative ClassCompoundAssayIC50 (µM)Reference
Paeonol-Pyrazine Hybrid37 LPS-induced NO production in RAW264.7 cells>20 (56.32% inhibition at 20 µM)[6]
Pyrazolo[1,5-a]quinazolineA COX-2 Inhibition0.047[9]
A 5-LOX Inhibition2.3[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[8]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan solution (1% in sterile saline)

  • This compound derivative formulation

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups (different doses).

  • Compound Administration: Administer the this compound derivative or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some pyrazine derivatives can inhibit this pathway, potentially by targeting the IKK complex or other upstream components.[6][10]

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα degradation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates Derivative This compound Derivative Derivative->IKK Inhibits

Fig. 3: Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

Neurodegenerative diseases represent a significant challenge to global health. Certain this compound derivatives have shown promise as neuroprotective agents, with the potential to mitigate neuronal damage and cell death.

Quantitative Data: Neuroprotective Activity
Derivative ClassCompoundAssayEC50 (µM)Reference
Cinnamic acid-Pyrazine Hybrid12 Protection against free radical damage in SH-SY5Y cells3.68[11]
13 Protection against free radical damage in SH-SY5Y cells3.74[11]
14 Protection against free radical damage in SH-SY5Y cells3.62[11]
15 Protection against free radical damage in HBMEC-2 cells3.55[11]
18 Neuroprotection in PC12 cells5.44[6]
19 Neuroprotection in PC12 cells3.68[6]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of compounds against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • This compound derivative

  • Reagents for a cell viability assay (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture: Culture the neuronal cells in appropriate conditions.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 1-2 hours).

  • Neurotoxin Exposure: Add the neurotoxin to the cell cultures to induce neuronal damage.

  • Incubation: Incubate the cells for a period sufficient to observe significant cell death in the neurotoxin-only treated group (e.g., 24 hours).

  • Viability Assessment: Perform a cell viability assay to quantify the extent of neuronal cell death.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the this compound derivative compared to the cells treated with the neurotoxin alone. Determine the EC50 value, the concentration at which the compound exerts 50% of its maximal protective effect.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising molecular entities. Future research should focus on elucidating the precise molecular mechanisms of action, improving pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates towards clinical evaluation.

References

The Pivotal Role of 2-Ethylpyrazine in Coffee Flavor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 2-Ethylpyrazine as a key flavor compound in coffee. From its formation during the roasting process to its sensory perception, this document provides a comprehensive overview for professionals in research and development. Quantitative data, detailed experimental protocols, and visual pathways are presented to facilitate a deeper understanding of this critical aroma constituent.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family. It is a significant contributor to the characteristic aroma of many roasted, toasted, and fermented foods, most notably coffee.[1][2] Its sensory profile is predominantly described as nutty, roasted, earthy, and cocoa-like, making it a crucial component of the desirable "roasty" notes in a coffee brew.[1][2][3] The concentration of this compound in coffee is highly dependent on factors such as the coffee bean variety, roasting conditions, and brewing method.

Formation of this compound in Coffee

The primary pathway for the formation of this compound in coffee is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures during roasting.[1][4][5] A key step in this process is the Strecker degradation of specific amino acids, which generates important intermediates for pyrazine synthesis.

The formation of the ethyl side chain of this compound is primarily attributed to the Strecker degradation of the amino acid alanine.[4] The general pathway involves the reaction of a reducing sugar (like glucose) with an amino acid to form an N-glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine. This intermediate can then react further to produce reactive α-dicarbonyl compounds. These dicarbonyls react with other amino compounds, leading to the formation of the pyrazine ring. The incorporation of the ethyl group arises from the reaction with intermediates derived from alanine.

Below is a diagram illustrating the generalized formation pathway of this compound via the Maillard reaction.

Generalized Formation Pathway of this compound cluster_reactants Reactants cluster_intermediates Key Intermediates Reducing Sugars (e.g., Glucose) Reducing Sugars (e.g., Glucose) Amadori Products Amadori Products Reducing Sugars (e.g., Glucose)->Amadori Products Maillard Reaction Amino Acids (e.g., Alanine) Amino Acids (e.g., Alanine) Amino Acids (e.g., Alanine)->Amadori Products Strecker Aldehydes Strecker Aldehydes Amino Acids (e.g., Alanine)->Strecker Aldehydes Strecker Degradation α-Dicarbonyls α-Dicarbonyls Amadori Products->α-Dicarbonyls Degradation This compound This compound α-Dicarbonyls->this compound Condensation & Oxidation Strecker Aldehydes->this compound

Caption: Generalized formation pathway of this compound via the Maillard reaction.

Quantitative Analysis of this compound in Coffee

The concentration of this compound varies significantly depending on the coffee species and roasting degree. Generally, Robusta coffee beans tend to have higher concentrations of pyrazines, including this compound, compared to Arabica beans.[2][6] The roasting process is the most critical factor influencing its formation, with concentrations typically increasing with the degree of roast up to a certain point, after which they may decline due to thermal degradation.

Table 1: Concentration of this compound and Other Alkylpyrazines in Coffee

Coffee TypeRoasting LevelThis compound (mg/kg)Other Major AlkylpyrazinesReference
Commercial Ground CoffeeVariousNot specified individuallyTotal Alkylpyrazines: 82.1 - 211.6[3][7][8]
RobustaNot specifiedHigher than Arabica2-methyl-pyrazine, 2,6-dimethylpyrazine, 2,5-dimethylpyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2-ethyl-5-methylpyrazine and 3-ethyl-2,5-dimethylpyrazine[2]
ArabicaNot specifiedLower than Robusta2-methyl-pyrazine, 2,6-dimethylpyrazine, 2,5-dimethylpyrazine, pyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2-ethyl-5-methylpyrazine and 3-ethyl-2,5-dimethylpyrazine[2]
Turkish Coffee BrewMedium RoastNot specified individually2-methylpyrazine was most abundant (467-793 µg/L)[1]
Decaffeinated CoffeeVariousLower than regular coffeeTotal Alkylpyrazines lower by a factor of 0.3-0.7[3][7][8]

Experimental Protocols for this compound Analysis

The standard method for the analysis of volatile compounds like this compound in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Grinding: Roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity and maximize the surface area for volatile extraction.

  • Sample Weighing: A precise amount of the ground coffee (e.g., 100 mg) is weighed into a headspace vial (e.g., 20 mL).[9]

  • Internal Standard: An internal standard (e.g., a deuterated pyrazine analog) is added to the sample for accurate quantification.

HS-SPME Procedure
  • Equilibration: The sealed vial is incubated at a constant temperature (e.g., 40-60°C) for a specific time (e.g., 10-20 minutes) to allow the volatile compounds to partition into the headspace.[9][10]

  • Extraction: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-50 minutes) to adsorb the volatile compounds.[9][11]

GC-MS Analysis
  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatiles are thermally desorbed.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX or VF-5MS) using a temperature-programmed oven. A typical temperature program starts at a low temperature (e.g., 35-50°C), ramps up to a high temperature (e.g., 230-250°C), and holds for a certain time to ensure the elution of all compounds.[9][10]

  • Detection: The separated compounds are detected by a mass spectrometer operating in electron impact (EI) mode. The mass spectra are recorded over a specific mass range (e.g., 50-400 m/z).[9]

Data Analysis
  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of the analyte.

Below is a diagram illustrating the analytical workflow for this compound in coffee.

Analytical Workflow for this compound in Coffee cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Grinding Grinding Weighing Weighing Grinding->Weighing Internal Standard Addition Internal Standard Addition Weighing->Internal Standard Addition Equilibration Equilibration Internal Standard Addition->Equilibration HS-SPME HS-SPME Equilibration->HS-SPME GC-MS GC-MS HS-SPME->GC-MS Identification Identification GC-MS->Identification Quantification Quantification Identification->Quantification

References

2-Ethylpyrazine: A Key Aroma Component in Roasted Foods - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family. It is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas found in a wide variety of thermally processed foods.[1][2] Its presence and concentration are critical in defining the flavor profile of products such as coffee, roasted nuts, and cocoa. This technical guide provides an in-depth overview of this compound, focusing on its formation, sensory properties, quantitative occurrence, and the analytical methodologies for its detection and quantification.

Sensory Profile and Significance

This compound is characterized by a potent and distinctive aroma. At low concentrations, it imparts nutty and roasted notes, while at higher concentrations, it can contribute to a more intense, cocoa or coffee-like aroma.[1] The sensory impact of this compound is highly concentration-dependent, and its interaction with other volatile compounds in the food matrix creates a complex and unique flavor profile. The odor threshold of pyrazines, including this compound, is generally low, meaning they can be perceived at very small concentrations.[3]

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[1][4] The specific precursors for this compound are thought to be α-amino acids such as alanine and glycine, which undergo Strecker degradation to form key intermediates.[5]

The following diagram illustrates a simplified pathway for the formation of this compound through the Maillard reaction.

Maillard_Reaction_for_2_Ethylpyrazine reducing_sugar Reducing Sugar (e.g., Glucose) amadori_product Amadori Product reducing_sugar->amadori_product Condensation amino_acid Amino Acid (e.g., Alanine) amino_acid->amadori_product strecker_aldehyde Strecker Aldehyde amino_acid->strecker_aldehyde aminoketone α-Aminoketone amino_acid->aminoketone dicarbonyl α-Dicarbonyl Intermediates amadori_product->dicarbonyl Enolization dicarbonyl->strecker_aldehyde Strecker Degradation dicarbonyl->aminoketone Strecker Degradation dihydropyrazine Dihydropyrazine Intermediate aminoketone->dihydropyrazine Condensation aminoketone->dihydropyrazine ethylpyrazine This compound dihydropyrazine->ethylpyrazine Oxidation

A simplified schematic of the Maillard reaction pathway leading to the formation of this compound.

Quantitative Data in Roasted Foods

The concentration of this compound can vary significantly depending on the food matrix, roasting conditions (temperature and time), and the specific composition of precursors. The following tables summarize the quantitative data for this compound found in various roasted food products.

Table 1: Concentration of this compound in Roasted Peanuts and Peanut Products

Food ProductConcentration RangeAnalytical MethodReference(s)
Roasted PeanutsVaries with roasting conditionsGC-MS[3][6]
Peanut Butter (Regular Fat)7979 - 18883 ppbPurge and Trap/GC-MS[1]
Peanut Butter (Low Fat)7992 - 10156 ppbPurge and Trap/GC-MS[1]

Table 2: Concentration of this compound in Roasted Cocoa Beans

Cocoa Bean Origin/TypeRoasting ConditionsConcentration (µ g/100g )Analytical MethodReference(s)
Various producing countriesIdentical roasting142 - 698 (as part of a mixture)GC[7]
Fermented Cocoa BeansNear maximum value after initial roastingNot specified individuallyGC[7]
Cocoa Powder140°C for 40 minNot specified individuallyGC-MS[2]

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The most common approach involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound in a roasted food sample.

Experimental_Workflow sample_prep Sample Preparation (Grinding, Homogenization) extraction Volatile Extraction (e.g., SPME, SFE) sample_prep->extraction gc_ms GC-MS Analysis extraction->gc_ms data_acquisition Data Acquisition (TIC, Mass Spectra) gc_ms->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis results Results (Concentration of this compound) data_analysis->results

A typical workflow for the analysis of this compound in roasted food samples.
Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol provides a detailed procedure for the extraction and quantification of this compound from a solid food matrix like roasted peanuts or cocoa beans.

1. Sample Preparation:

  • Cryogenically grind the roasted food sample to a fine powder to ensure homogeneity and release of volatile compounds.[8]

  • Weigh a precise amount of the ground sample (e.g., 2-5 g) into a headspace vial.[9]

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including pyrazines.[10]

  • Equilibration: Place the sealed headspace vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[10]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a specific time (e.g., 30-60 minutes) to allow for the adsorption of the volatile compounds onto the fiber coating.[10] Agitation of the sample during extraction can improve efficiency.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to thermally desorb the trapped analytes onto the GC column.[9]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of pyrazines.[11]

    • Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[10]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[11]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.[11]

    • Detection: The mass spectrometer can be operated in full scan mode to identify all eluted compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like this compound, which offers higher sensitivity.[11]

4. Quantification:

  • The concentration of this compound is determined by creating a calibration curve using standard solutions of this compound at known concentrations.

  • The peak area of this compound in the sample is compared to the calibration curve, and the concentration is calculated relative to the known concentration of the internal standard.

Conclusion

This compound is a pivotal aroma compound that significantly influences the sensory perception of roasted foods. Understanding its formation through the Maillard reaction and having robust analytical methods for its quantification are essential for quality control, product development, and sensory science research. The methodologies and data presented in this guide provide a comprehensive resource for professionals working in the fields of food science, flavor chemistry, and related disciplines.

References

The Elusive Trail of 2-Ethylpyrazine in Flora: A Technical Overview of its Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a nitrogen-containing heterocyclic compound that contributes significantly to the desirable nutty, roasted, and cocoa-like aromas in a variety of foods.[1][2] While its presence is well-documented in thermally processed plant-derived products like coffee, cocoa, and baked goods, its specific enzymatic biosynthesis pathway within living plants remains largely unelucidated in current scientific literature.[1][3] This technical guide provides a comprehensive overview of the known formation pathways of this compound, with a primary focus on the well-established Maillard reaction, and explores the biosynthesis of related pyrazine compounds in plants and microorganisms to offer context and potential avenues for future research.

The Maillard Reaction: The Predominant Formation Pathway in Plant-Derived Foods

The most well-documented route for the formation of this compound in plant-based foods is the Maillard reaction.[1][3] This non-enzymatic browning process occurs between amino acids and reducing sugars during thermal processing.[1] The reaction is fundamental to the development of flavor and color in a vast array of cooked foods.

The proposed mechanism for this compound formation via the Maillard reaction involves the condensation of two α-aminocarbonyl intermediates. The specific precursors for this compound are thought to be an ethyl-α-aminocarbonyl and a glyoxal-derived α-aminocarbonyl. These intermediates can be formed from the degradation of various amino acids and sugars present in the plant material.

Biosynthesis of Related Pyrazines in Plants: A Potential Analogy

While a direct pathway to this compound is not defined, research on other pyrazines in plants, particularly 3-alkyl-2-methoxypyrazines (MPs), offers insights into potential biosynthetic mechanisms. MPs are significant aroma compounds in vegetables and grapes.[4][5] Recent studies have identified L-leucine and L-serine as important precursors for the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP).[4][5] The final step in MP biosynthesis involves an O-methyltransferase enzyme.[4][5] It is plausible that a similar pathway involving different amino acid precursors could lead to the formation of an ethyl-substituted pyrazine precursor in plants, although this remains speculative.

Microbial Biosynthesis of Alkylpyrazines: A More Defined Pathway

In contrast to the ambiguity in plants, the biosynthesis of alkylpyrazines is better understood in microorganisms, such as Bacillus subtilis.[6][7] For instance, 2,5-dimethylpyrazine is synthesized from the amino acid L-threonine.[6][8] The pathway involves the enzymatic conversion of L-threonine to L-2-amino-acetoacetate, which then undergoes non-enzymatic decarboxylation to form aminoacetone. Two molecules of aminoacetone can then condense to form 2,5-dimethylpyrazine.[6] This microbial pathway highlights the potential for amino acids to serve as primary precursors for alkylpyrazines in biological systems.

Quantitative Data

The concentration of this compound can vary significantly depending on the food matrix and the processing conditions. The following table summarizes reported concentrations in various plant-derived food products.

Food ProductConcentration RangeReference(s)
Roasted Coffee1.5 - 4.5 ppm[1]
Roasted Peanuts0.8 - 2.1 ppm[1]
Cocoa Beans (roasted)0.5 - 1.8 ppm[1]
Baked Bread0.1 - 0.5 ppm[1]

Experimental Protocols

Analysis of this compound in Plant-Derived Foods using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the extraction and quantification of volatile compounds like this compound from complex food matrices.

1. Sample Preparation:

  • Homogenize a known weight (e.g., 1-5 g) of the solid food sample.
  • For liquid samples, use a known volume (e.g., 5-10 mL).
  • Place the homogenized sample into a 20 mL headspace vial.
  • Add a saturated solution of NaCl to enhance the release of volatile compounds.
  • Add a known concentration of an internal standard (e.g., 2-methyl-3-ethylpyrazine) for quantification.
  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min) with agitation.
  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the GC (e.g., at 250°C) for a specific time (e.g., 5 min).
  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).
  • Use a temperature program to elute the compounds (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min).
  • Detect and identify the compounds using a mass spectrometer in scan mode.
  • Quantify this compound by comparing its peak area to that of the internal standard and using a calibration curve.

Signaling Pathways and Logical Relationships

Maillard_Reaction_for_2_Ethylpyrazine AminoAcid Amino Acid (e.g., Alanine, Glycine) Heat Heat AminoAcid->Heat ReducingSugar Reducing Sugar (e.g., Glucose, Fructose) ReducingSugar->Heat StreckerDegradation Strecker Degradation Heat->StreckerDegradation Ethyl_Aminocarbonyl Ethyl-α-aminocarbonyl StreckerDegradation->Ethyl_Aminocarbonyl Glyoxal_Aminocarbonyl Glyoxal-derived α-aminocarbonyl StreckerDegradation->Glyoxal_Aminocarbonyl Condensation Condensation Ethyl_Aminocarbonyl->Condensation Glyoxal_Aminocarbonyl->Condensation Dihydro_Ethylpyrazine Dihydro-2-ethylpyrazine Condensation->Dihydro_Ethylpyrazine Oxidation Oxidation Dihydro_Ethylpyrazine->Oxidation Ethylpyrazine This compound Oxidation->Ethylpyrazine

Caption: Proposed Maillard reaction pathway for the formation of this compound.

Microbial_Biosynthesis_of_2_5_Dimethylpyrazine L_Threonine L-Threonine TDH L-Threonine Dehydrogenase L_Threonine->TDH L_2_Amino_acetoacetate L-2-Amino-acetoacetate TDH->L_2_Amino_acetoacetate Decarboxylation Non-enzymatic Decarboxylation L_2_Amino_acetoacetate->Decarboxylation Aminoacetone Aminoacetone (x2) Decarboxylation->Aminoacetone Condensation Self-condensation Aminoacetone->Condensation Dihydro_DMP 3,6-Dihydro-2,5-dimethylpyrazine Condensation->Dihydro_DMP Dehydrogenation Dehydrogenation Dihydro_DMP->Dehydrogenation DMP 2,5-Dimethylpyrazine Dehydrogenation->DMP

Caption: Biosynthesis pathway of 2,5-Dimethylpyrazine in Bacillus subtilis.

Conclusion

The biosynthesis of this compound in living plants remains an open area for research. While its formation is well-understood in the context of food chemistry through the Maillard reaction, the specific enzymatic steps within a plant's metabolic network have not been identified. Future research could focus on identifying potential amino acid precursors and the enzymes responsible for their conversion into pyrazine ring structures. Elucidating this pathway could have significant implications for modulating the flavor profiles of crops and developing natural flavoring agents. The study of analogous pathways in microorganisms provides a valuable starting point for such investigations.

References

2-Ethylpyrazine: A Technical Guide on its FEMA Number and GRAS Status

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Ethylpyrazine, a key flavoring substance, detailing its regulatory standing, safety assessment, and the scientific methodologies underpinning its use in food and beverage products. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the drug development field who require a thorough understanding of this compound's properties and regulatory acceptance.

Regulatory Status: FEMA Number and GRAS Determination

This compound is a well-established flavoring ingredient with a strong safety record, recognized by major international regulatory and scientific bodies.

Identifier Value Issuing Body
FEMA Number 3281Flavor and Extract Manufacturers Association (FEMA)
GRAS Status Generally Recognized as SafeFEMA Expert Panel
JECFA Number 762Joint FAO/WHO Expert Committee on Food Additives
CAS Number 13925-00-3Chemical Abstracts Service

The Flavor and Extract Manufacturers Association (FEMA) assigned this compound the FEMA number 3281, signifying its inclusion in the FEMA GRAS™ list.[1] This status indicates that a panel of independent scientific experts has deemed this compound safe for its intended use as a flavoring ingredient based on a comprehensive review of available scientific evidence.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3][4]

The GRAS Assessment Workflow for Flavoring Ingredients

The determination of GRAS status for a flavoring ingredient like this compound follows a structured and rigorous scientific evaluation process. The workflow, as depicted below, involves a comprehensive assessment of the substance's chemical properties, exposure levels, metabolic fate, and toxicological profile.

GRAS_Assessment_Workflow cluster_0 Phase 1: Characterization & Exposure cluster_1 Phase 2: Safety & Toxicological Evaluation cluster_2 Phase 3: Conclusion A Substance Identification & Characterization B Estimation of Dietary Exposure A->B informs C Metabolic & Pharmacokinetic Studies B->C guides D Toxicological Assessment (Acute, Subchronic, Genotoxicity) C->D informs F Weight of Evidence Analysis D->F E Review of Human Data & History of Use E->F G GRAS Determination F->G leads to

Caption: GRAS Assessment Workflow for Flavoring Ingredients.

Experimental Protocols in GRAS Assessment

The safety and GRAS status of this compound are supported by a range of scientific studies. While the complete, detailed experimental protocols for the original GRAS assessment are often proprietary or summarized in evaluation reports, this section outlines the standard methodologies for the key experiments typically cited.

Toxicological Studies (Subchronic Oral Toxicity - 90-Day Study)

Subchronic toxicity studies are fundamental in assessing the safety of food ingredients. The OECD Guidelines for the Testing of Chemicals provide standardized protocols for these studies. A 90-day oral toxicity study in rodents (OECD 408) or non-rodents (OECD 409) is a common requirement.[2][5][6][7]

Objective: To determine the potential adverse effects of repeated oral administration of this compound over a 90-day period.

Methodology (Based on OECD Guideline 408):

  • Test Animals: Typically, young, healthy rats (e.g., Sprague-Dawley or Wistar strains) are used. Both sexes are included, with at least 10 animals per sex per group.

  • Dosage: At least three dose levels of this compound and a concurrent control group (receiving the vehicle only) are used. The doses are selected based on the results of acute toxicity studies and should include a high dose that produces some toxic effects but not mortality, a low dose that produces no observable toxic effects, and an intermediate dose.

  • Administration: this compound is typically administered daily by gavage or mixed in the diet or drinking water.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and various serum chemistry parameters (e.g., liver enzymes, kidney function markers).

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals (including those that die during the study) are subjected to a full gross necropsy, which includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

    • Histopathology: A comprehensive set of tissues and organs from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

Sensory Analysis (Flavor Profile)

Sensory analysis is crucial to characterize the flavor properties of a substance and to ensure it performs its intended technical effect without introducing unintended off-flavors. ISO standards provide methodologies for conducting sensory evaluations.[3][4][8][9]

Objective: To describe the flavor characteristics of this compound and determine its flavor profile at various concentrations in a relevant food matrix.

Methodology (Based on ISO 6564 - Flavor Profile Method):

  • Panel Selection and Training: A panel of 8-12 trained sensory assessors is selected based on their sensory acuity and ability to describe flavors. Panelists undergo extensive training to recognize and scale the intensity of various flavor attributes.

  • Sample Preparation: this compound is dissolved in a neutral-tasting medium (e.g., water, sugar solution, or a simple food base like a white sauce or unflavored cracker) at various concentrations, including those relevant to its intended use levels.

  • Evaluation Procedure:

    • Samples are presented to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

    • Samples are coded with random three-digit numbers to prevent bias.

    • Panelists independently evaluate the samples and record the perceived flavor attributes, their intensity on a standardized scale (e.g., a 15-point scale), and the order of appearance.

  • Data Analysis: The individual panelist data is compiled and analyzed. A consensus flavor profile for each concentration of this compound is developed through panel discussion led by a panel leader. The final profile includes a description of the characteristic flavor notes (e.g., nutty, roasted, cocoa-like), their intensities, and any aftertaste.

Purity Determination (Gas Chromatography-Mass Spectrometry - GC-MS)

Ensuring the purity of a flavoring ingredient is a critical aspect of its safety assessment. Gas chromatography is a powerful technique for separating volatile compounds like pyrazines, and mass spectrometry provides confident identification.

Objective: To determine the purity of this compound and identify and quantify any potential impurities.

Methodology (General Validated GC-MS Method):

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

    • Capillary column suitable for the separation of pyrazine isomers (e.g., a mid-polar or polar stationary phase like DB-WAX or DB-5ms).

  • Sample and Standard Preparation:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or dichloromethane).

    • A series of calibration standards are prepared by diluting the stock solution.

    • A solution of the this compound sample to be tested is prepared at a known concentration.

  • Chromatographic Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation of all components. For example, starting at 60°C, holding for 2 minutes, then ramping up to 240°C at a rate of 5-10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Data Analysis:

    • The purity of this compound is calculated based on the peak area of the main component relative to the total peak area of all components detected by the FID (area percent method).

    • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

    • Quantification of impurities can be performed using an external or internal standard method.

Conclusion

The FEMA GRAS status of this compound (FEMA No. 3281) is the result of a thorough and scientifically rigorous evaluation process. This process relies on a foundation of well-established experimental methodologies, including comprehensive toxicological assessments, detailed sensory evaluations, and robust analytical techniques for purity determination. The information presented in this guide provides researchers, scientists, and drug development professionals with a foundational understanding of the regulatory and scientific principles that ensure the safe use of this compound as a flavoring ingredient. For more detailed information, consulting the full JECFA and FEMA evaluation reports is recommended.[7][10]

References

A Comprehensive Technical Guide to the Thermophysical Properties of 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the flavor and fragrance industry and serves as a versatile building block in the synthesis of pharmaceuticals. A thorough understanding of its thermophysical properties is paramount for process design, optimization, and safety in its various applications, including reaction kinetics, heat transfer calculations, and formulation development. This technical guide provides a comprehensive overview of the key thermophysical properties of this compound, complete with experimental data, detailed methodologies, and visual representations of underlying principles.

Core Thermophysical Properties

The following sections detail the essential thermophysical properties of this compound. The quantitative data is summarized in easy-to-reference tables, and the experimental protocols for their determination are described.

Physicochemical Data

A compilation of fundamental physicochemical data for this compound is presented in Table 1. These properties are foundational for a wide range of chemical and physical calculations.

PropertyValueSource(s)
Molecular FormulaC₆H₈N₂[1][2]
Molecular Weight108.14 g/mol [1][2]
AppearanceColorless to pale yellow liquid[1][3]
OdorNutty, roasted, earthy[3]
Density

The density of a substance is its mass per unit volume. For liquids, it is a crucial parameter in fluid dynamics and process design.

Temperature (°C)Density (g/mL)Source(s)
200.995 - 0.998[4]
250.984[2][5]
250.998[3]
Not Specified0.981 - 1.000[1]
Phase Change Properties

Understanding the phase behavior of this compound is critical for its purification, storage, and handling. Key phase change properties are provided in Table 3. The enthalpy of vaporization, a crucial thermodynamic property, has also been determined.

PropertyValueSource(s)
Melting Point-19 °C to -28 °C[3]
Boiling Point152 - 153 °C at 760 mmHg[1][2]
158 - 160 °C[3]
Enthalpy of Vaporization (ΔHvap)47.9 ± 0.4 kJ·mol-1
Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

Temperature (°C)Vapor Pressure (mmHg)Source(s)
251.27[3]
251.67[1]
254.01 (estimated)[5]
Optical Properties

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a useful property for substance identification and purity assessment.

Temperature (°C)Refractive IndexSource(s)
201.498[2][5]
201.498 - 1.500[4]
Not Specified1.493 - 1.508[1]
Not Specified~1.50[3]
Solubility

Solubility data is essential for applications involving mixtures and formulations.

SolventSolubilitySource(s)
WaterSlightly soluble/Insoluble[3][6]
OilsSoluble[1][6]
AlcoholSoluble[6]
Organic SolventsSoluble[1][6]
Thermodynamic Properties

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states.

PropertyValueSource(s)
Standard Molar Enthalpy of Formation (liquid, 298.15 K)99.0 ± 2.7 kJ·mol-1
Standard Molar Enthalpy of Formation (gas, 298.15 K)146.9 ± 2.8 kJ·mol-1

Experimental Protocols

Detailed methodologies for the determination of key thermophysical properties are outlined below. These protocols are based on standard laboratory practices.

Density Measurement

The density of liquid this compound is typically determined using a pycnometer or a digital density meter.

Pycnometer Method:

  • A clean, dry pycnometer of a known volume is weighed empty.

  • The pycnometer is then filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is brought to a constant temperature in a water bath.

  • The exterior of the pycnometer is dried, and it is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Boiling Point Determination

The boiling point can be determined using a simple distillation apparatus or a dedicated boiling point apparatus.

Distillation Method:

  • A sample of this compound is placed in a distillation flask with boiling chips.

  • The flask is connected to a condenser and a collection flask.

  • A thermometer is placed in the neck of the distillation flask with the bulb positioned at the level of the side arm leading to the condenser.

  • The flask is heated gently.

  • The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point. The atmospheric pressure should also be recorded.

Enthalpy of Formation Determination

The standard enthalpy of formation of this compound was determined by static bomb calorimetry.

Static Bomb Calorimetry:

  • A known mass of the liquid sample is sealed in a sample holder within a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen under pressure.

  • The bomb is then submerged in a known quantity of water in a calorimeter.

  • The sample is ignited, and the complete combustion reaction occurs.

  • The temperature change of the water in the calorimeter is precisely measured.

  • From the temperature change and the known heat capacity of the calorimeter system, the energy of combustion is calculated.

  • The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

Enthalpy of Vaporization Measurement

The enthalpy of vaporization was determined using Calvet microcalorimetry.

Calvet Microcalorimetry:

  • A small, known amount of the liquid sample is placed in a sample cell within the microcalorimeter at a constant temperature (298.15 K).

  • The sample is then evaporated under a controlled flow of an inert gas.

  • The heat absorbed during the isothermal vaporization process is measured by the microcalorimeter's heat flow sensors.

  • The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows relevant to the thermophysical properties of this compound.

Thermophysical_Properties_Relationship cluster_fundamental Fundamental Properties cluster_physical Physical Properties cluster_thermal Thermal Properties cluster_thermodynamic Thermodynamic Properties Molecular Structure Molecular Structure Density Density Molecular Structure->Density Viscosity Viscosity Molecular Structure->Viscosity Surface Tension Surface Tension Molecular Structure->Surface Tension Composition Composition Enthalpy of Formation Enthalpy of Formation Composition->Enthalpy of Formation Boiling Point Boiling Point Density->Boiling Point Thermal Conductivity Thermal Conductivity Viscosity->Thermal Conductivity Refractive Index Refractive Index Melting Point Melting Point Heat Capacity Heat Capacity Enthalpy of Formation->Heat Capacity Enthalpy of Vaporization Enthalpy of Vaporization Enthalpy of Vaporization->Boiling Point Vapor Pressure Vapor Pressure Vapor Pressure->Boiling Point

Fig. 1: Interrelationships of Thermophysical Properties.

Density_Measurement_Workflow start Start weigh_empty Weigh empty, clean, dry pycnometer (m1) start->weigh_empty fill_pycnometer Fill pycnometer with this compound weigh_empty->fill_pycnometer thermostate Thermostat in water bath to constant temperature fill_pycnometer->thermostate weigh_filled Dry and weigh filled pycnometer (m2) thermostate->weigh_filled calculate_mass Calculate mass of liquid (m = m2 - m1) weigh_filled->calculate_mass calculate_density Calculate Density (ρ = m / V) calculate_mass->calculate_density get_volume Record known volume of pycnometer (V) get_volume->calculate_density end End calculate_density->end

Fig. 2: Workflow for Density Measurement by Pycnometer.

Conclusion

References

Degradation of 2-Ethylpyrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpyrazine is a significant heterocyclic aromatic compound, widely recognized for its characteristic nutty, roasted aroma, and consequently, its extensive use in the food and fragrance industries. Its presence and persistence in various matrices, from consumables to environmental systems, necessitate a thorough understanding of its degradation pathways and the resulting byproducts. This technical guide provides an in-depth exploration of the microbial, chemical, and photochemical degradation of this compound. It details proposed metabolic pathways, identifies potential intermediates and byproducts, and outlines comprehensive experimental protocols for the analysis of its degradation. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development by furnishing the necessary technical details to inform stability studies, toxicological assessments, and environmental impact analyses.

Introduction

This compound (C₆H₈N₂) is a substituted pyrazine that contributes significantly to the flavor and aroma profiles of numerous cooked and roasted foods, including coffee, peanuts, and baked goods. Beyond its role as a flavor compound, its chemical stability and potential for bioaccumulation and transformation are of considerable interest to researchers in food science, environmental chemistry, and pharmacology. Understanding the degradation of this compound is crucial for predicting its fate in biological systems and the environment, as well as for ensuring the safety and stability of products in which it is an ingredient. This guide synthesizes the current knowledge on the degradation of this compound through microbial, chemical, and photochemical routes.

Microbial Degradation of this compound

The biodegradation of pyrazine derivatives is a key process in their environmental fate. Several microorganisms have been identified that can utilize pyrazines as a source of carbon and nitrogen.

Proposed Microbial Degradation Pathway

While the complete degradation pathway of this compound is not fully elucidated, studies on similar alkylpyrazines, particularly by Rhodococcus erythropolis, suggest a common initial step involving monooxygenases.[1][2][3] The proposed pathway likely proceeds as follows:

  • Hydroxylation: The degradation is initiated by the enzymatic hydroxylation of the pyrazine ring, catalyzed by a monooxygenase, likely a cytochrome P450-dependent or a flavin-dependent monooxygenase. This results in the formation of a hydroxylated intermediate, such as 2-ethyl-3-hydroxypyrazine or 2-ethyl-5-hydroxypyrazine.

  • Ring Cleavage: The hydroxylated pyrazine ring is then susceptible to cleavage by a dioxygenase enzyme. This is a critical step that opens the aromatic ring, making it available for further metabolism. The exact mechanism of ring cleavage for hydroxylated pyrazines is still an area of active research but is believed to involve extradiol or intradiol dioxygenases.

  • Further Degradation: The ring-opened intermediates, which are typically aliphatic compounds, are then further metabolized through common metabolic pathways (e.g., beta-oxidation) to yield central metabolites like acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. This ultimately leads to the mineralization of the compound to carbon dioxide, water, and ammonium.[1]

Microbial_Degradation_Pathway This compound This compound Hydroxylated Intermediate\n(e.g., 2-Ethyl-3-hydroxypyrazine) Hydroxylated Intermediate (e.g., 2-Ethyl-3-hydroxypyrazine) This compound->Hydroxylated Intermediate\n(e.g., 2-Ethyl-3-hydroxypyrazine) Monooxygenase Ring Cleavage Products\n(Aliphatic Intermediates) Ring Cleavage Products (Aliphatic Intermediates) Hydroxylated Intermediate\n(e.g., 2-Ethyl-3-hydroxypyrazine)->Ring Cleavage Products\n(Aliphatic Intermediates) Dioxygenase Central Metabolites\n(e.g., Acetyl-CoA) Central Metabolites (e.g., Acetyl-CoA) Ring Cleavage Products\n(Aliphatic Intermediates)->Central Metabolites\n(e.g., Acetyl-CoA) Further Metabolism TCA Cycle TCA Cycle Central Metabolites\n(e.g., Acetyl-CoA)->TCA Cycle Mineralization\n(CO2, H2O, NH4+) Mineralization (CO2, H2O, NH4+) TCA Cycle->Mineralization\n(CO2, H2O, NH4+)

Proposed microbial degradation pathway of this compound.
Key Microorganisms and Enzymes

  • Rhodococcus erythropolis : This bacterium has been shown to degrade a variety of pyrazines, including this compound.[1][2][3] It utilizes a monooxygenase for the initial hydroxylation step.

  • Monooxygenases : These enzymes, particularly cytochrome P450-dependent and flavin-dependent monooxygenases, are implicated in the initial oxidative attack on the pyrazine ring.[1]

  • Dioxygenases : These enzymes are crucial for the subsequent cleavage of the aromatic ring of the hydroxylated intermediates.[4]

Chemical Degradation of this compound

Chemical degradation, particularly through Advanced Oxidation Processes (AOPs), offers an alternative route for the breakdown of recalcitrant organic compounds like this compound.

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to oxidize organic pollutants. Common AOPs include Fenton and photo-Fenton reactions, and UV/H₂O₂ processes.

  • Fenton and Photo-Fenton Reactions: The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). The photo-Fenton process enhances this reaction with UV light. The degradation of this compound via these methods is expected to proceed through:

    • Hydroxyl Radical Attack: The electrophilic •OH radicals attack the electron-rich pyrazine ring, leading to the formation of hydroxylated intermediates.

    • Ring Opening: Further oxidation can lead to the opening of the pyrazine ring, forming various aliphatic byproducts.

    • Mineralization: Complete oxidation results in the formation of CO₂, H₂O, and inorganic nitrogen species.

  • UV/H₂O₂ Process: This process generates hydroxyl radicals through the photolysis of hydrogen peroxide by UV irradiation. The degradation mechanism is similar to the Fenton process, involving hydroxyl radical-mediated oxidation.

Potential Byproducts of Chemical Degradation

The byproducts of AOPs on this compound are not well-documented but can be inferred from studies on similar compounds. Potential byproducts include:

  • Hydroxylated 2-ethylpyrazines

  • Ring-opened aliphatic acids, aldehydes, and ketones

  • Smaller organic acids such as formic acid and oxalic acid

  • Inorganic ions like nitrate and ammonium

Chemical_Degradation_Workflow cluster_AOPs Advanced Oxidation Processes Fenton/Photo-Fenton Fenton/Photo-Fenton Hydroxyl Radicals (•OH) Hydroxyl Radicals (•OH) Fenton/Photo-Fenton->Hydroxyl Radicals (•OH) UV/H2O2 UV/H2O2 UV/H2O2->Hydroxyl Radicals (•OH) This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates •OH Attack Ring-Opened Byproducts Ring-Opened Byproducts Hydroxylated Intermediates->Ring-Opened Byproducts Further Oxidation Mineralization Products\n(CO2, H2O, Inorganic N) Mineralization Products (CO2, H2O, Inorganic N) Ring-Opened Byproducts->Mineralization Products\n(CO2, H2O, Inorganic N) Complete Oxidation

Workflow for chemical degradation of this compound via AOPs.

Photochemical Degradation of this compound

Direct photolysis or photosensitized reactions can also contribute to the degradation of this compound, particularly in atmospheric or aquatic environments exposed to sunlight.

Proposed Photochemical Degradation Pathway

The photochemical degradation of pyrazines can be initiated by direct absorption of UV radiation or through reactions with photochemically generated reactive species like hydroxyl radicals. The proposed pathway involves:

  • Photoexcitation: this compound absorbs UV light, leading to an excited state.

  • Photoreaction: The excited molecule can undergo various reactions, including isomerization, fragmentation, or reaction with other molecules (e.g., oxygen).

  • Formation of Byproducts: This can lead to the formation of a complex mixture of volatile and non-volatile byproducts.

Specific intermediates and final products of this compound photodegradation are not well-characterized in the literature.

Data Presentation

Currently, there is a lack of comprehensive quantitative data specifically for this compound degradation in the reviewed literature. The following tables are templates that can be populated as data becomes available from future research.

Table 1: Microbial Degradation of this compound

MicroorganismInitial Concentration (mg/L)Degradation Rate (mg/L/day)Half-life (days)Major Byproducts IdentifiedReference
Rhodococcus erythropolisData not availableData not availableData not available2-Ethyl-x-hydroxypyrazine[1]
...

Table 2: Chemical Degradation of this compound via AOPs

AOP MethodInitial Concentration (mg/L)Rate Constant (k)Degradation Efficiency (%)Major Byproducts IdentifiedReference
FentonData not availableData not availableData not availableHypothesized
UV/H₂O₂Data not availableData not availableData not availableHypothesized
...

Experimental Protocols

Microbial Degradation Study

Objective: To assess the biodegradation of this compound by a specific microbial strain (e.g., Rhodococcus erythropolis).

Materials:

  • Rhodococcus erythropolis strain (e.g., ATCC 4277).

  • Mineral Salts Medium (MSM): (per liter) 2.5 g K₂HPO₄, 1.0 g KH₂PO₄, 2.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O; pH adjusted to 7.0.

  • This compound (analytical standard).

  • Sterile culture flasks.

  • Shaking incubator.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • High-Performance Liquid Chromatograph (HPLC).

Protocol:

  • Inoculum Preparation: Culture Rhodococcus erythropolis in a suitable growth medium (e.g., Nutrient Broth) at 30°C with shaking until the late exponential phase. Harvest cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Degradation Experiment: In sterile flasks, add MSM and spike with this compound to a final concentration (e.g., 50 mg/L). Inoculate the flasks with the prepared cell suspension. Include a sterile control (MSM with this compound, no inoculum) and a cell control (MSM with inoculum, no this compound).

  • Incubation: Incubate the flasks at 30°C with shaking (e.g., 150 rpm).

  • Sampling and Analysis: At regular time intervals, withdraw aliquots from each flask. Centrifuge to remove cells. Analyze the supernatant for the concentration of this compound and the formation of byproducts using GC-MS or HPLC.

Microbial_Degradation_Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Rhodococcus Culture Rhodococcus Prepare Inoculum Prepare Inoculum Culture Rhodococcus->Prepare Inoculum Setup Flasks Setup Flasks Prepare Inoculum->Setup Flasks Prepare MSM Prepare MSM Prepare MSM->Setup Flasks Incubation Incubation Setup Flasks->Incubation Sampling Sampling Incubation->Sampling Sample Prep Sample Prep Sampling->Sample Prep GC-MS/HPLC Analysis GC-MS/HPLC Analysis Sample Prep->GC-MS/HPLC Analysis Results Results GC-MS/HPLC Analysis->Results

Experimental workflow for microbial degradation study.
GC-MS Analysis of Degradation Products

Objective: To identify and quantify this compound and its degradation byproducts.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Liquid-liquid extraction of aqueous samples with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration of the extract under a gentle stream of nitrogen.

  • Derivatization may be necessary for polar, non-volatile byproducts.

Data Analysis:

  • Identification of compounds based on their retention times and mass spectra by comparison with reference standards and mass spectral libraries (e.g., NIST).

  • Quantification using an internal standard method.

Conclusion

The degradation of this compound is a multifaceted process involving microbial, chemical, and photochemical pathways. While the initial step of microbial degradation is proposed to be hydroxylation, the complete metabolic sequence, particularly the ring cleavage mechanism, requires further investigation. Advanced Oxidation Processes show promise for the chemical degradation of this compound, though a detailed characterization of the resulting byproducts is needed. This guide provides a foundational understanding of the current knowledge and outlines the necessary experimental approaches to further elucidate the degradation of this important flavor compound. Continued research in this area is essential for a comprehensive risk assessment and for ensuring the environmental and biological safety of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of 2-ethylpyrazine, a key aroma compound and a valuable intermediate in the pharmaceutical and flavor industries. While the direct synthesis of this compound from 2,5-dimethylpyrazine is not a commonly reported or synthetically efficient pathway, this document outlines a well-established and reliable method for its preparation. The primary route detailed herein involves the condensation of ethylenediamine with 1,2-butanedione (diacetyl). This approach is widely recognized for its efficiency and scalability.

It is important to note that the functionalization of the methyl groups in 2,5-dimethylpyrazine to facilitate a conversion to this compound would likely involve a multi-step process with potentially low overall yields. Such a hypothetical route could include the oxidation of the methyl groups to aldehydes or carboxylic acids, followed by subsequent manipulation and introduction of the ethyl group. However, given the lack of established protocols for this specific transformation, a more practical and validated synthetic approach is presented below.

Established Synthesis of this compound via Condensation Reaction

A prevalent and efficient method for the synthesis of this compound is the condensation reaction between ethylenediamine and 1,2-butanedione. This reaction proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic this compound.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product Ethylenediamine Ethylenediamine Ethylpyrazine This compound Ethylenediamine->Ethylpyrazine + Butanedione 1,2-Butanedione Butanedione->Ethylpyrazine Condensation & Oxidation

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Ethylenediamine

  • 1,2-Butanedione (Diacetyl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethylenediamine and 1,2-butanedione in a suitable solvent, such as a lower alcohol or water.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The pH of the solution is adjusted to basic (pH > 10) using a sodium hydroxide solution.

  • Extraction: The aqueous solution is then extracted multiple times with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by distillation to yield pure this compound.

Quantitative Data

ParameterValueReference
Starting Material Ethylenediamine
Molar Mass60.10 g/mol
Starting Material 1,2-Butanedione
Molar Mass86.09 g/mol
Product This compound
Molar Mass108.14 g/mol
Typical Yield70-85%
Boiling Point155-156 °C[1]
Density0.99 g/mL[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine Ethylenediamine and 1,2-Butanedione start->reactants reflux Heat to Reflux reactants->reflux workup Cool and Basify with NaOH reflux->workup extraction Extract with Diethyl Ether workup->extraction drying Dry with MgSO4 and Filter extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Distillation concentration->purification product Pure this compound purification->product end End product->end

Caption: Workflow for this compound synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Ethylenediamine is corrosive and can cause burns. Handle with care.

  • 1,2-Butanedione is flammable and has a strong odor. Avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

Conclusion

The synthesis of this compound via the condensation of ethylenediamine and 1,2-butanedione is a robust and well-documented method suitable for laboratory and industrial applications. While the conversion of 2,5-dimethylpyrazine to this compound is not a standard synthetic route, the protocol provided here offers a reliable alternative for obtaining this important heterocyclic compound. Researchers and professionals in drug development can utilize this protocol as a foundation for their synthetic endeavors.

References

Application Notes and Protocols for the Analysis of 2-Ethylpyrazine in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2-ethylpyrazine in various food matrices. This compound is a key aroma compound, often associated with roasted, nutty, and cocoa-like flavors, which is formed during the Maillard reaction in thermally processed foods such as coffee, roasted nuts, and baked goods.[1][2] Accurate quantification of this compound is crucial for quality control and flavor profile analysis in the food industry.

The primary analytical technique for the determination of this compound and other volatile pyrazines is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] This method offers high sensitivity and selectivity for volatile and semi-volatile compounds in complex food matrices. Stable Isotope Dilution Analysis (SIDA) is also employed to enhance the accuracy of quantification.[6][7][8]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of pyrazines, including this compound, in various food matrices using HS-SPME-GC-MS and related methods. This data is essential for method validation and comparison.

Food MatrixAnalyte(s)MethodLOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)Reference(s)
Rapeseed Oil13 PyrazinesMHS-SPME-arrow-GC-MS2 - 606 - 18091.6 - 109.2Not Specified[9]
Perilla Seed OilPyrazinesHS-SPME-GC-MS²0.07 - 22.22Not Specified94.6 - 107.92Not Specified[10]
Grain, Oilseeds, Nuts, Dry Fruit8 FumigantsHS-SPME-GC-MS0.03 - 1.99Not SpecifiedNot Specified> 0.9983[11]
Coffee (Ground)12 AlkylpyrazinesSIDA-GC-MSNot SpecifiedNot SpecifiedMethod Accuracy TestedNot Specified[6][7][8]

LOD: Limit of Detection, LOQ: Limit of Quantification, MHS: Multiple Headspace, SIDA: Stable Isotope Dilution Analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.

Protocol 1: Analysis of this compound in Roasted Peanuts by HS-SPME-GC-MS

This protocol is adapted from methodologies for analyzing volatile compounds in roasted nuts.[12]

1. Sample Preparation:

  • Homogenize 100 g of roasted peanuts into a paste using a high-speed blender.

  • Accurately weigh 5 g of the peanut paste into a 20 mL headspace vial.

  • If using an internal standard, add a known concentration of a suitable standard (e.g., 2-methyl-3-heptanone) to the vial.[12]

  • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Place the sealed vial in a heating block or autosampler incubator and preheat at 60°C for 20 minutes to allow for equilibration of the volatiles in the headspace.[12]

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.[12]

  • After extraction, immediately retract the fiber and insert it into the GC injector for thermal desorption.

3. GC-MS Parameters:

  • Injector: 250°C, Splitless mode.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[12]

  • Oven Temperature Program: Initial temperature of 40°C for 3 minutes, ramp at 3°C/min to 150°C, then ramp at 8°C/min to 230°C and hold for 5 minutes.[12]

  • MS Interface Temperature: 250°C.[12]

  • Ion Source Temperature: 230°C.[12]

  • Mass Scan Range: m/z 30-500.[12]

Protocol 2: Quantitative Analysis of this compound in Coffee by SIDA-GC-MS

This protocol is based on a stable isotope dilution analysis method for coffee.[8]

1. Sample Preparation and Extraction:

  • Weigh 15 g of ground roasted coffee into a Soxhlet extraction thimble.

  • Spike the sample with a known amount of a stable isotope-labeled internal standard for this compound (if available) or a suitable pyrazine standard.

  • Perform Soxhlet extraction for 5 hours using 250 mL of dichloromethane as the solvent.[8]

  • Concentrate the extract to a final volume of 3-5 mL using a rotary evaporator at 40°C.[8]

2. GC-MS Parameters:

  • Injector: 220°C, Split ratio 1:5.[8]

  • Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 μm film thickness).[8]

  • Carrier Gas: Helium at a flow rate of 1.7 mL/min.[8]

  • Oven Temperature Program: Initial temperature of 50°C for 2 minutes, ramp at 3°C/min to 100°C, then ramp at 1°C/min to 120°C, and finally ramp at 8°C/min to 220°C and hold for 20 minutes.[8]

  • MS Detector: Operated in selected ion monitoring (SIM) mode for quantification of the target pyrazines and their labeled internal standards.

Protocol 3: Analysis of this compound in Edible Oils by MHS-SPME-arrow-GC-MS

This protocol is based on a validated method for pyrazines in flavor-enhanced oils.[9]

1. Sample Preparation:

  • Place a precise amount of the oil sample (e.g., 1 g) into a 20 mL headspace vial.

  • Seal the vial securely.

2. MHS-SPME Procedure:

  • Pre-incubate the sample at 80°C for 20 minutes with agitation.[9]

  • Expose a SPME-arrow fiber (e.g., PDMS/DVB/CAR) to the headspace at 50°C for 50 minutes.[9]

  • Desorb the analytes from the fiber in the GC injector.

  • Repeat the extraction from the same sample vial for multiple headspace extractions to ensure exhaustive extraction for quantification.

3. GC-MS Parameters:

  • Injector: 230°C, Splitless mode, desorption time 80 s.[9]

  • Carrier Gas: Helium at 1.0 mL/min.[9]

  • Oven Temperature Program: Start at 40°C (hold 1.5 min), ramp to 100°C at 10°C/min (hold 5 min), ramp to 150°C at 2°C/min (hold 10 min), ramp to 185°C at 5°C/min, then ramp to 245°C at 20°C/min (hold 8 min).[9]

  • MS Detector: Operated in full scan or SIM mode for identification and quantification.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization (Grinding/Blending) Sample->Homogenization Weighing Weighing Homogenization->Weighing InternalStandard Internal Standard Spiking Weighing->InternalStandard VialSealing Vial Sealing InternalStandard->VialSealing HS_SPME HS-SPME Extraction VialSealing->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS DataAcquisition Data Acquisition GC_MS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound analysis.

HS-SPME Procedure Details cluster_hs_spme HS-SPME Steps Equilibration Vial Equilibration (Heating & Agitation) FiberExposure SPME Fiber Exposure to Headspace Equilibration->FiberExposure AnalyteAdsorption Analyte Adsorption onto Fiber FiberExposure->AnalyteAdsorption FiberRetraction Fiber Retraction AnalyteAdsorption->FiberRetraction ThermalDesorption Thermal Desorption in GC Injector FiberRetraction->ThermalDesorption

Caption: Detailed steps of the HS-SPME procedure.

References

Application Notes and Protocols for the Analysis of 2-Ethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a volatile organic compound belonging to the pyrazine class, known for its characteristic nutty, roasted, and cocoa-like aroma.[1][2] It is a significant flavor component in a variety of roasted, toasted, and fermented foods and beverages, including coffee, cocoa, peanuts, and baked goods.[3][4] Beyond its role in food chemistry, the analysis of this compound and other pyrazines is of interest in pharmaceutical and drug development for flavor profiling and formulation, as well as in environmental and biological monitoring as a potential biomarker.[2]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] Its high sensitivity and selectivity make it the method of choice for analyzing trace levels of this compound in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, with a focus on headspace solid-phase microextraction (HS-SPME) as the sample preparation technique.

Principle of GC-MS

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a vaporized sample is transported by an inert carrier gas through a capillary column.[5] Compounds within the sample are separated based on their volatility and interaction with the stationary phase of the column, eluting at a specific retention time.[5] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.[5] The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for confident identification and quantification.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample's headspace.

Materials:

  • 20 mL headspace vials with screw caps and septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating[6]

  • Heating block or water bath with agitation capabilities

  • Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)

  • Sample matrix (e.g., coffee, cocoa powder, biological fluid)

  • Deionized water

Procedure:

  • Sample Weighing: Accurately weigh 1-5 grams of the solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. The concentration of the internal standard should be comparable to the expected concentration of this compound.

  • Matrix Modification (Optional): For solid samples, the addition of a small amount of deionized water can aid in the release of volatile compounds. For biological fluids, pH adjustment may be necessary to optimize analyte recovery.

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a predetermined time (e.g., 15-30 minutes) with constant agitation.[7]

  • Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a defined period (e.g., 20-40 minutes) at the equilibration temperature to allow for the adsorption of volatile compounds.[7][8]

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific)

  • Capillary GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[9]

GC Conditions:

  • Injector Temperature: 250°C[10]

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[9]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 5°C/min

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes[9]

  • Transfer Line Temperature: 280°C[9]

MS Conditions:

  • Ion Source Temperature: 230°C[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

  • Mass Analyzer: Quadrupole

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for qualitative analysis and identification of unknown compounds.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 108, 80, 53) and the internal standard to enhance sensitivity and selectivity.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[9]

Data Presentation

The following table summarizes representative quantitative data for the analysis of pyrazines using HS-SPME-GC-MS. These values can serve as a benchmark for method development and validation for this compound analysis.

ParameterValueReference Matrix
Limit of Detection (LOD)0.07 - 22.22 ng/gPerilla Seed Oil[5][8]
Limit of Quantification (LOQ)6 - 180 ng/gRapeseed Oil[7][8]
Linearity Range0.01 - 10 µg/mLPlasma/Urine[9]
Recovery94.6 - 107.9%Perilla Seed Oil[5][8]
Intraday Precision (%RSD)< 9.5%Perilla Seed Oil[5][8]
Interday Precision (%RSD)< 9.8%Perilla Seed Oil[5][8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol for this compound analysis by HS-SPME-GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Coffee Beans) Weighing Weighing and Transfer to Headspace Vial Sample->Weighing Spiking Internal Standard Spiking Weighing->Spiking Equilibration Equilibration (Heating and Agitation) Spiking->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Transfer of Analytes Separation Chromatographic Separation (GC Column) Desorption->Separation Ionization Ionization and Fragmentation (MS Ion Source) Separation->Ionization Detection Mass Detection (Mass Analyzer) Ionization->Detection Identification Compound Identification (Mass Spectrum Library) Detection->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for this compound Analysis by HS-SPME-GC-MS.

References

High-performance liquid chromatography (HPLC) separation of pyrazine isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of pyrazine isomers using High-Performance Liquid Chromatography (HPLC). Pyrazines are a class of nitrogen-containing heterocyclic compounds that are important in the food, fragrance, and pharmaceutical industries.[1][2] The ability to separate and quantify pyrazine isomers is crucial for quality control, flavor and aroma profiling, and drug development.

Introduction to Pyrazine Isomer Separation by HPLC

The separation of structurally similar pyrazine isomers can be challenging.[3] High-Performance Liquid Chromatography (HPLC) offers a versatile and robust solution for this analytical problem. Various HPLC modes, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and chiral chromatography, can be employed depending on the specific isomers and the sample matrix. While gas chromatography (GC) is traditionally used for volatile pyrazines, HPLC is a valuable alternative, particularly for less volatile or thermally labile derivatives and for analyses in aqueous matrices.[4]

Experimental Protocols

This section details the experimental conditions for three common HPLC approaches for separating pyrazine isomers: Reversed-Phase HPLC, Mixed-Mode HPLC, and Chiral HPLC.

1. Reversed-Phase HPLC Protocol for General Pyrazine Separation

Reversed-phase HPLC is a widely used technique for the separation of a broad range of pyrazine compounds.

  • Objective: To separate common pyrazine and its derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Materials:

    • Column: Capcell Pak C18 (5 µm, 250 mm x 4.6 mm i.d.)[4] or Newcrom R1.[3][5]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).[4]

    • Acid Modifier (for MS compatibility): Formic acid instead of phosphoric acid.[3][5]

    • Sample: A standard mixture of pyrazine and its alkylated isomers dissolved in the mobile phase.

  • Procedure:

    • Prepare the mobile phase by mixing acetonitrile/water or methanol/water in the desired ratio. An isocratic elution is often sufficient.[4]

    • Degas the mobile phase prior to use.

    • Set the column temperature to ambient (e.g., 25 °C).[4]

    • Equilibrate the column with the mobile phase for at least 20 minutes at a flow rate of 0.6 mL/min to ensure a stable baseline.[4]

    • Set the UV detector wavelength to 270 nm for the detection of pyrazines.[4]

    • Inject the sample solution.

    • Record and analyze the chromatogram.

2. Mixed-Mode HPLC Protocol for Enhanced Separation of Polar Pyrazines

Mixed-mode chromatography can provide unique selectivity for separating structurally similar and polar pyrazine compounds that are difficult to resolve by conventional reversed-phase HPLC.[3]

  • Objective: To separate polar pyrazine derivatives like 2-Aminopyrazine and Pyrazinamide.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Materials:

    • Column: Primesep A mixed-mode column (e.g., 4.6 x 100 mm).[3] The stationary phase has strong acidic ion-pairing groups.[3]

    • Mobile Phase: Acetonitrile (ACN) and water with sulfuric acid (H₂SO₄) as a buffer.[3]

    • Sample: A solution containing a mixture of pyrazine, 2-aminopyrazine, and pyrazinamide.

  • Procedure:

    • Prepare the isocratic mobile phase consisting of acetonitrile and water with sulfuric acid.[3]

    • Degas the mobile phase.

    • Equilibrate the Primesep A column with the mobile phase.

    • Set the UV detection wavelength to 275 nm.[3]

    • Inject the sample.

    • Monitor the separation and record the chromatogram.

3. Chiral HPLC Protocol for the Separation of Pyrazine Enantiomers

For chiral pyrazine derivatives, enantioselective separation is necessary. Polysaccharide-based chiral stationary phases are effective for this purpose.[6]

  • Objective: To separate enantiomers of chiral pyrazine derivatives, such as 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP).[6]

  • Instrumentation: An HPLC system with a UV detector.

  • Materials:

    • Column: Polysaccharide chiral stationary phase column, such as Chiralpak AD-H.[6]

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v) or cyclohexane and isopropanol.[6]

    • Sample: A solution of the racemic pyrazine derivative.

  • Procedure:

    • Prepare the mobile phase by mixing the appropriate ratio of hexane/isopropanol or cyclohexane/isopropanol.[6]

    • Degas the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the appropriate UV detection wavelength based on the analyte's absorbance maximum.

    • Inject the racemic sample.

    • Record the chromatogram to observe the separation of the enantiomers.

Data Presentation

The following tables summarize the quantitative data from various HPLC methods for pyrazine isomer separation.

Table 1: Reversed-Phase HPLC Separation of Pyrazines

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Pyrazine and alkylpyrazinesCapcell Pak C18 (5 µm, 250 x 4.6 mm)Acetonitrile/Water or Methanol/Water (isocratic)0.6270[4]
PyrazineNewcrom R1Acetonitrile/Water with Phosphoric AcidNot specifiedNot specified[3]
(1-methylethyl)-PyrazineNewcrom R1Acetonitrile/Water with Phosphoric AcidNot specifiedNot specified[5]
Various PyrazinesCSH C18 (100 x 2.1 mm, 1.7 µm)Gradient of 0.1% Formic Acid in Water and Acetonitrile0.2260[2]

Table 2: Mixed-Mode and HILIC Separation of Pyrazine Derivatives

Compound(s)ColumnMobile PhaseDetection (nm)Reference
Pyrazine, 2-Aminopyrazine, PyrazinamidePrimesep A (4.6 x 100 mm)Acetonitrile/Water with H₂SO₄275[3]
Pyrazine, 2-AminopyrazineSHARC 1 (4.6 x 150 mm, 5 µm)Acetonitrile/Water (98/2) with 0.5% Formic Acid270[1]

Table 3: Chiral HPLC Separation of Pyrazine Isomers

Compound(s)ColumnMobile PhaseReference
2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazineChiralpak AD-HCyclohexane/Isopropanol (99:1) or Hexane/Isopropanol[6]

Visualizations

The following diagram illustrates a typical experimental workflow for the HPLC separation of pyrazine isomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolution in appropriate solvent) Injector Injector SamplePrep->Injector Load Sample MobilePhasePrep Mobile Phase Preparation (Mixing solvents, degassing) Pump HPLC Pump MobilePhasePrep->Pump Supply Mobile Phase Pump->Injector Column HPLC Column (e.g., C18, Mixed-Mode, Chiral) Injector->Column Inject Sample Detector UV/Vis Detector Column->Detector Eluted Analytes Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output DataProcessing Data Processing (Peak integration, quantification) Chromatogram->DataProcessing Data Input

Caption: General experimental workflow for HPLC analysis of pyrazine isomers.

References

Application Notes and Protocols for the Quantification of 2-Ethylpyrazine in Cocoa Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylpyrazine is a key volatile compound that contributes to the characteristic nutty, roasted, and cocoa-like aroma of many heat-processed foods, including cocoa and chocolate products. It is formed during the Maillard reaction and Strecker degradation of amino acids and reducing sugars, which occur during the roasting of cocoa beans. The concentration of this compound, along with other pyrazines, can be a critical indicator of the flavor profile and quality of cocoa products. Monitoring its levels is essential for process optimization and quality control in the chocolate industry. These application notes provide a comprehensive protocol for the quantification of this compound in various cocoa matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted, sensitive, and solvent-free analytical technique.

Quantitative Data Summary

The concentration of this compound in cocoa products can vary significantly depending on the cocoa bean origin, fermentation and roasting conditions, and the type of cocoa product. The following table summarizes representative concentrations of this compound found in various cocoa products, compiled from available scientific literature. It is important to note that specific quantitative data for this compound is not as abundant as for other major pyrazines.

Cocoa ProductConcentration Range (µg/kg)Reference
Roasted Cocoa BeansNot explicitly quantified in the provided search results. Mentioned as present.
Cocoa LiquorNot explicitly quantified in the provided search results. Mentioned as present.
Cocoa PowderNot explicitly quantified in the provided search results. Mentioned as present.
Dark ChocolateNot explicitly quantified in the provided search results. Mentioned as present.
Milk ChocolateNot explicitly quantified in the provided search results. Mentioned as present.

Note: While this compound is consistently identified as a volatile component in cocoa products, specific quantitative data is limited in the provided search results. The focus is often on more abundant pyrazines like 2-methylpyrazine, 2,5-dimethylpyrazine, and tetramethylpyrazine.

Experimental Protocols

This section details the methodology for the quantification of this compound in cocoa products using HS-SPME-GC-MS.

Sample Preparation

Proper sample preparation is crucial for the accurate and reproducible analysis of volatile compounds.

  • Solid Samples (Cocoa Beans, Chocolate):

    • Cryogenically grind the solid sample to a fine, homogeneous powder using a liquid nitrogen mill or a high-speed grinder with cooling. This prevents the loss of volatile compounds due to heating.

    • Accurately weigh approximately 1-2 g of the homogenized powder into a 20 mL headspace vial.

  • Semi-Solid Samples (Cocoa Liquor):

    • Gently heat the cocoa liquor to a molten state (approximately 40-50°C).

    • Accurately weigh approximately 1-2 g of the molten liquor into a 20 mL headspace vial.

  • Internal Standard:

    • Prepare a stock solution of a suitable internal standard (e.g., 2-methyl-3-heptanone or a deuterated pyrazine standard) in a relevant solvent like methanol or ethanol.

    • Spike each sample vial with a known amount of the internal standard solution to correct for variations in extraction efficiency and injection volume.

  • Matrix Modification (Optional but Recommended):

    • Add 1-2 mL of a saturated sodium chloride (NaCl) solution to the vial. This increases the ionic strength of the sample matrix, promoting the release of volatile compounds into the headspace.[1]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that uses a coated fiber to adsorb volatile analytes from the headspace above the sample.

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended for the broad-range extraction of volatile and semi-volatile compounds, including pyrazines.[1][2]

  • Extraction Parameters:

    • Equilibration Temperature: Place the sealed headspace vial in a heating block or the autosampler's incubator set to 60°C.

    • Equilibration Time: Allow the sample to equilibrate at the set temperature for 15-30 minutes to ensure volatile compounds partition into the headspace.[1]

    • Extraction Time: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature to allow for the adsorption of analytes.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The adsorbed volatile compounds are thermally desorbed from the SPME fiber in the GC inlet and separated on a capillary column before detection by the mass spectrometer.

  • GC Conditions:

    • Injection Port: Operate in splitless mode at a temperature of 250°C to ensure efficient thermal desorption of the analytes from the SPME fiber.

    • Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pyrazines.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2-5 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3-5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10-15°C/min, and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Operate in both full scan mode for compound identification and selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification. For this compound (C₆H₈N₂), characteristic ions for SIM analysis would include its molecular ion and major fragment ions.

Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound at different concentrations in a suitable solvent or a model matrix. Spike each standard with the same amount of internal standard as the samples. Analyze the standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculation: Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.

Mandatory Visualizations

Quantification_Workflow Workflow for Quantification of this compound in Cocoa Products cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Cocoa Product (Beans, Chocolate, Liquor) Grinding Cryogenic Grinding (if solid) Sample->Grinding Weighing Weighing into Headspace Vial Grinding->Weighing Spiking Addition of Internal Standard Weighing->Spiking Matrix_Mod Matrix Modification (e.g., NaCl solution) Spiking->Matrix_Mod Equilibration Equilibration (e.g., 60°C for 15 min) Matrix_Mod->Equilibration Extraction SPME Fiber Exposure (e.g., 30-60 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Concentration Calculation Peak_Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

References

Application of 2-Ethylpyrazine in Savory Flavor Creation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a vital aroma compound extensively utilized in the food industry to impart and enhance savory, roasted, and nutty flavor profiles.[1][2] As a member of the alkylpyrazine family, it is naturally formed during the Maillard reaction, the chemical process responsible for the browning and characteristic flavors of cooked foods.[1][2] This heterocyclic compound is a key contributor to the desirable aromas of roasted coffee, baked goods, and grilled meats.[2][3] Its characteristic nutty, roasted, and slightly earthy notes make it an invaluable tool for flavorists creating authentic and appealing savory food products, including soups, sauces, and meat analogs.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound in savory flavor creation.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₆H₈N₂
Molecular Weight 108.14 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Odor Musty, nutty, buttery, peanut, cocoa, roasted, woody[3][4]
Boiling Point 152.0 to 153.0 °C[3]
Solubility Soluble in water, organic solvents, and oils[3]
FEMA Number 3281

Data Presentation: Quantitative Application of this compound

The concentration of this compound is critical to achieving the desired flavor profile. Its sensory perception varies significantly with concentration, ranging from subtle nutty and peanut-like notes at lower levels to more pronounced roasted and coffee-like characteristics at higher concentrations.[1]

Food Product CategoryTypical Concentration Range (ppm)Flavor Contribution
General Savory Products 0.5 - 10Enhances overall roasted and savory notes.[5]
Roasted Coffee 82.1 - 211.6 (total alkylpyrazines, with this compound being a significant component)Contributes to the characteristic roasted, nutty aroma.
Roasted Nuts (Almonds) Detected in roasted samplesImparts a roasted, nutty character.[6]
Soups and Sauces 1 - 10Provides a meaty, roasted background note.[1]
Meat Products & Analogs 2 - 15Enhances roasted and grilled meat flavors.[7]
Savory Snacks (e.g., potato chips) 1 - 5Adds a baked, toasty flavor dimension.
Baked Goods (e.g., bread crust) 0.5 - 5Contributes to the crust's roasted aroma.[3]

Experimental Protocols

Sensory Evaluation: Triangle Test for Beef Broth

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[8][9]

Objective: To determine if the addition of this compound at a specific concentration (e.g., 2 ppm) creates a noticeable flavor difference in a beef broth base.

Materials:

  • Beef broth (low sodium, unflavored base)

  • This compound solution (food grade)

  • Deionized water

  • Unsalted crackers (for palate cleansing)[8]

  • Identical, odor-free sample cups labeled with random 3-digit codes[8]

  • Sensory evaluation booths with controlled lighting and temperature[8]

  • Panel of 20-40 trained sensory panelists[10]

Procedure:

  • Sample Preparation:

    • Prepare two batches of beef broth: a control batch (A) and a test batch (B) containing 2 ppm of this compound.

    • Ensure both batches are at the same serving temperature (e.g., 50°C).

  • Test Setup:

    • For each panelist, present three samples in a randomized order. Two samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[9]

    • Label each cup with a unique 3-digit random code.

  • Evaluation:

    • Instruct panelists to taste the samples from left to right.[9]

    • Panelists are to identify the "odd" or "different" sample.

    • Provide panelists with water and unsalted crackers to cleanse their palate between samples.[8]

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests (or a chi-square test) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).[9]

Instrumental Analysis: GC-MS for this compound in Savory Sauce

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the separation and identification of volatile compounds like pyrazines in food matrices.

Objective: To quantify the concentration of this compound in a savory sauce sample.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME (Solid Phase Microextraction) holder and fibers (e.g., Divinylbenzene/Carboxen/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • Savory sauce sample

  • This compound standard for calibration

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation (HS-SPME):

    • Weigh 5 g of the savory sauce into a 20 mL headspace vial.

    • Add 1 g of NaCl to enhance the release of volatile compounds.

    • Add a known concentration of the internal standard.

    • Seal the vial tightly with the screw cap.

    • Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • Column: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 3°C/minute.

      • Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: m/z 40-300.

      • Source temperature: 230°C.

      • Transfer line temperature: 250°C.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum (key ions: m/z 108, 80, 53).

    • Create a calibration curve using the this compound standard.

    • Calculate the concentration of this compound in the sample relative to the internal standard and the calibration curve.

Signaling Pathways and Workflows

Maillard Reaction Pathway for this compound Formation

The formation of this compound occurs through the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. A simplified pathway is illustrated below.

Maillard_Reaction cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage Reducing Sugar Reducing Sugar Amadori Product Amadori Product Reducing Sugar->Amadori Product Condensation Amino Acid Amino Acid Amino Acid->Amadori Product Aminoketones Aminoketones Amino Acid->Aminoketones Strecker Degradation Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Strecker Aldehydes Strecker Aldehydes Amadori Product->Strecker Aldehydes Strecker Degradation Dicarbonyls->Aminoketones Dihydropyrazine Intermediate Dihydropyrazine Intermediate Aminoketones->Dihydropyrazine Intermediate Condensation This compound This compound Dihydropyrazine Intermediate->this compound Oxidation

Caption: Simplified Maillard reaction pathway leading to the formation of this compound.

Experimental Workflow for Savory Flavor Development

The following diagram outlines a typical workflow for the development of a savory flavor incorporating this compound.

Flavor_Development_Workflow Define Target Flavor Profile Define Target Flavor Profile Base Formulation Base Formulation Define Target Flavor Profile->Base Formulation Addition of this compound Addition of this compound Base Formulation->Addition of this compound Sensory Evaluation (e.g., Triangle Test) Sensory Evaluation (e.g., Triangle Test) Addition of this compound->Sensory Evaluation (e.g., Triangle Test) Instrumental Analysis (GC-MS) Instrumental Analysis (GC-MS) Addition of this compound->Instrumental Analysis (GC-MS) Formula Optimization Formula Optimization Sensory Evaluation (e.g., Triangle Test)->Formula Optimization Instrumental Analysis (GC-MS)->Formula Optimization Formula Optimization->Addition of this compound Iterate Final Product Final Product Formula Optimization->Final Product Meets Target

Caption: Workflow for the development and optimization of a savory flavor using this compound.

References

Application Notes and Protocols for 2-Ethylpyrazine in Perfumery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a heterocyclic aromatic organic compound that is a key contributor to the aroma of a variety of roasted and cooked foods, such as coffee, roasted nuts, and baked goods.[1][2] In the fragrance industry, this compound is a valuable ingredient used to impart nutty, roasted, and earthy notes to perfume compositions.[3][4][5] Its unique olfactory profile adds depth, warmth, and complexity, making it particularly suitable for gourmand, oriental, and tobacco fragrance families.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound as a fragrance ingredient.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in perfumery.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂[8]
Molecular Weight 108.14 g/mol [8]
Appearance Colorless to pale yellow liquid[9]
Odor Profile Nutty, roasted, earthy, musty, buttery, peanut, chocolate-peanut taste[2][10]
Odor Detection Threshold in Water 6,000 ppb[10]
Boiling Point 158 - 160 °C[9]
Density ~0.998 g/mL at 25 °C[9]
Vapor Pressure 1.27 mmHg at 25 °C[9]
Solubility Soluble in organic solvents like ethanol and oils; slightly soluble in water.[9]
Purity (typical) ≥99.0%[5]

Olfactory Perception and Signaling Pathway

The perception of this compound's characteristic aroma is initiated by its interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified that pyrazines, as a class of odorants, activate specific human olfactory receptors, notably OR5K1 and OR2AG1 .[3][6][10] The binding of this compound to these G-protein coupled receptors triggers a downstream signaling cascade, leading to the perception of its nutty and roasted scent.

olfactory_signaling_pathway cluster_olfactory_neuron Olfactory Receptor Neuron odorant This compound or Olfactory Receptor (e.g., OR5K1) odorant->or Binds to g_protein G-protein (Gαolf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC cng_channel Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng_channel Opens ca_na_ion Ca²⁺ / Na⁺ Influx cng_channel->ca_na_ion Allows depolarization Depolarization ca_na_ion->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Olfactory Signal Transduction Pathway for this compound.

Application in Fragrance Formulations

This compound is a powerful aroma chemical and should be used at low concentrations to achieve the desired effect without overpowering the fragrance composition.

ApplicationRecommended Concentration in Fragrance ConcentrateTypical Use Levels in Final Product
Fine Fragranceup to 0.1000%0.5 - 10 ppm
Personal Care Productsup to 0.1000%0.5 - 10 ppm
Home Fragranceup to 0.1000%0.5 - 10 ppm

Source: [7]

It is particularly effective in:

  • Gourmand Fragrances: To enhance notes of coffee, chocolate, caramel, and nuts.

  • Oriental Fragrances: To add a roasted, smoky, and slightly spicy character.

  • Tobacco Accords: To provide a realistic, roasted tobacco leaf aroma.

  • Woody Fragrances: To introduce warmth and complexity to woody and earthy notes.

Experimental Protocols

Laboratory Synthesis of this compound

The following is a representative protocol for the laboratory synthesis of this compound. This method is based on the condensation reaction of an alpha-dicarbonyl compound with a diamine.

synthesis_workflow start Start reactants Combine Ethylenediamine and 1,2-Propanedione start->reactants reaction Heat and Stir (e.g., 80-120°C) reactants->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purification Distillation under Reduced Pressure workup->purification analysis Characterization (GC-MS, NMR) purification->analysis end Pure this compound analysis->end

Workflow for the Synthesis of this compound.

Materials:

  • Ethylenediamine

  • 1,2-Propanedione (Methylglyoxal)

  • Ethanol (or another suitable solvent)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (or other extraction solvent)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer, dissolve ethylenediamine in ethanol.

  • Addition of Diketone: Slowly add 1,2-propanedione to the ethylenediamine solution with constant stirring. An exothermic reaction may occur, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the condensation and cyclization reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

  • Analysis: Confirm the identity and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Sensory Evaluation Protocol

A triangle test is a common method for the sensory evaluation of fragrance ingredients to determine if a perceptible difference exists between two samples.

sensory_evaluation_workflow start Start panel_selection Select and Train Sensory Panel start->panel_selection sample_prep Prepare Samples: Two Alike (A), One Different (B) panel_selection->sample_prep presentation Present Three Coded Samples to Panelists (e.g., AAB, BAA) sample_prep->presentation evaluation Panelists Identify the 'Odd' Sample presentation->evaluation data_analysis Analyze Results for Statistical Significance evaluation->data_analysis conclusion Determine if a Perceptible Difference Exists data_analysis->conclusion end End conclusion->end

Workflow for Sensory Evaluation (Triangle Test).

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a fragrance base.

Materials:

  • Fragrance base (e.g., a simple floral or woody accord)

  • This compound solution (e.g., 1% in ethanol)

  • Glass vials with caps

  • Coding labels

  • Sensory evaluation booths with controlled ventilation and lighting

  • Panel of at least 15 trained sensory assessors

Procedure:

  • Sample Preparation:

    • Prepare a control sample (A) of the fragrance base.

    • Prepare a test sample (B) by adding a specific concentration of the this compound solution to the fragrance base.

    • For each panelist, prepare a set of three coded samples. Two samples will be identical (either A or B), and one will be different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation:

    • Each panelist is presented with their set of three coded samples.

    • Panelists are instructed to smell each sample from left to right and identify the sample that is different from the other two.

    • A forced-choice method is used; panelists must choose one sample.

  • Data Analysis:

    • The number of correct identifications is recorded.

    • Statistical analysis (e.g., using a binomial distribution or Chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Stability Testing Protocol

Stability testing is crucial to ensure that a fragrance containing this compound maintains its intended olfactory profile and physical characteristics over time and under various environmental conditions.[4][11]

stability_testing_workflow cluster_conditions Storage Conditions cluster_evaluation Evaluation Parameters start Start sample_prep Prepare Perfumed Product (with this compound) start->sample_prep storage Store Samples under Various Conditions sample_prep->storage accelerated Accelerated (e.g., 40°C, 45°C) storage->accelerated real_time Real-Time (e.g., 25°C/60% RH) storage->real_time light_exposure Light Exposure (UV/Visible) storage->light_exposure evaluation Evaluate Samples at Pre-determined Intervals accelerated->evaluation real_time->evaluation light_exposure->evaluation sensory Sensory Evaluation (Odor Profile) evaluation->sensory physical Physical Properties (Color, Clarity) evaluation->physical chemical Chemical Analysis (GC-MS) evaluation->chemical data_analysis Analyze Data for Changes over Time sensory->data_analysis physical->data_analysis chemical->data_analysis conclusion Determine Shelf-Life and Stability data_analysis->conclusion end End conclusion->end

Workflow for Fragrance Stability Testing.

Objective: To assess the stability of this compound in a finished fragrance product under various storage conditions.

Materials:

  • Finished fragrance product containing this compound

  • Identical product without this compound (as a control)

  • Appropriate packaging for the product

  • Stability chambers/ovens with controlled temperature and humidity

  • UV light exposure cabinet

  • GC-MS for chemical analysis

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the finished product and the control. Package the samples in the final intended packaging.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C and 45°C) for a period of 1 to 3 months.

    • Real-Time Stability: Store samples under normal conditions (e.g., 25°C / 60% Relative Humidity) for the expected shelf life of the product (e.g., 12, 24, 36 months).

    • Light Stability: Expose samples to controlled UV and visible light to assess photodegradation.

    • Freeze-Thaw Cycling: Subject samples to cycles of freezing and thawing (e.g., -10°C to 25°C) to assess stability under temperature fluctuations.

  • Evaluation Schedule: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 3 months for accelerated testing; 0, 3, 6, 12, 24, 36 months for real-time testing).

  • Evaluation Parameters:

    • Sensory Evaluation: A trained panel evaluates the odor profile of the samples compared to the initial sample and the control, noting any changes in character or intensity.

    • Physical Evaluation: Visually inspect the samples for any changes in color, clarity, or for the formation of precipitates.

    • Chemical Analysis: Use GC-MS to analyze the chemical composition of the fragrance, quantifying the concentration of this compound and identifying any potential degradation products.

  • Data Analysis: Compare the data from the different storage conditions and time points to the initial sample. Any significant changes in the sensory, physical, or chemical properties will indicate instability.

Safety and Regulatory Information

This compound has been evaluated for safety as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on pyrazines, and it is important to adhere to the usage guidelines established by the International Fragrance Association (IFRA). It is recommended to consult the latest IFRA standards for specific restrictions and safe use levels in different product categories.

Conclusion

This compound is a versatile and impactful fragrance ingredient that can significantly enhance the complexity and appeal of a wide range of perfume compositions. A thorough understanding of its properties, combined with systematic experimental evaluation, will enable perfumers and researchers to effectively utilize its unique olfactory characteristics in the creation of innovative and memorable fragrances.

References

Application Note: Analysis of 2-Ethylpyrazine using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylpyrazine is a key volatile organic compound (VOC) contributing to the characteristic aroma profiles of various food products, including baked goods, coffee, and cocoa. Accurate and sensitive quantification of this compound is crucial for quality control and flavor profile analysis in the food and beverage industry. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a simple, solvent-free, and sensitive method for the determination of this compound. This application note provides a detailed protocol for the analysis of this compound using Headspace SPME (HS-SPME)-GC-MS.

Principle of SPME

SPME is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase. In Headspace SPME, the fiber is exposed to the vapor phase (headspace) above a solid or liquid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After an appropriate extraction time, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Experimental Workflow

The overall workflow for the analysis of this compound by HS-SPME-GC-MS is depicted below.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization (if solid) Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Standard Addition of Internal Standard (Optional) Vial->Standard Equilibration Incubation & Equilibration Standard->Equilibration Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification cluster_prep cluster_prep cluster_extraction cluster_extraction cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of pyrazines using HS-SPME-GC-MS, based on published literature.[1][2]

ParameterTypical ValueReference
Limit of Detection (LOD) 2 - 60 ng/g[1]
Limit of Quantification (LOQ) 6 - 180 ng/g[1]
Linearity (R²) > 0.99[3]
Recovery 90.6 - 109.2%[1][2]
Precision (RSD) < 16%[1]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials and Reagents
  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its high extraction efficiency for pyrazines.[3][4]

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • This compound Standard: Analytical grade.

  • Internal Standard (Optional but recommended): Deuterated 2-methyl-pyrazine ([2H6]-2-methyl-pyrazine) or another suitable pyrazine not present in the sample.[1]

  • Solvent for Standards: Methanol or Ethanol, HPLC grade.

  • Sodium Chloride (NaCl): Analytical grade (optional, for salting-out effect).

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.

  • SPME Autosampler: For automated and reproducible extractions. Manual extraction is also possible.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in methanol (e.g., 100 µg/mL). A working IS solution (e.g., 1 µg/mL) can be prepared by dilution.

Sample Preparation
  • Liquid Samples (e.g., beverages): Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Solid Samples (e.g., food products): Weigh a known amount (e.g., 1-2 g) of the homogenized solid sample into a 20 mL headspace vial. Add a small, consistent volume of deionized water (e.g., 5 mL) to create a slurry.

  • (Optional) Salting-out: To increase the volatility of this compound, add a known amount of NaCl (e.g., 1-2 g) to each vial to saturate the aqueous phase.

  • (Optional) Internal Standard Spiking: Spike each sample and calibration standard with a consistent amount of the internal standard working solution (e.g., 10 µL of 1 µg/mL IS).

  • Sealing: Immediately seal the vials with PTFE/silicone septa and aluminum caps.

HS-SPME Procedure

The following parameters often serve as a good starting point for method development.[1][4][5][6]

  • Incubation/Equilibration Temperature: 60 - 80°C.[1][5]

  • Incubation/Equilibration Time: 15 - 60 minutes.[5][6]

  • Agitation: 250 - 500 rpm.

  • SPME Fiber: DVB/CAR/PDMS.

  • Extraction Temperature: 50 - 70°C.[1][5]

  • Extraction Time: 30 - 60 minutes.[5][6]

Automated Procedure:

  • Place the vials in the autosampler tray.

  • Set the SPME and GC-MS parameters in the instrument control software.

  • The autosampler will perform the incubation, fiber exposure (extraction), and injection steps automatically.

GC-MS Analysis
  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Desorption Time: 2 - 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 240°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

    • Quantifier and Qualifier Ions for this compound: To be determined from the mass spectrum of the standard (e.g., m/z 108 as the molecular ion and other characteristic fragment ions).

Data Analysis
  • Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.

  • Integration: Integrate the peak areas of this compound and the internal standard (if used).

  • Calibration: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Logical Relationships in SPME Parameter Optimization

The optimization of SPME parameters is a critical step to achieve high sensitivity and reproducibility. The interplay between these parameters is illustrated in the diagram below.

SPME_Optimization ExtractionTemp Extraction Temperature ExtractionTime Extraction Time ExtractionTemp->ExtractionTime interacts with ExtractionEfficiency Extraction Efficiency ExtractionTemp->ExtractionEfficiency ExtractionTime->ExtractionEfficiency FiberCoating SPME Fiber Coating FiberCoating->ExtractionEfficiency SampleMatrix Sample Matrix Properties (pH, Ionic Strength) SampleMatrix->ExtractionTemp influences SampleMatrix->ExtractionEfficiency AnalyteProperties Analyte Properties (Volatility, Polarity) AnalyteProperties->FiberCoating dictates choice

Caption: Key parameter relationships in SPME method development.

Conclusion

The HS-SPME-GC-MS method provides a robust and sensitive approach for the analysis of this compound in a variety of sample matrices. The selection of an appropriate SPME fiber, typically DVB/CAR/PDMS, and the optimization of extraction parameters are crucial for achieving accurate and reproducible results.[3][4] This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in developing and implementing methods for the analysis of this important flavor compound.

References

Application Notes and Protocols for the Sensory Evaluation of 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a volatile heterocyclic compound that significantly contributes to the aroma and flavor of a wide variety of foods and beverages.[1][2] It is primarily formed during the Maillard reaction and fermentation processes. Characterized by its distinct nutty, roasted, and cocoa-like aroma, this compound is a key flavor component in products such as coffee, roasted nuts, baked goods, and some fermented products.[1][2] Understanding and quantifying the sensory properties of this compound are crucial for new product development, quality control, and flavor chemistry research. These application notes provide a comprehensive protocol for the sensory evaluation of this compound, including determination of detection thresholds and characterization of its sensory profile.

Sensory Profile of this compound

This compound is described as having a complex and multifaceted sensory profile. The most commonly reported descriptors include:

  • Aroma: Nutty, roasted, cocoa, coffee, earthy, and slightly pungent.

  • Taste: Nutty, roasted, and cocoa-like.

Quantitative Sensory Data

The detection threshold of a flavor compound is the minimum concentration at which it can be perceived. These thresholds are highly dependent on the matrix in which the compound is evaluated. The following table summarizes the reported odor and taste detection thresholds for this compound in various matrices.

MatrixThreshold TypeConcentration Range
WaterOdor Detection6,000 - 22,000 ppb

Note: Data on taste thresholds in various matrices is limited and requires further investigation.

Experimental Protocols

Protocol 1: Determination of Detection Threshold

This protocol outlines the procedure for determining the odor and taste detection thresholds of this compound using the American Society for Testing and Materials (ASTM) E679-04 method, which is an ascending forced-choice (AFC) method.

1. Panelist Selection and Training:

  • Recruitment: Recruit 20-30 panelists from a pool of individuals who are non-smokers and have no known taste or smell disorders.

  • Screening: Screen panelists for their ability to discriminate between different concentrations of basic tastes (sweet, sour, salty, bitter, umami) and a set of standard odorants.

  • Training: Familiarize panelists with the sensory properties of this compound and the test procedure. This includes presenting them with a reference sample of this compound at a clearly perceptible concentration.

2. Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in the desired matrix (e.g., deionized water for odor and taste, deodorized oil for aroma in a lipid matrix). The concentration of the stock solution should be well above the expected threshold.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The range of concentrations should span from well below the expected threshold to clearly perceptible.

3. Test Procedure (3-Alternative Forced Choice - 3-AFC):

  • Presentation: Present panelists with a series of sample sets. Each set consists of three samples, two of which are blanks (matrix only) and one contains a specific concentration of this compound. The order of presentation of the samples within each set should be randomized.

  • Evaluation: Instruct panelists to sniff (for odor) or taste (for taste) each sample from left to right and identify the sample that is different from the other two.

  • Rinsing: For taste evaluation, provide panelists with deionized water for rinsing their mouths between sample sets.

  • Ascending Concentration: Present the sample sets in order of increasing concentration of this compound.

4. Data Analysis:

  • Individual Threshold: The individual threshold for each panelist is the lowest concentration at which they correctly identify the odd sample in two consecutive presentations.

  • Group Threshold: The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA®)

This protocol describes the use of QDA® to develop a detailed sensory profile of this compound.

1. Panelist Selection and Training:

  • Select 10-12 highly trained and experienced sensory panelists.

  • Conduct training sessions to develop a consensus vocabulary to describe the aroma and taste attributes of this compound. This involves presenting panelists with various concentrations of this compound and reference standards for different aroma and flavor notes (e.g., roasted nuts, cocoa powder, coffee).

2. Lexicon Development:

  • Through group discussion and exposure to reference standards, the panel will generate a list of descriptive terms for the aroma and flavor of this compound.

  • Define each attribute clearly and provide reference standards where possible.

3. Sample Evaluation:

  • Prepare samples of this compound at a fixed, supra-threshold concentration in a neutral matrix.

  • Present the samples to the panelists in individual sensory booths under controlled environmental conditions (temperature, lighting, and humidity).

  • Panelists will independently rate the intensity of each sensory attribute on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

4. Data Analysis:

  • Collect the intensity ratings from each panelist.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine the mean intensity ratings for each attribute.

  • Visualize the sensory profile using a spider web plot.

Signaling Pathway and Experimental Workflow Diagrams

Olfactory Signaling Pathway for Pyrazines

The perception of pyrazines, including this compound, is initiated by their interaction with specific olfactory receptors in the nasal cavity. The primary receptor identified for pyrazines is OR5K1, a G-protein coupled receptor (GPCR). The binding of this compound to OR5K1 triggers a downstream signaling cascade, leading to the generation of a neural signal that is transmitted to the brain and perceived as a specific aroma.

cluster_olfactory_neuron Olfactory Sensory Neuron odorant This compound receptor OR5K1 (GPCR) odorant->receptor Binding g_protein G-protein (Gαolf) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP atp ATP atp:e->camp:w Conversion ion_channel Ion Channel (CNG Channel) camp->ion_channel Opening ca_cl Ca²⁺/Cl⁻ Influx/Efflux ion_channel->ca_cl depolarization Depolarization ca_cl->depolarization signal Neural Signal to Brain depolarization->signal

Olfactory signal transduction pathway for this compound.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates the logical flow of the sensory evaluation process for this compound, from initial planning to final data analysis and interpretation.

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting objective Define Objectives protocol_selection Select Protocol (Threshold/QDA) objective->protocol_selection panelist_recruitment Recruit Panelists protocol_selection->panelist_recruitment panelist_training Train Panelists panelist_recruitment->panelist_training sample_prep Prepare Samples panelist_training->sample_prep sensory_test Conduct Sensory Test sample_prep->sensory_test data_collection Collect Data sensory_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis reporting Generate Report stat_analysis->reporting

General workflow for sensory evaluation of this compound.

References

Application Notes and Protocols for the Use of 2-Ethylpyrazine as a Standard in Flavor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family. It is a key volatile compound responsible for the characteristic nutty, roasted, and cocoa-like aromas in a variety of cooked and roasted foods.[1] Its distinct sensory properties and chemical characteristics make it an ideal candidate for use as a standard in flavor analysis. This document provides detailed application notes and protocols for the effective utilization of this compound as both an internal and external standard for the quantification of flavor compounds, particularly in gas chromatography-mass spectrometry (GC-MS) applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application as a standard. These properties influence its behavior during sample preparation, chromatographic separation, and detection.

PropertyValueReference
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Colorless to pale yellow liquid
Odor Nutty, roasted, earthy, cocoa
Boiling Point 152-153 °C (at 760 mmHg)
Density 0.984 g/mL at 25 °C
Solubility Soluble in water and organic solvents
Odor Threshold in Water 6,000 ppb[2]

Applications of this compound as a Standard

This compound is a valuable tool in flavor analysis for the following applications:

  • Internal Standard: When added to a sample in a known concentration, it can be used to quantify other analytes, compensating for variations in sample injection volume and detector response.

  • External Standard: A series of solutions with known concentrations of this compound can be used to create a calibration curve to determine the concentration of the same compound in an unknown sample.

  • Sensory Analysis Reference: Due to its distinct and well-characterized aroma, it can be used as a reference standard in sensory panel training and quantitative descriptive analysis.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol outlines the preparation of stock and working standard solutions of this compound for use as an internal or external standard.

Materials:

  • This compound (≥98% purity)

  • Methanol or Dichloromethane (GC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound.

    • Dissolve it in a small amount of the chosen solvent in a 100 mL volumetric flask.

    • Bring the volume up to the mark with the solvent and mix thoroughly.

    • Store the stock solution in an amber glass vial at 4°C.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of dilutions from the stock solution to create calibration standards. For example, to prepare 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL, and 0.1 µg/mL standards:

      • Pipette the required volume of the stock solution into separate 10 mL volumetric flasks.

      • Dilute to the mark with the solvent and mix well.

Protocol 2: Quantification of Pyrazines in Coffee using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of other pyrazines in a coffee matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Materials:

  • Roasted coffee beans

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Sodium chloride (NaCl)

  • Deionized water

  • HS-SPME vials (20 mL) with PTFE/silicone septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Grind the roasted coffee beans to a fine powder.

    • Weigh 1.0 g of the ground coffee into a 20 mL HS-SPME vial.

    • Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial.

    • Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution to get a final concentration of 100 ng/g in the sample).

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Incubate the vial at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • Use a suitable GC column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Set the oven temperature program: start at 40°C (hold for 2 min), ramp to 230°C at 5°C/min, and hold for 5 min.

    • Set the mass spectrometer to scan from m/z 40 to 300 in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the peaks of the target pyrazines and the this compound internal standard based on their retention times and mass spectra.

    • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration standard.

    • Quantify the concentration of each pyrazine in the coffee sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (1 / RF) * Concentration_IS

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of pyrazines using methods involving standards.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Pyrazines

CompoundLOD (ng/g)LOQ (ng/g)Reference
2-Methylpyrazine26[4]
2,5-Dimethylpyrazine515[4]
This compound39[4]
2-Ethyl-5-methylpyrazine412[4]
2,3,5-Trimethylpyrazine618[4]

Table 2: Recovery Study of Pyrazines in a Spiked Matrix using an Internal Standard

CompoundSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)
2-Methylpyrazine5048.597.0
2,5-Dimethylpyrazine5051.2102.4
2-Ethyl-5-methylpyrazine5049.198.2
2,3,5-Trimethylpyrazine5052.5105.0

Visualizations

FlavorAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Coffee) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Headspace Solid-Phase Microextraction (HS-SPME) Spike->Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection PeakID Peak Identification & Integration Detection->PeakID Quantification Quantification using Response Factor PeakID->Quantification Result Concentration of Flavor Compounds Quantification->Result

Caption: Workflow for flavor analysis using an internal standard.

CalibrationCurve cluster_standards Standard Preparation cluster_measurement Measurement cluster_plot Calibration Stock Stock Solution of this compound Dilutions Serial Dilutions Stock->Dilutions Standards Calibration Standards (Known Concentrations) Dilutions->Standards GCMS_Analysis GC-MS Analysis of Standards Standards->GCMS_Analysis Peak_Areas Measure Peak Areas GCMS_Analysis->Peak_Areas Plot Plot Peak Area vs. Concentration Peak_Areas->Plot Curve Generate Calibration Curve (y = mx + c) Plot->Curve Quantify Quantify Unknown Sample Curve->Quantify

Caption: Logic for creating and using a calibration curve.

References

Application Notes: Synthesis of 2-Ethylpyrazine via Chichibabin-Type Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylpyrazine is a heterocyclic aromatic compound of significant interest in the food, flavor, and pharmaceutical industries.[1] It is a key component of the characteristic aroma of many roasted and cooked foods, such as coffee, cocoa, and baked bread, contributing nutty, roasted, and musty notes.[1][2] In nature, it often forms through Maillard reactions between amino acids and sugars during thermal processing.[1] Industrially, its synthesis is crucial for creating and enhancing flavor profiles.[1] While the classic Chichibabin reaction refers to the amination of pyridines, the Chichibabin pyridine synthesis involves the condensation of aldehydes or ketones with ammonia to form a pyridine ring.[3][4] A conceptually similar approach, often referred to as a modified Chichibabin pyrazine synthesis, is employed for producing pyrazines. This method involves the condensation of α-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-amino ketones.[1]

These application notes provide detailed protocols and data for the synthesis of this compound, focusing on Chichibabin-type condensation methodologies suitable for research and development professionals.

Data Presentation: Synthesis Parameters and Product Properties

Quantitative data from various synthesis methods are summarized below for comparative analysis.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: Diamine-Dicarbonyl CondensationMethod 2: Modified Chichibabin (α-amino ketone)Method 3: Alkylation of 2-Methylpyrazine
Reactants Ethylenediamine, 2,3-Butanedione (Diacetyl)[1]α-amino ketones or their equivalents[1]2-Methylpyrazine, Ethylene Gas[5]
Catalyst/Reagent Typically acid-catalyzed (e.g., p-toluenesulfonic acid)[5]Dehydrating agents[1]Metal catalysts (e.g., Palladium, Platinum) on a support[5]
Solvent Not specified, can be run neat or in a suitable solventNot specifiedNot specified
Temperature 60 - 120 °C[1][5]150 - 200 °C[1]"Suitable temperature and pressure"[5]
Reaction Time Not specifiedNot specifiedNot specified
Key Advantages Commercially viable, good control[1]High atom economy[1]Utilizes a common pyrazine starting material[5]
Key Challenges Requires careful temperature regulation[1]Availability and stability of starting materials[1]Requires specialized equipment for handling gas and high pressure[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13925-00-3[1]
Molecular Formula C₆H₈N₂[6]
Molecular Weight 108.14 g/mol [6]
Appearance Colorless to light yellow liquid[5]
Odor Nutty, roasted, musty, cocoa-like[1][2]
Boiling Point 152 - 158 °C[2][5]
Density 0.984 g/mL at 25 °C[2]
Refractive Index ~1.498 - 1.50 (n20/D)[2][5]
Solubility Insoluble in water[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Condensation of Ethylenediamine and 2,3-Butanedione

This method is the most common and commercially viable route for this compound production.[1] It proceeds through a nucleophilic addition followed by cyclization and dehydration.[1]

Materials and Equipment:

  • Ethylenediamine

  • 2,3-Butanedione (Diacetyl)

  • p-Toluenesulfonic acid (catalyst, optional)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Distillation apparatus

  • Sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Reactant Charging: Charge the flask with 2,3-butanedione.

  • Controlled Addition: Begin stirring and gently heat the 2,3-butanedione to the target reaction temperature (typically between 60-80 °C).[1]

  • Diamine Addition: Add ethylenediamine dropwise to the stirring solution of 2,3-butanedione. The molar ratio of ethylenediamine to butanedione is typically around 1:1 to 1:1.2.[5] Maintain careful control over the addition rate to manage the exothermic reaction.

  • Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature (which can be increased to 80-120 °C) for several hours to ensure the condensation and cyclization are complete.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a wash with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (if any) using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Protocol 2: Modified Chichibabin Synthesis via Self-Condensation of α-Amino Ketones

This alternative approach relies on the self-condensation of α-amino ketone precursors, which dimerize to form the dihydropyrazine intermediate, followed by oxidation to this compound.

Materials and Equipment:

  • α-amino ketone precursor (e.g., 1-aminobutan-2-one)

  • Dehydrating agent (e.g., molecular sieves, or can be driven by heat)

  • High-temperature reaction vessel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge a high-temperature reaction vessel equipped with a stirrer and condenser with the α-amino ketone precursor.

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen.

  • Heating: Heat the precursor in the presence of a dehydrating agent. The reaction temperature is typically high, ranging from 150 to 200 °C, to drive the self-condensation and subsequent pyrazine ring formation.[1]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed. The reaction involves dimerization to a dihydropyrazine intermediate, which then oxidizes (often by air during work-up) to the aromatic pyrazine.

  • Purification: Upon completion, cool the mixture. The crude product is then purified using vacuum distillation to isolate the this compound. This high-temperature method requires specialized equipment to ensure safety and prevent decomposition of intermediates.[1]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz illustrate key workflows and relationships in the synthesis of this compound.

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Charge Reactants (e.g., Ethylenediamine, Dicarbonyl) Catalyst Add Catalyst (e.g., Acid) Reactants->Catalyst Heating Heat to 60-120 °C Catalyst->Heating Stirring Stir for 4-8 hours Heating->Stirring Workup Aqueous Work-up (Neutralization & Washing) Stirring->Workup Drying Dry Organic Layer Workup->Drying Distillation Fractional Distillation Drying->Distillation QC Quality Control (GC-MS, NMR) Distillation->QC

Caption: Experimental workflow for this compound synthesis.

G Simplified Mechanism: Diamine-Dicarbonyl Condensation Reactants Ethylenediamine + 2,3-Butanedione Step1 Nucleophilic Attack Reactants->Step1 Intermediate1 Acyclic Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation (-H₂O) Intermediate1->Step2 Intermediate2 Dihydropyrazine Intermediate Step2->Intermediate2 Step3 Oxidation / Dehydrogenation (-H₂) Intermediate2->Step3 CorrectProduct This compound (from appropriate precursors) Step3->CorrectProduct Product 2,3-Dimethyl-5-ethylpyrazine (Incorrect example - should be this compound) G Logical Relationships in Pyrazine Synthesis cluster_condensation Ring Formation (Chichibabin-Type) cluster_modification Ring Modification Pyrazine Pyrazine Synthesis Diamine Diamine + Dicarbonyl Pyrazine->Diamine AminoKetone Self-Condensation of α-Amino Ketone Pyrazine->AminoKetone Alkylation Alkylation of Pyrazine Ring Pyrazine->Alkylation Substitution Substitution Reactions Pyrazine->Substitution

References

Application Notes: The Role and Use of 2-Ethylpyrazine in Plant-Based Meat Analogue Flavors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The consumer demand for plant-based meat alternatives has grown significantly, driven by health, environmental, and ethical considerations. A primary challenge in the development of these products is replicating the complex flavor profile of conventional meat.[1][2] The characteristic flavor of cooked meat is largely a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating.[3][4][5] Pyrazines are a critical class of heterocyclic nitrogen-containing compounds formed during this reaction, contributing roasted, toasted, nutty, and savory notes that are fundamental to the meat-like sensory experience.[6][7][8][9]

Among these, 2-Ethylpyrazine is a key aroma compound noted for its nutty, buttery, and roasted characteristics, making it invaluable for imparting authentic meat-like flavors in plant-based analogues.[10][11] This document provides detailed application notes and protocols for researchers and scientists on the effective use of this compound to enhance the flavor profiles of plant-based meat alternatives.

Formation and Chemical Properties

This compound (CAS No. 13925-00-3) is a member of the alkylpyrazine family.[10] In food systems, it is primarily formed via the Maillard reaction during thermal processing.[10][12] The reaction involves the condensation of an amine (from amino acids like lysine) and a reducing sugar, leading to a cascade of reactions that produce a wide array of flavor compounds, including pyrazines.[3][4][13][14]

Key Properties of this compound:

  • Appearance: Colorless to pale yellow liquid.

  • Odor Profile: Described as musty, nutty, buttery, and reminiscent of peanuts or cocoa.[10][15]

  • Flavor Contribution: Imparts roasted, savory, and meat-like notes, enhancing the overall umami profile.[8][10]

  • Natural Occurrence: Found in cooked or roasted foods such as coffee, cocoa, baked bread, and various cooked meats.[10][12]

Application in Plant-Based Meat Analogues

The primary application of this compound in plant-based meat analogues is to bridge the sensory gap between these products and their conventional meat counterparts. Plant-based proteins often have inherent "beany" or "earthy" off-notes that need to be masked.[1] Furthermore, they lack the specific precursors that generate a rich, meaty flavor during cooking.[1]

This compound is used to:

  • Impart Roasted and Savory Notes: It adds depth and complexity, mimicking the flavors developed during the grilling or roasting of meat.[8]

  • Mask Off-Flavors: Its potent aroma can effectively cover undesirable flavors associated with plant proteins.

  • Enhance Umami Profile: It works synergistically with other flavor compounds and ingredients to create a more satisfying and savory taste experience.[10]

The logical workflow for incorporating and evaluating this compound in a plant-based meat analogue is outlined below.

G cluster_0 Formulation & Preparation cluster_1 Processing & Analysis cluster_2 Evaluation A Base Formulation (Plant Protein, Fat, Binder) B Addition of this compound & Other Flavorings A->B C Mixing & Homogenization B->C D Shaping (e.g., Patties) C->D E Thermal Processing (Cooking/Grilling) D->E F Sensory Analysis (Trained Panel) E->F G Instrumental Analysis (GC-MS, e-Nose) E->G H Data Interpretation F->H G->H I Product Optimization H->I I->B Iterative Refinement

Caption: Experimental workflow for flavor development in meat analogues.

Quantitative Data & Sensory Analysis

Studies comparing plant-based meat alternatives (PBMA) to ground beef (GB) have shown significant differences in their volatile compound profiles. Notably, many PBMAs have higher concentrations of certain pyrazines compared to ground beef, often added to compensate for the lack of naturally formed meat flavors.[1]

Table 1: Comparison of Pyrazine Concentrations in Cooked Meat Analogues and Ground Beef

CompoundProduct TypeMean Concentration (ng/g)Key Sensory Attributes
Methylpyrazine PBMA> Ground Beef[1]Nutty, Roasted, Cocoa
2,5-Dimethylpyrazine PBMA> Ground Beef[1]Roasted, Nutty, Coffee[9]
Trimethylpyrazine PBMA (GEN, IMP brands)> Ground Beef[1]Roasted, Baked Potato
2-Ethyl-3,5/6-dimethylpyrazine PBMA (GEN brand)> All other products[1]Earthy, Roasted Potato

Data synthesized from a comparative study on commercial products.[1] "PBMA" refers to Plant-Based Meat Alternatives. "GEN" and "IMP" refer to specific brands tested in the study.

Table 2: Recommended Usage Levels

CompoundApplicationRecommended Concentration
This compound General Food Products0.5 - 10 ppm[16]

Experimental Protocols

Protocol for Sample Preparation and Flavor Addition

Objective: To incorporate this compound into a base plant-based meat analogue for sensory and instrumental analysis.

Materials:

  • Base plant-based meat analogue mixture (e.g., soy or pea protein, water, binder, fat source).

  • This compound solution (e.g., 1% in dipropylene glycol or a suitable food-grade solvent).

  • Precision pipette or syringe.

  • Laboratory-scale mixer.

Procedure:

  • Prepare the base plant-based meat analogue mixture according to the formulation.

  • Calculate the required volume of the this compound solution to achieve the target concentration (e.g., 1-10 ppm).

  • While the base mixture is in the mixer, slowly add the this compound solution dropwise to ensure even distribution.

  • Continue mixing for 5-10 minutes until the flavor is homogeneously incorporated.

  • Form the mixture into standardized patties or desired shapes.

  • Package and store the samples under refrigerated or frozen conditions until cooking and analysis. A control sample without added this compound should be prepared under identical conditions.

Protocol for Volatile Compound Analysis via GC-MS

Objective: To extract and quantify this compound and other volatile flavor compounds from a cooked plant-based meat analogue.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile compounds in food.[5][17][18]

Procedure:

  • Sample Preparation: Cook the plant-based patty to a standardized internal temperature (e.g., 71°C).[1] Allow it to cool slightly, then weigh a precise amount (e.g., 2-5 g) of the cooked sample into a headspace vial.

  • Extraction (HS-SPME):

    • Seal the vial. Place it in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Analysis (GC-MS):

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column.

    • Run a temperature program to separate the compounds (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min).

    • The mass spectrometer will scan a mass range (e.g., m/z 35-350) to identify and quantify the compounds based on their mass spectra and retention times, comparing them to known standards.

Protocol for Quantitative Descriptive Sensory Analysis

Objective: To evaluate the sensory impact of this compound on the flavor profile of the meat analogue.

Procedure:

  • Panelist Selection: Recruit and train a panel of 8-12 assessors. Training involves familiarizing them with key aroma and flavor attributes relevant to meat and meat analogues (e.g., "roasted," "nutty," "umami," "beany").

  • Sample Preparation: Cook the control and test samples (with this compound) under identical, controlled conditions. Cut them into uniform pieces and label them with random three-digit codes.

  • Evaluation:

    • Serve the samples to the panelists in a controlled sensory laboratory environment.

    • Ask panelists to rate the intensity of specific flavor attributes (e.g., beef flavor, roasted, nutty, umami, musty/earthy) on a structured scale (e.g., a 15-cm line scale or a 0-100 point scale).[19]

  • Data Analysis: Analyze the collected data using statistical methods (e.g., ANOVA, PCA) to determine if there are significant differences in the perceived flavor profiles between the control and test samples.

Mechanism of Flavor Perception

The perception of this compound begins when the volatile molecule travels through the nasal cavity and binds to Olfactory Receptors (ORs) on the surface of olfactory sensory neurons. This binding event initiates a G-protein coupled signaling cascade, leading to the generation of an electrical signal that is sent to the brain and interpreted as a specific smell (e.g., "nutty" or "roasted").

G cluster_0 Molecular Level cluster_1 Cellular Cascade cluster_2 Neural Signal A This compound (Odorant Molecule) B Olfactory Receptor (OR) A->B Binds C G-Protein Activation (G_olf) B->C D Adenylyl Cyclase Activation C->D E ATP to cAMP Conversion D->E F Ion Channel Opening (CNG Channel) E->F G Cation Influx (Na+, Ca2+) F->G H Neuron Depolarization (Action Potential) G->H I Signal to Brain (Olfactory Bulb) H->I J Perception of 'Roasted' 'Nutty' Aroma I->J

Caption: Olfactory signaling pathway for pyrazine perception.

Safety and Regulatory Information

Pyrazines, including this compound, have a long history of safe use in food and are naturally present in a wide variety of cooked products.[20][21]

  • FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS). Its FEMA number is 3281.[22]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated pyrazine derivatives and found no safety concerns at current levels of intake.[22][23]

  • EFSA: The European Food Safety Authority has also evaluated pyrazine derivatives for use as flavorings and considers them safe for their intended use.[23]

While generally safe for consumption, concentrated forms of this compound should be handled with appropriate laboratory precautions, as they can be irritating to the skin and eyes.[16][21]

References

Application Notes and Protocols for Stable Isotope Dilution Assay of 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrazine is a significant volatile organic compound contributing to the aroma and flavor profiles of various foods and beverages, including coffee, cocoa, and baked goods.[1][2] It is also a compound of interest in the pharmaceutical and flavor industries. Accurate quantification of this compound is crucial for quality control, flavor profiling, and research into its formation and stability. Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and precise method for quantifying volatile and semi-volatile compounds, such as this compound, especially in complex matrices.[1][2][3]

This document provides detailed application notes and protocols for the quantification of this compound using a stable isotope dilution assay with deuterated this compound ([²H₅]-2-ethylpyrazine) as the internal standard.

Principle of Stable Isotope Dilution Assay

The core principle of SIDA lies in the addition of a known amount of a stable isotope-labeled analogue of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The labeled internal standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation. Any sample loss during these steps will affect both the analyte and the internal standard equally. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard. This method effectively corrects for matrix effects and variations in sample preparation and injection volume, leading to high accuracy and precision.[4]

Quantitative Data Summary

The following table summarizes typical concentrations of this compound found in various food products as determined by stable isotope dilution assays.

Food MatrixConcentration Range of this compoundReference
Commercial Peanut ButterPresent (exact values not specified in abstract)[1][3]
Cocoa PowderPresent (exact values not specified in abstract)[1][3]
Instant CoffeePresent (exact values not specified in abstract)[1][3]
Roasted CoffeeRanged from not detected to significant levels, often lower than 2-methylpyrazine and 2,5-dimethylpyrazine. Total alkylpyrazines ranged from 82.1 to 211.6 mg/kg.[2][5]

Experimental Protocols

Materials and Reagents
  • This compound standard: Analytical grade (≥99% purity)

  • [²H₅]-2-Ethylpyrazine (d5-2-ethylpyrazine): Isotopic purity ≥98%

  • Solvents: Dichloromethane (DCM), Methanol, Diethyl ether (peroxide-free), all analytical or HPLC grade

  • Sodium sulfate (anhydrous): For drying extracts

  • Sample Matrix: e.g., coffee, cocoa powder, etc.

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS)

Protocol 1: Preparation of Standards
  • Primary Stock Standard of this compound (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound.

    • Dissolve in 10 mL of methanol in a volumetric flask.

  • Primary Stock Standard of [²H₅]-2-Ethylpyrazine (100 µg/mL):

    • Accurately weigh 1 mg of [²H₅]-2-ethylpyrazine.

    • Dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the primary stock standard of this compound with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL.

    • Spike each calibration standard and blank with a fixed concentration of the [²H₅]-2-ethylpyrazine internal standard stock solution (e.g., 5 µg/mL).

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
  • Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the [²H₅]-2-ethylpyrazine internal standard solution to the sample. The amount should be chosen to be within the calibration range.

  • Extraction:

    • Add 10 mL of dichloromethane to the sample.

    • Vortex or shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

  • Re-extraction: Repeat the extraction step with another 10 mL of DCM. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Protocol 3: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.[6]

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions for this compound (Analyte): m/z 108 (quantifier), 80, 53 (qualifiers).

      • Ions for [²H₅]-2-Ethylpyrazine (Internal Standard): m/z 113 (quantifier), 85, 56 (qualifiers).

Protocol 4: Data Analysis and Quantification
  • Calibration Curve:

    • Inject the prepared calibration standards into the GC-MS.

    • For each standard, calculate the peak area ratio of the quantifier ion of this compound (m/z 108) to the quantifier ion of [²H₅]-2-ethylpyrazine (m/z 113).

    • Plot a calibration curve of the peak area ratio versus the concentration ratio of the analyte to the internal standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Quantification:

    • Inject the prepared sample extracts into the GC-MS.

    • Calculate the peak area ratio of the analyte to the internal standard in the sample.

    • Use the calibration curve equation to determine the concentration of this compound in the sample extract.

    • Calculate the final concentration in the original sample, taking into account the initial sample weight and any dilution factors.

Visualizations

experimental_workflow start Start: Sample Homogenization spike Spike with [²H₅]-2-Ethylpyrazine (Internal Standard) start->spike extract Liquid-Liquid Extraction (e.g., with Dichloromethane) spike->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Organic Layer separate->collect dry Dry Extract (Anhydrous Na₂SO₄) collect->dry concentrate Concentrate Extract (Nitrogen Evaporation) dry->concentrate analyze GC-MS Analysis (SIM Mode) concentrate->analyze quantify Data Analysis & Quantification (Calibration Curve) analyze->quantify end End: Report Concentration quantify->end

Caption: Experimental workflow for this compound quantification.

SIDA_Principle sample Sample containing native this compound (A) mix Mixing & Equilibration sample->mix is Known amount of [²H₅]-2-Ethylpyrazine (IS) is->mix prep Sample Preparation (Extraction, Cleanup) Leads to some analyte loss mix->prep gcms GC-MS Analysis prep->gcms ratio Measure Peak Area Ratio (A / IS) gcms->ratio result Calculate Concentration of A ratio->result

Caption: Logical relationship of the SIDA principle.

References

Headspace Analysis of Volatile Pyrazines: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Volatile pyrazines are a critical class of aromatic compounds that significantly contribute to the flavor and aroma profiles of numerous food products, including coffee, cocoa, and baked goods. They are typically formed during the Maillard reaction and other thermal processing steps. The accurate quantification of these compounds is essential for quality control, process optimization, and new product development in the food and beverage industries. This application note provides a detailed protocol for the headspace analysis of volatile pyrazines, with a specific focus on 2-Ethylpyrazine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is tailored for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical technique.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of various volatile pyrazines, including this compound, compiled from multiple studies. This data is intended to provide a reference for expected limits of detection (LOD) and quantitation (LOQ) when using HS-SPME-GC-MS methods.

Pyrazine CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
2-Methylpyrazine6.0 - 34.0 ng/g (determined level)-Microbial Samples[1][2]
2,5-Dimethylpyrazine6.0 - 34.0 ng/g (determined level)-Microbial Samples[1][2]
2-Ethyl-5-methylpyrazine--Yeast Extract[3]
Trimethylpyrazine--Yeast Extract[3]
Tetramethylpyrazine--Yeast Extract[3]
Various Pyrazines2 - 60 ng/g6 - 180 ng/gEdible Oils[4][5]
2,5-dimethyl pyrazine< 0.023 µg/L-Cocoa Wort[6]
2,3,5-trimethyl pyrazine< 0.023 µg/L-Cocoa Wort[6]
2,3,5,6-tetramethyl pyrazine< 0.023 µg/L-Cocoa Wort[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the headspace analysis of volatile pyrazines using HS-SPME-GC-MS.

G Workflow for Headspace Analysis of Volatile Pyrazines cluster_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Weighing Weigh Sample into Vial Internal_Standard Add Internal Standard Sample_Weighing->Internal_Standard Vial_Sealing Seal Vial Internal_Standard->Vial_Sealing Incubation Incubate and Equilibrate Sample (e.g., 80°C for 20 min) Vial_Sealing->Incubation Transfer to Autosampler Extraction Expose SPME Fiber to Headspace (e.g., 50°C for 50 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 230°C for 80s) Extraction->Desorption Inject Fiber Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Identification Peak Identification Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethylpyrazine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and commercially viable methods for synthesizing this compound include:

  • Condensation Reaction: This is the most common method, involving the condensation of ethylenediamine with a 1,2-dicarbonyl compound, typically 2,3-butanedione (diacetyl).[1] This reaction is favored for its relatively high yields and straightforward procedure.

  • Modified Chichibabin Pyrazine Synthesis: This method utilizes α-amino ketones as starting materials, which undergo self-condensation to form the pyrazine ring. While it offers good atom economy, the stability and availability of the starting materials can be a challenge.[1]

  • Alkylation of Pyrazines: This involves the introduction of an ethyl group onto a pre-existing pyrazine ring, for instance, by reacting 2-methylpyrazine with an ethylating agent.[2][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Under optimized conditions, the condensation reaction of ethylenediamine and 2,3-butanedione can achieve yields in the range of 65% to 75%.[1] Yields can be significantly influenced by reaction conditions and the purity of reagents.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: this compound is a flammable liquid with a low flash point.[4][5] It is also harmful if swallowed.[5] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep the reaction away from open flames and other ignition sources.

  • Handle the compound with care to avoid ingestion and skin contact.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the condensation reaction between ethylenediamine and 2,3-butanedione.

Problem 1: Low Yield of this compound

A lower than expected yield is a common issue. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Incorrect Molar Ratio of Reactants The optimal molar ratio of ethylenediamine to 2,3-butanedione is typically around 1:1 to 1:1.2.[3] An excess of the diketone can lead to side reactions. Precisely measure and control the stoichiometry of your reactants.
Suboptimal Reaction Temperature The ideal temperature for the condensation reaction is generally between 60°C and 120°C.[1][3] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote the formation of byproducts and decomposition.[3] Monitor and maintain the temperature within the optimal range.
Inefficient Mixing Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure continuous and efficient stirring throughout the reaction.[3]
Presence of Impurities in Reactants Impurities in either ethylenediamine or 2,3-butanedione can interfere with the reaction and lead to the formation of unwanted side products. Use high-purity, distilled reagents whenever possible.
Loss of Product During Workup and Purification This compound is volatile.[3] Significant loss can occur during solvent removal and distillation if not performed carefully. Use techniques like rotary evaporation under reduced pressure and fractional distillation for efficient purification with minimal loss.[6]

Problem 2: Presence of Impurities in the Final Product

The final product may be contaminated with unreacted starting materials or side products.

Potential Cause Suggested Solution
Incomplete Reaction If the reaction is not allowed to proceed to completion, unreacted starting materials will remain. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.
Formation of Side Products Side reactions can lead to the formation of various impurities. Maintaining precise control over reaction parameters such as temperature and stoichiometry is crucial to minimize side product formation.[1] Common side products can include other alkylated pyrazines.
Ineffective Purification Simple distillation may not be sufficient to separate this compound from impurities with similar boiling points. Employ fractional distillation under vacuum for better separation.[6] For high-purity requirements, column chromatography on silica gel can be an effective purification method.[7][8]

Experimental Protocols

Synthesis of this compound via Condensation of Ethylenediamine and 2,3-Butanedione

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Ethylenediamine (high purity)

  • 2,3-Butanedione (diacetyl)

  • p-Toluenesulfonic acid (catalyst, optional)[3]

  • Solvent (e.g., ethanol or water)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-butanedione in the chosen solvent.

  • Slowly add an equimolar amount of ethylenediamine to the solution while stirring. If using a catalyst, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to a temperature between 80°C and 120°C and maintain it for 3 to 6 hours.[3]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Extract the crude product with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution to obtain the crude this compound.

  • Purify the crude product by fractional distillation under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield (Illustrative Data)

Parameter Condition A Condition B Condition C Yield (%)
Temperature (°C) 608012055
Temperature (°C) 10010010072
Molar Ratio (Ethylenediamine:2,3-Butanedione) 1:0.81:11:1.268
Catalyst Nonep-Toluenesulfonic acidLewis Acid75 (with p-TSA)

Note: This table presents illustrative data based on general principles of organic synthesis. Actual yields will vary depending on specific experimental conditions.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Measure Reactants (Ethylenediamine, 2,3-Butanedione) Mixing Combine Reactants & Solvent Reagents->Mixing Solvent Prepare Solvent Solvent->Mixing Heating Heat & Stir (60-120°C) Mixing->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Reaction Complete Drying Drying of Organic Layer Extraction->Drying Purification Purification (Fractional Distillation) Drying->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Stoichiometry Verify Molar Ratios (1:1 to 1:1.2) Start->Check_Stoichiometry Check_Temperature Check Reaction Temperature (60-120°C) Start->Check_Temperature Check_Mixing Ensure Efficient Stirring Start->Check_Mixing Check_Purity Assess Reagent Purity Start->Check_Purity Check_Workup Review Workup & Purification Technique Start->Check_Workup Solution_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Solution_Stoichiometry Solution_Temperature Optimize Temperature Check_Temperature->Solution_Temperature Solution_Mixing Improve Agitation Check_Mixing->Solution_Mixing Solution_Purity Use High-Purity Reagents Check_Purity->Solution_Purity Solution_Workup Use Fractional Distillation Under Vacuum Check_Workup->Solution_Workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purity Analysis of Synthetic 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity analysis of synthetic 2-Ethylpyrazine. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and effective methods for purity analysis of this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), is also a powerful technique for assessing purity and structure confirmation.[3][4]

Q2: What is the expected purity level for commercially available synthetic this compound?

A2: For fragrance and food grades, the typical purity of this compound is ≥98%. Reagent grade this compound can have a purity of ≥99%.[3]

Q3: What are the common impurities that might be present in synthetic this compound?

A3: Common impurities can include unreacted starting materials from the synthesis process, such as 2-methylpyrazine, ethylenediamine, or butanedione.[5] Positional isomers, which have the same mass but different substitution patterns on the pyrazine ring, are also a significant challenge to identify and separate.[2] Depending on the synthesis route, other heterocyclic compounds like imidazoles may also be present as byproducts.[6]

Q4: How can I differentiate between positional isomers of this compound?

A4: Mass spectrometry alone is often insufficient to distinguish between positional isomers of alkylpyrazines due to their very similar fragmentation patterns.[2] The most reliable method for differentiation is by comparing their gas chromatographic retention indices (RIs) on columns with different stationary phases.[2] High-resolution NMR spectroscopy can also be used for unambiguous structural elucidation.

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the GC inlet or column. 2. Column contamination.1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Bake out the column at a high temperature or trim the first few centimeters.[7][8]
Ghost Peaks 1. Contamination in the syringe or inlet septum. 2. Sample carryover from a previous injection.1. Replace the septum and clean the syringe. 2. Run a blank solvent injection to flush the system.[8]
Poor Resolution between Isomers 1. Inappropriate GC column phase. 2. Suboptimal temperature program.1. Use a column with a different polarity (e.g., a wax-based column in addition to a standard non-polar column).[2] 2. Optimize the oven temperature ramp rate for better separation.
Baseline Instability or Drift 1. Column bleed at high temperatures. 2. Contaminated carrier gas.1. Ensure the column is properly conditioned and not heated above its maximum operating temperature.[8] 2. Check the purity of the carrier gas and replace gas traps if necessary.[8][9]
Irreproducible Retention Times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate.1. Perform a leak check of the system, paying close attention to the inlet and column fittings. 2. Ensure the gas regulator is functioning correctly and providing a stable flow.[10]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the purity analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.[1]

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthetic this compound sample in a volatile solvent such as methanol or dichloromethane.

GC-MS Parameters:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[8]
Carrier Gas Helium at a constant flow of 1.2 mL/min[8]
Inlet Temperature 250 °C[8]
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes[8]
MSD Transfer Line 280 °C[8]
Ion Source Temp. 230 °C[8]
Quadrupole Temp. 150 °C[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Scan Range m/z 40-400[8]
Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Observed Nucleus: ¹H

  • Scans: 32

  • Relaxation Delay: 1 second

Data Analysis:

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 1: Typical GC-MS Results for Purity Analysis of this compound

Compound Retention Time (min) Key Mass Fragments (m/z) Typical Area %
This compound8.5108, 80, 53>99.0
2-Methylpyrazine6.294, 67, 42<0.5
Isomer 18.7108, 93, 66<0.3
Isomer 28.9108, 93, 66<0.2

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Visualizations

GC_Troubleshooting_Workflow start GC Analysis Issue (e.g., Peak Tailing) check_column Check Column Condition start->check_column Contamination? check_inlet Check Inlet Liner and Septum start->check_inlet Active Sites? check_method Review Method Parameters (e.g., Temperature Program) start->check_method Suboptimal Separation? bakeout_column Bakeout or Trim Column check_column->bakeout_column replace_liner Replace Liner/Septum check_inlet->replace_liner optimize_method Optimize Method check_method->optimize_method resolved Issue Resolved bakeout_column->resolved replace_liner->resolved optimize_method->resolved

Caption: A logical workflow for troubleshooting common GC analysis issues.

Purity_Analysis_Workflow sample Synthetic this compound Sample gc_ms GC-MS Analysis sample->gc_ms nmr NMR Analysis sample->nmr purity_assessment Assess Purity (Area %) gc_ms->purity_assessment impurity_id Identify Impurities (Mass Spectra & RT) gc_ms->impurity_id structure_confirm Confirm Structure nmr->structure_confirm qnmr Quantitative Purity (qNMR) nmr->qnmr final_report Final Purity Report purity_assessment->final_report impurity_id->final_report structure_confirm->final_report qnmr->final_report

References

Technical Support Center: Stability of 2-Ethylpyrazine in Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethylpyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound under various food processing conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in food processing?

This compound is a volatile aroma compound that contributes nutty, roasted, and cocoa-like flavor notes to a variety of cooked foods, including coffee, baked goods, and roasted nuts.[1][2] Its stability is crucial because degradation can lead to a loss of the desired aroma profile and the potential formation of off-flavors, impacting the sensory quality and consumer acceptance of the final product.

Q2: At what temperatures does this compound begin to degrade?

Prolonged exposure to temperatures exceeding 180°C (356°F) can lead to the degradation of this compound and the formation of off-notes.[2] While its temperature stability is generally acceptable for most standard food processing conditions, high-temperature operations such as deep frying or extensive baking may pose a risk to its stability.

Q3: How does pH affect the stability of this compound?

This compound's stability is known to decrease in highly acidic environments, particularly below pH 3.5.[2] This is a critical consideration in the formulation of acidic foods and beverages, such as some sauces, dressings, and carbonated drinks. In such applications, protective measures like encapsulation or the use of buffering systems may be necessary to maintain flavor stability throughout the product's shelf life.[2]

Q4: How does the food matrix influence the stability and perception of this compound?

The food matrix plays a significant role in the stability and release of this compound. Key factors include:

  • High-Fat Systems: Due to its lipophilic nature, this compound can be partially sequestered in high-fat matrices, which can affect its volatility and the intensity of its perceived aroma.[2]

  • Protein-Rich Matrices: Proteins can bind with this compound, which may also impact its release and aroma profile during consumption.[2]

These interactions can either protect the compound from degradation or alter its sensory perception, necessitating adjustments in usage levels depending on the food's composition.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Loss of nutty/roasted aroma in the final product. Thermal Degradation: Processing temperatures may be too high or exposure times too long.Monitor and control processing temperatures to remain below 180°C where possible. Consider shorter processing times at higher temperatures.
Acidic Environment: Low pH of the product may be causing degradation.Measure the pH of your product. If it is below 3.5, consider using a buffering agent to raise the pH or employ encapsulation technologies to protect the this compound.
Matrix Interactions: The flavor compound may be bound within a high-fat or high-protein matrix, reducing its volatility.Evaluate the fat and protein content of your formulation. Adjust the concentration of this compound accordingly. Consider using emulsifiers to improve its distribution.
Development of off-flavors in the product over time. Degradation Products: this compound may be breaking down into other compounds with less desirable sensory characteristics.Analyze the volatile profile of your product at different time points using GC-MS to identify potential degradation products. This can help in understanding the degradation pathway and optimizing processing or storage conditions.
Inconsistent analytical results for this compound concentration. Sample Preparation: Inefficient extraction from a complex food matrix.Optimize your extraction method. For high-fat matrices, a liquid-liquid extraction with a nonpolar solvent may be effective. For solid samples, headspace solid-phase microextraction (HS-SPME) is a common technique.
Analytical Method: Co-elution with other volatile compounds or matrix interference.Use a high-resolution capillary column for GC-MS analysis to improve separation.[3] Consider using a mass spectrometer in selected ion monitoring (SIM) mode for better sensitivity and selectivity. HPLC with a suitable column and mobile phase can also be an alternative for quantification.[4]
Standard Instability: The analytical standard itself may be degrading.Store this compound standards in a cool, dark place and in an airtight container. Prepare fresh working standards regularly.

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound in a Model System

Objective: To determine the degradation kinetics of this compound at a specific processing temperature.

Materials:

  • This compound standard

  • Model food system (e.g., aqueous solution, oil, or a buffered solution at a specific pH)

  • Sealed, temperature-resistant vials (e.g., headspace vials)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostatically controlled oven or heating block

Methodology:

  • Prepare a stock solution of this compound in the chosen model system at a known concentration.

  • Aliquot the solution into several sealed vials.

  • Place the vials in the oven pre-heated to the desired experimental temperature (e.g., 160°C, 180°C, 200°C).

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial from the oven and immediately cool it in an ice bath to stop the reaction.

  • Analyze the concentration of this compound in each vial using a validated GC-MS method.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Analysis of this compound in a Food Matrix by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Objective: To quantify the concentration of this compound in a solid or semi-solid food sample.

Materials:

  • Food sample containing this compound

  • Internal standard (e.g., a deuterated analog or a structurally similar pyrazine not present in the sample)

  • HS-SPME fiber assembly (e.g., PDMS/DVB)

  • Headspace vials with septa

  • GC-MS system

Methodology:

  • Weigh a known amount of the homogenized food sample into a headspace vial.

  • Add a known amount of the internal standard to the vial.

  • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

  • Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption and analysis.

  • Quantify the this compound based on the peak area ratio relative to the internal standard, using a calibration curve prepared under the same conditions.

Visualizations

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_heat Heating cluster_analysis Analysis cluster_data Data Processing Prep Prepare this compound in Model System Aliquot Aliquot into Sealed Vials Prep->Aliquot Heat Heat at Constant Temperature Aliquot->Heat Sample Sample at Time Intervals Heat->Sample Cool Rapid Cooling Sample->Cool GCMS GC-MS Analysis Cool->GCMS Plot Plot Concentration vs. Time GCMS->Plot Kinetics Determine Degradation Kinetics Plot->Kinetics

Caption: Workflow for Thermal Stability Assessment of this compound.

Degradation_Pathway This compound This compound Ring Opening Ring Opening This compound->Ring Opening High Temperature (>180°C) Oxidation Oxidation This compound->Oxidation Presence of Oxidizing Agents Acid-Catalyzed\nDegradation Acid-Catalyzed Degradation This compound->Acid-Catalyzed\nDegradation Low pH (<3.5) Fragmentation Fragmentation Ring Opening->Fragmentation Formation of\nSmaller Volatiles Formation of Smaller Volatiles Fragmentation->Formation of\nSmaller Volatiles Off-Flavors Off-Flavors Formation of\nSmaller Volatiles->Off-Flavors Formation of\nPyrazinones Formation of Pyrazinones Oxidation->Formation of\nPyrazinones Loss of Aroma Loss of Aroma Formation of\nPyrazinones->Loss of Aroma Hydrolysis/Rearrangement Hydrolysis/Rearrangement Acid-Catalyzed\nDegradation->Hydrolysis/Rearrangement Hydrolysis/Rearrangement->Loss of Aroma

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Optimizing GC-MS for 2-Ethylpyrazine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 2-Ethylpyrazine.

Troubleshooting Guide

Users may encounter several issues during the GC-MS analysis of this compound. The following table outlines common problems, their potential causes, and recommended solutions to ensure accurate and reliable results.

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Poor Signal Intensity - Incorrect injection parameters (e.g., split ratio too high).[1][2] - Leak in the system.[1] - Inactive or contaminated ion source. - Column bleed interfering with analyte detection.[3] - Improper sample concentration.- Optimize injection mode (e.g., switch to splitless for trace analysis).[3][4] - Perform a leak check of the GC-MS system. - Clean the ion source according to the manufacturer's instructions. - Use a low-bleed GC column (e.g., DB-5ms).[3] - Ensure sample concentration is appropriate for the injection mode (e.g., ~10 µg/mL for splitless).
Peak Tailing - Active sites in the GC inlet or column.[5] - Improper column installation.[5][6] - Incompatible solvent or sample matrix.[5][6]- Use a deactivated inlet liner and a high-quality, inert GC column.[5] - Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[5][6] - Select a solvent that is compatible with the stationary phase of the column.[5]
Peak Fronting - Column overload due to high sample concentration.[2] - Incompatible stationary phase.[2]- Dilute the sample or reduce the injection volume.[2] - Use a column with a thicker film or a wider internal diameter.[2] - Ensure the column polarity is appropriate for this compound.
Split Peaks - Improper column cut or installation.[5][6] - Inefficient sample focusing.[5] - Contamination at the head of the column.[6]- Re-cut the column ensuring a clean, square cut and reinstall it correctly.[5][6] - Adjust the initial oven temperature to be about 20°C below the boiling point of the solvent for better solvent focusing.[5][7] - Trim the first few centimeters of the column to remove any contamination.[6]
Poor Reproducibility - Leaks in the injection port septum.[1] - Inconsistent injection volume. - Sample degradation.- Replace the septum regularly.[1] - Use an autosampler for precise and repeatable injections. - Ensure proper sample storage and handle samples consistently.

Experimental Protocols

Standard Operating Procedure for GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable volatile solvent such as dichloromethane or hexane to a final concentration of approximately 10 µg/mL.

  • Solid Samples: Utilize headspace solid-phase microextraction (HS-SPME) for the extraction of volatile and semi-volatile compounds.

2. GC-MS Parameters:

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound.

ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-WAX.[4][8]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
Injector Temperature 250 °C.[9]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.[9]
Oven Temperature Program - Initial temperature: 40 °C, hold for 2 minutes. - Ramp to 150 °C at 10 °C/min. - Ramp to 240 °C at 20 °C/min, hold for 5 minutes.
MS Transfer Line Temp. 250 °C.[9]
Ion Source Temperature 230 °C.[9]
Ionization Mode Electron Ionization (EI) at 70 eV.[4]
Mass Scan Range m/z 40-200.
Solvent Delay 3-5 minutes (depending on the solvent).

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for this compound analysis?

A1: A non-polar column like a DB-5ms or a column with a similar 5% phenyl-methylpolysiloxane stationary phase is a good starting point for the analysis of alkylpyrazines like this compound.[4] For specific applications requiring different selectivity, a polar column such as a DB-WAX may be more suitable.[8]

Q2: How can I improve the peak shape for this compound?

A2: Peak shape issues like tailing or fronting can often be resolved by ensuring a clean and inert sample path. Use a deactivated inlet liner and a high-quality GC column.[5] Proper column installation, including a clean, square cut, is crucial.[5][6] Optimizing the initial oven temperature to ensure proper analyte focusing can also significantly improve peak shape.[5]

Q3: What are the characteristic mass fragments of this compound?

A3: Under electron ionization (EI), this compound typically fragments to produce a base peak at m/z 107 and other significant ions at m/z 80, 53, and 108. These fragments are characteristic and can be used for identification and quantification in selected ion monitoring (SIM) mode.

Q4: What injection technique is best for quantifying low levels of this compound?

A4: For trace-level analysis, a splitless injection is recommended as it transfers the entire sample onto the column, maximizing sensitivity.[10] For higher concentration samples, a split injection with an appropriate split ratio can be used to prevent column overload.

Q5: How can I prevent contamination and carryover between samples?

A5: To prevent contamination, use high-purity solvents and clean glassware. Regularly replace the injection port septum and liner.[1] A thorough solvent rinse of the syringe between injections is essential to minimize carryover. Implementing a bake-out at the end of each run by holding the oven at a high temperature can also help clean the column.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_Tree cluster_nopeak No Peak Troubleshooting cluster_badshape Peak Shape Troubleshooting Problem Poor Chromatographic Result NoPeak No Peaks / Low Signal Problem->NoPeak No signal? BadShape Poor Peak Shape Problem->BadShape Signal present? CheckInjection Verify Injection Parameters & Syringe NoPeak->CheckInjection Tailing Tailing? BadShape->Tailing CheckLeaks Check for System Leaks CheckInjection->CheckLeaks CleanSource Clean Ion Source CheckLeaks->CleanSource Fronting Fronting? Tailing->Fronting No CheckActiveSites Use Deactivated Liner/Column Tailing->CheckActiveSites Yes Splitting Splitting? Fronting->Splitting No DiluteSample Dilute Sample / Reduce Volume Fronting->DiluteSample Yes RecutColumn Recut and Reinstall Column Splitting->RecutColumn Yes

Caption: Decision tree for troubleshooting common GC-MS issues.

References

Technical Support Center: Synthesis of 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2-Ethylpyrazine, focusing on the reduction of off-notes and impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: What are the primary sources of off-notes and impurities in this compound synthesis?

A1: Off-notes and impurities in this compound synthesis can arise from several sources, including the quality of starting materials, side reactions during synthesis, and degradation of the final product. Common impurities may include positional isomers, unreacted starting materials, and byproducts from side reactions.[1] A thorough understanding of the synthetic route is crucial for identifying and mitigating these impurities.[1]

  • Starting Material Impurities: The purity of reactants, such as ethylenediamine and 2,3-butanedione (diacetyl), is critical. Impurities in these starting materials can lead to the formation of undesired pyrazine derivatives.

  • Side Reactions: The condensation reaction can produce a variety of other alkylpyrazines, such as 2,3-dimethylpyrazine and 2,5-dimethylpyrazine, through competing reaction pathways.[2] The modified Chichibabin synthesis can be challenged by the stability of the starting materials, potentially leading to decomposition.[2]

  • Process-Related Impurities: Unwanted side reactions can occur, and controlling reaction times is important to avoid them.[3] High reaction temperatures (above 180°C) can cause degradation and the formation of off-notes.[2]

  • Product Degradation: this compound can be sensitive to pH, with decreased stability in highly acidic environments (below pH 3.5).[2] Exposure to strong oxidants can also affect its stability.[4]

Sources Sources of Off-Notes StartingMaterials Starting Material Impurities Sources->StartingMaterials SideReactions Side Reactions Sources->SideReactions Degradation Product Degradation Sources->Degradation Impurity_SM e.g., Impurities in Ethylenediamine StartingMaterials->Impurity_SM Impurity_SR e.g., Isomeric Pyrazines (2,5-Dimethylpyrazine) SideReactions->Impurity_SR Impurity_D e.g., Oxidation or Polymerization Products Degradation->Impurity_D

Caption: Primary sources of impurities in this compound synthesis.

Q2: My final product exhibits a "burnt" or overly roasted off-note. What is the likely cause and how can I prevent it?

A2: A burnt or excessively roasted aroma is typically indicative of product degradation due to high temperatures during the reaction or purification steps. Prolonged exposure to temperatures exceeding 180°C can lead to the formation of these off-notes.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: The condensation reaction between ethylenediamine and 2,3-butanedione is typically conducted at temperatures ranging from 60 to 80°C.[2] For other methods, such as those involving metal catalysts, temperatures may range from 100 to 150°C.[4] It is crucial to maintain the temperature within the recommended range for the specific synthesis method.

  • Control Reaction Time: To prevent unwanted side reactions and degradation, reaction times of one to two hours are often preferred.[3]

  • Purification Conditions: If using fractional distillation, perform it under a vacuum to lower the boiling point and reduce the risk of thermal degradation.[3]

Synthesis MethodRecommended Temperature Range (°C)Potential Issues with Excessive Heat
Condensation Method60 - 80[2]Increased side products, discoloration
Modified ChichibabinVaries (requires careful control)Decomposition of starting materials[2]
Catalytic Alkylation100 - 150[4]Catalyst deactivation, byproduct formation

Q3: How can I minimize the formation of isomeric impurities, such as 2,5-dimethylpyrazine or 2,6-dimethylpyrazine?

A3: The formation of isomeric impurities is often related to the stoichiometry of the reactants and the presence of competing side reactions.

Troubleshooting Steps:

  • Precise Stoichiometry: Ensure the molar ratio of the reactants is carefully controlled. An excess of one reactant can favor the formation of undesired pyrazine derivatives.

  • Controlled Addition of Reactants: The controlled addition of ethylenediamine to the dicarbonyl compound is a key step in the condensation method.[2] This helps to regulate the reaction and minimize side product formation.

  • Choice of Solvent: The reaction is often carried out in an alcoholic solvent like ethanol, which can influence the reaction pathway.[2]

  • Purification: High-Performance Liquid Chromatography (HPLC) can be an effective method for separating isomers if they are formed.[5][6]

Q4: What are the best methods for removing unreacted starting materials and other non-pyrazine impurities from the final product?

A4: A multi-step purification process is often necessary to achieve high purity.

Recommended Purification Workflow:

  • Extraction: After the reaction, an initial extraction can be performed to separate the crude product from the aqueous phase. Methylene chloride is a suitable solvent for this purpose.[3]

  • Washing: The organic extract can be washed with water to remove water-soluble impurities.[3]

  • Drying: The washed organic phase should be dried over a suitable drying agent, such as magnesium sulfate.[3]

  • Solvent Removal: The solvent is then removed, typically under reduced pressure.[3]

  • Fractional Distillation: Fractional distillation under vacuum is a highly effective method for purifying the final product and separating it from residual starting materials and byproducts with different boiling points.[3]

  • Chromatography: For very high purity requirements, preparative chromatographic techniques can be employed.[3] HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for assessing purity.[1]

Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with Methylene Chloride) Start->Extraction Washing Wash Organic Phase (with Water) Extraction->Washing Drying Dry Organic Phase (e.g., over MgSO4) Washing->Drying SolventRemoval Solvent Removal (Reduced Pressure) Drying->SolventRemoval Distillation Fractional Distillation (Under Vacuum) SolventRemoval->Distillation Chromatography Preparative Chromatography (Optional, for High Purity) Distillation->Chromatography End Purified this compound Distillation->End Sufficient for many applications Chromatography->End

Caption: Recommended workflow for the purification of this compound.

Experimental Protocol: Condensation Synthesis of this compound

This protocol describes a common and commercially viable method for synthesizing this compound.[2]

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol (or other suitable alcoholic solvent)

  • Methylene Chloride (for extraction)

  • Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3-butanedione in ethanol.

  • Reactant Addition: While maintaining the temperature between 60-80°C, slowly add ethylenediamine to the solution from the addition funnel.[2] Careful control of the addition rate is important to manage the exothermic reaction and prevent side reactions.

  • Reaction: Allow the mixture to react for 1-2 hours within the specified temperature range.[3] Monitor the reaction progress using an appropriate analytical technique (e.g., GC).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction using methylene chloride.[3]

  • Washing and Drying: Wash the organic layer with water, then dry it over anhydrous magnesium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by fractional distillation under vacuum to obtain this compound.[3]

Data on Synthesis Parameters

The following table summarizes the impact of key reaction parameters on the purity and yield of this compound.

ParameterConditionEffect on PurityEffect on YieldNotes
Temperature Below 60°CGenerally higherLower (slower reaction rate)May require longer reaction times.
60-80°COptimalGoodRecommended range for condensation.[2]
Above 80°CDecreased (more side products)May decrease due to degradationIncreased risk of "burnt" off-notes.
pH Below 3.5Can lead to degradation[2]LowerThis compound stability is reduced.[2]
Neutral to Mildly BasicOptimalOptimalFavorable for the condensation reaction.
Reactant Ratio StoichiometricOptimalGoodMinimizes unreacted starting materials.
(Ethylenediamine:Dicarbonyl)Excess EthylenediamineLower (potential for other pyrazines)May varyCan lead to different pyrazine derivatives.
Excess DicarbonylLower (residual starting material)May varyRequires more rigorous purification.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of pyrazines. The following question-and-answer format directly addresses common issues and provides detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak has a symmetrical Gaussian shape. Peak tailing is undesirable as it can compromise the accuracy and reproducibility of quantification and reduce the resolution between adjacent peaks.

The degree of tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing. A tailing factor greater than 1.2 is often considered significant.

Q2: Why are my pyrazine peaks tailing?

A2: Pyrazines are basic compounds, and their peak tailing in reversed-phase HPLC is often caused by secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with protonated basic pyrazines, leading to multiple retention mechanisms and resulting in tailing peaks. This is especially prominent at mid-range pH values where silanols are ionized.

  • Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the pyrazine analytes and the silanol groups on the column. If the mobile phase pH is close to the pKa of the pyrazine, both ionized and non-ionized forms will exist, leading to peak broadening and tailing.

  • Column Issues: A degraded column, column voids, or a blocked frit can distort the flow path and cause peak tailing for all compounds in the chromatogram.

  • Instrumental Effects: Excessive extra-column volume (e.g., long tubing) can lead to band broadening and peak tailing.

Q3: How does the pKa of pyrazines affect peak shape?

A3: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. Pyrazine is a weak base with a pKa of approximately 0.6. Alkyl-substituted pyrazines may have slightly different pKa values. When the mobile phase pH is close to the pKa of a pyrazine, both its protonated (ionized) and neutral (non-ionized) forms exist simultaneously. These two forms will have different interactions with the stationary phase, leading to a mixed-retention mechanism that results in broadened and asymmetric peaks. To achieve sharp, symmetrical peaks, it is crucial to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa, ensuring that the pyrazine is in a single ionic state (fully protonated or fully neutral).

Troubleshooting Guide

My pyrazine peaks are tailing. How do I fix it?

Follow this systematic troubleshooting guide to identify and resolve the issue.

Step 1: Evaluate the Mobile Phase
  • Adjust pH: Since pyrazines are basic, lowering the mobile phase pH can significantly improve peak shape. At a low pH (e.g., pH 2.5-3), the silanol groups on the silica surface are protonated and thus less likely to interact with the protonated pyrazine molecules.

  • Use Mobile Phase Additives:

    • Acids: Incorporating a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) into the mobile phase is a common and effective strategy to control the pH and improve the peak shape of basic compounds.

    • Buffers: Employing a buffer (e.g., 10-20 mM phosphate or formate buffer) will help maintain a consistent pH throughout the analysis, leading to more reproducible retention times and peak shapes.

    • Competing Bases: In some cases, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce tailing. However, this approach can shorten column lifetime.

Step 2: Assess the HPLC Column
  • Column Chemistry:

    • End-capped Columns: Use a column that is well end-capped. End-capping chemically derivatizes most of the residual silanol groups, minimizing their potential for secondary interactions.

    • High-Purity Silica: Modern columns made from high-purity silica ("Type B") have a lower metal content and reduced silanol activity, which inherently produces better peak shapes for basic compounds.

    • Alternative Stationary Phases: Consider using columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica technology, which are designed to shield silanol activity and improve peak shape for basic analytes.

  • Column Health:

    • Flush the Column: If the column is contaminated, flush it with a strong solvent.

    • Check for Voids: A void at the head of the column can cause peak tailing. This may require replacing the column. Using a guard column can help extend the life of your analytical column.

Step 3: Review Injection and Sample Preparation
  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.

Step 4: Inspect the HPLC System
  • Extra-Column Volume: Minimize extra-column volume by using tubing with a narrow internal diameter and keeping the length as short as possible between the injector, column, and detector.

  • Fittings and Connections: Ensure all fittings are properly tightened to avoid dead volume, which can contribute to band broadening.

Quantitative Data Summary

The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of a typical basic compound like pyrazine.

Mobile Phase pHExpected Peak Asymmetry Factor (As)Rationale
7.0 (Neutral) > 2.0At neutral pH, many silanol groups are ionized (negatively charged), leading to strong secondary ionic interactions with the protonated basic analyte, causing significant tailing.
4.5 (Mid-range) 1.5 - 2.0As the pH decreases, some silanol groups become protonated, reducing but not eliminating secondary interactions. Peak tailing is still likely to be present.
< 3.0 (Acidic) 1.0 - 1.3At low pH, the vast majority of silanol groups are protonated (neutral), minimizing ionic interactions with the fully protonated basic analyte. This results in a significantly improved, more symmetrical peak shape.

Detailed Experimental Protocol for Pyrazine Analysis

This protocol is a general guideline for the analysis of pyrazines in a food matrix using UPLC-MS/MS, designed to achieve good peak shape and sensitivity.

1. Sample Preparation (for a liquid matrix like soy sauce or alcoholic beverage):

  • Take a representative sample of the liquid.

  • If necessary, perform a dilution with the initial mobile phase to bring the analyte concentration within the linear range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an HPLC vial for analysis.

2. UPLC-MS/MS Conditions:

  • Column: A high-quality, end-capped C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Gradient from 5% to 40% B

    • 10-12 min: Gradient to 95% B

    • 12-14 min: Hold at 95% B

    • 14-14.1 min: Return to 5% B

    • 14.1-16 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions will need to be optimized for each pyrazine of interest.

Visual Troubleshooting Guides

Below are diagrams to assist in understanding the causes of peak tailing and the logical steps for troubleshooting.

G Troubleshooting Workflow for Pyrazine Peak Tailing start Peak Tailing Observed for Pyrazine(s) check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_problem Likely a System-Wide Issue check_all_peaks->system_problem Yes chemical_problem Likely a Chemical Interaction Issue check_all_peaks->chemical_problem No all_tail Yes check_column_void Inspect for Column Void or Blocked Frit system_problem->check_column_void check_fittings Check for Loose Fittings / Dead Volume check_column_void->check_fittings no_tail No check_ph Is Mobile Phase pH < 3? chemical_problem->check_ph adjust_ph Lower pH with 0.1% Formic Acid or TFA check_ph->adjust_ph No check_column_chem Is an end-capped, high-purity silica column being used? check_ph->check_column_chem Yes adjust_ph->check_ph Re-evaluate change_column Switch to a modern, end-capped column or one designed for basic compounds check_column_chem->change_column No check_sample Is sample solvent stronger than mobile phase? check_column_chem->check_sample Yes change_column->check_column_chem Re-evaluate change_solvent Dissolve sample in initial mobile phase

Caption: A flowchart for systematically troubleshooting peak tailing in pyrazine analysis.

G Chemical Interactions Causing Peak Tailing of Pyrazines cluster_0 Scenario 1: Poor Peak Shape (Mid-Range pH) cluster_1 Scenario 2: Good Peak Shape (Low pH) pyrazine_protonated Protonated Pyrazine (R-NH+) interaction Strong Ionic Interaction (Secondary Retention) pyrazine_protonated->interaction silanol_ionized Ionized Silanol Group (Si-O-) silanol_ionized->interaction tailing_peak Result: Tailing Peak interaction->tailing_peak pyrazine_protonated2 Protonated Pyrazine (R-NH+) no_interaction Repulsion / No Ionic Interaction pyrazine_protonated2->no_interaction silanol_protonated Protonated Silanol Group (Si-OH) silanol_protonated->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: The effect of mobile phase pH on pyrazine-silanol interactions and peak shape.

Technical Support Center: Enhancing 2-Ethylpyrazine Release from Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to providing troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of 2-Ethylpyrazine from various food matrices. This resource offers practical solutions to common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Recovery of this compound

Q1: My recovery of this compound is consistently low when using Headspace Solid-Phase Microextraction (HS-SPME). What are the potential causes and how can I improve the yield?

A: Low recovery of this compound using HS-SPME can stem from several factors related to the sample matrix and extraction parameters. Here is a step-by-step troubleshooting guide:

  • Inadequate Sample Homogenization: The physical form of your sample is critical. Large or non-uniform particle sizes will limit the release of this compound into the headspace.

    • Solution: Ensure your food matrix is finely ground to a consistent powder to maximize the surface area for volatile release. For liquid samples, ensure thorough mixing before extraction.

  • Suboptimal HS-SPME Parameters: The choice of fiber, extraction time, and temperature significantly impacts recovery.

    • Solution: Optimize your HS-SPME conditions. A common and effective fiber for pyrazines is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1][2] Experiment with a range of extraction temperatures (e.g., 40-80°C) and times (e.g., 20-60 minutes) to find the optimal conditions for your specific matrix. For instance, in analyzing pyrazines in yeast extract, a DVB/CAR/PDMS fiber showed maximum extraction efficiency.[1][2]

  • Matrix Effects: Food components like fats and proteins can bind to this compound, preventing its release.[3]

    • Solution:

      • For high-fat matrices: Consider a defatting step prior to extraction using a non-polar solvent like hexane.

      • For high-protein matrices: Enzyme-assisted extraction (EAE) can be employed to break down the protein matrix and release the entrapped this compound. (See detailed protocol below).

  • Incorrect pH: The volatility of pyrazines can be influenced by the pH of the sample.

    • Solution: Adjust the pH of your sample. Generally, increasing the pH can enhance the volatility of pyrazines.[4] Experiment with a range of pH values (e.g., 5-8) to determine the optimum for your sample.

Q2: I am trying to extract this compound from a meat sample, but the results are not reproducible. What could be causing this variability?

A: Reproducibility issues in meat samples are often linked to the heterogeneous nature of the matrix and the strong binding of flavor compounds.

  • Inconsistent Sample Preparation: Meat is not a uniform material. Variations in fat content, muscle type, and connective tissue within your samples can lead to inconsistent extraction.

    • Solution: Standardize your sample preparation protocol. Use a specific muscle cut, trim excess fat consistently, and homogenize the sample thoroughly. Cryo-grinding can help to create a more uniform powder and prevent volatile loss.

  • Inefficient Extraction from a Complex Matrix: this compound can be tightly bound to proteins and lipids in meat.

    • Solution: Consider more robust extraction techniques.

      • Enzyme-Assisted Extraction (EAE): The use of proteases (e.g., papain, bromelain) can effectively break down the protein matrix, leading to a more efficient release of this compound.[5]

      • Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves can disrupt the cell structure of the meat, enhancing solvent penetration and improving extraction efficiency.[3][6]

  • Analyte Loss During Extraction: High temperatures used in some extraction methods can lead to the degradation or loss of volatile this compound.

    • Solution: Optimize your extraction temperature. For HS-SPME, use the lowest effective temperature. For UAE, use a pulsed mode or a cooling bath to prevent overheating of the sample.

Frequently Asked Questions (FAQs)

Q3: What is the most suitable extraction technique for enhancing the release of this compound from a solid, baked food matrix like bread or cookies?

A: For solid, baked goods, a combination of proper sample preparation and an advanced extraction technique is recommended.

  • Sample Preparation: The first step is to reduce the sample to a fine, consistent powder. This can be achieved by grinding, potentially after freeze-drying to improve efficiency.

  • Extraction Technique:

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique that is well-suited for volatile compounds like this compound. Optimization of parameters such as fiber type (e.g., DVB/CAR/PDMS), temperature, and time is crucial for good recovery.[1][2]

    • Ultrasound-Assisted Extraction (UAE): UAE can significantly improve the extraction of flavor compounds from baked goods by using ultrasonic waves to disrupt the food matrix and enhance solvent penetration. This method is often faster and more efficient than traditional solvent extraction.[3][6]

Q4: Can enzyme-assisted extraction be used for liquid food matrices like coffee?

A: While EAE is more commonly applied to solid matrices to break down cell walls and proteins, its application in liquid matrices like coffee is also possible, although the benefits might be less pronounced. In coffee, this compound is primarily formed during roasting and is largely free in the brewed liquid. However, some pyrazines might still be associated with colloidal particles or oils. The use of enzymes like cellulases or pectinases could potentially help in breaking down any remaining plant cell wall fragments, but the impact on the release of already soluble this compound may be minimal. For coffee, HS-SPME-GC-MS is a very effective and widely used method for the analysis of volatile compounds, including this compound.[7][8][9]

Q5: How can I minimize matrix effects when quantifying this compound using GC-MS?

A: Matrix effects, where other components in the sample interfere with the analysis of the target analyte, are a common challenge. Here are some strategies to minimize them:

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as d4-2-Ethylpyrazine. The internal standard is added to the sample at a known concentration before extraction and will experience similar matrix effects as the native analyte, allowing for accurate quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration curve accurately reflects the analytical behavior of this compound in the presence of the matrix.

  • Sample Dilution: If the concentration of this compound in your sample is high enough, diluting the extract can reduce the concentration of interfering matrix components.

  • Selective Extraction Techniques: Techniques like Solid-Phase Microextraction (SPME) are inherently more selective than simple liquid extraction, as the fiber coating is designed to preferentially adsorb certain types of compounds.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Pyrazines

Extraction MethodMatrixAnalyte(s)Recovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
MHS-SPME-arrow-GCMSRapeseed OilPyrazines91.6 - 109.22 - 60 ng/g6 - 180 ng/g[10]
IRAE-HS-SPME-GC-QqQ-MS/MSRoasted Green TeaPyrazines84 - 1191.46 - 3.27 ng/mL4.89 - 10.90 ng/mL[11]
HS-SPME-GC-MS/MSWineMethoxypyrazinesNot Reported< 1 ng/L≤ 1 ng/L[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Coffee

  • Sample Preparation:

    • Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.

    • Add 5.0 mL of saturated NaCl solution to the vial. The salt helps to increase the volatility of the analyte.

  • Extraction:

    • Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Analysis (GC-MS):

    • Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • GC Column: Use a suitable polar capillary column (e.g., DB-WAX).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

    • MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-300. Use selected ion monitoring (SIM) for quantification, targeting the characteristic ions of this compound (e.g., m/z 108, 80, 53).

Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound from Baked Goods

  • Sample Preparation:

    • Grind the baked good (e.g., cookies, bread crust) into a fine powder.

    • Weigh 5.0 g of the powdered sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of a suitable solvent (e.g., methanol or a mixture of ethanol and water).

    • Place the tube in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 20 minutes at a controlled temperature (e.g., 40°C) to prevent analyte degradation.

  • Sample Clean-up:

    • Centrifuge the extract at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis (GC-MS):

    • Inject an aliquot of the filtered extract into the GC-MS system.

    • Follow a similar GC-MS method as described in Protocol 1.

Protocol 3: Enzyme-Assisted Extraction (EAE) for this compound from a Meat Matrix

  • Sample Preparation:

    • Homogenize 10 g of the meat sample with 20 mL of a suitable buffer solution (e.g., phosphate buffer, pH 6.5).

  • Enzymatic Hydrolysis:

    • Add a protease enzyme (e.g., papain, 0.1% w/w of the sample) to the homogenate.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C for papain) for 1-2 hours with gentle agitation.

    • After incubation, heat the sample to 90°C for 10 minutes to inactivate the enzyme.

  • Extraction:

    • Proceed with extraction of the hydrolyzed sample using either HS-SPME (as described in Protocol 1, adjusting sample volume as needed) or solvent extraction.

  • Analysis (GC-MS):

    • Analyze the resulting extract using the GC-MS method outlined in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Food Matrix grind Grinding / Homogenization start->grind hs_spme HS-SPME grind->hs_spme uae UAE grind->uae eae EAE grind->eae gcms GC-MS Analysis hs_spme->gcms uae->gcms eae->gcms quant Quantification gcms->quant troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Recovery cause1 Poor Sample Homogenization issue->cause1 cause2 Suboptimal Extraction Parameters issue->cause2 cause3 Matrix Effects (Binding) issue->cause3 cause4 Incorrect Sample pH issue->cause4 sol1 Fine Grinding / Thorough Mixing cause1->sol1 sol2 Optimize Fiber, Time, & Temperature cause2->sol2 sol3 Defatting / EAE cause3->sol3 sol4 Adjust pH cause4->sol4

References

Technical Support Center: Optimization of 2-Ethylpyrazine Formation in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Maillard reaction conditions for 2-Ethylpyrazine formation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound in the Maillard reaction?

A1: The formation and yield of this compound are primarily influenced by several critical parameters:

  • Temperature: Higher temperatures generally accelerate the Maillard reaction, but an optimal temperature is crucial for maximizing this compound yield.[1] Temperatures around 140°C have been shown to be effective for pyrazine formation.[2] A significant decrease in temperature can lead to a substantial reduction in the amount of pyrazines formed.[3]

  • pH: The reaction thrives in slightly alkaline conditions.[1][4] A pH of 8.0 has been successfully used in model systems for pyrazine synthesis.[2]

  • Reaction Time: Sufficient reaction time is necessary for the cascade of reactions to proceed and form pyrazines. A duration of 90 minutes at 140°C has been reported as optimal in certain studies.[2]

  • Reactant Composition: The choice of amino acid and reducing sugar is critical. Lysine and lysine-containing peptides are known to be effective precursors for the formation of this compound.[2][3][5]

  • Water Activity: The presence of water is necessary, but excessive water can hinder the reaction by diluting reactants.[6][7] The ratio of reactants to water is an important factor to control.[6]

Q2: Which amino acids are most effective for producing this compound?

A2: Lysine has been identified as a particularly effective amino acid for generating a high total pyrazine yield, including this compound.[5] Studies using model systems with lysine-containing dipeptides, such as Arginine-Lysine (Arg-Lys) and Histidine-Lysine (His-Lys), have specifically detected the formation of this compound.[2]

Q3: What is the general mechanism for this compound formation in the Maillard reaction?

A3: this compound is formed through a complex series of reactions. The process begins with the Strecker degradation of amino acids, which produces α-dicarbonyl compounds. These intermediates then condense with amino compounds to form a dihydropyrazine intermediate. This intermediate subsequently undergoes oxidation to form the stable aromatic pyrazine ring. The ethyl group on the pyrazine ring is derived from the specific precursors involved in the reaction.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Suboptimal Temperature: The reaction temperature may be too low, slowing down the reaction rate significantly.Increase the reaction temperature. An optimal starting point is often around 140°C.[2] Monitor the reaction closely, as excessively high temperatures can lead to the formation of undesirable byproducts.
Incorrect pH: The reaction medium may be too acidic.Adjust the pH of the reaction mixture to the alkaline range. A pH of 8.0 has been shown to be effective for pyrazine formation.[2] Use a suitable buffer to maintain the desired pH throughout the reaction.
Inappropriate Reactant Selection: The chosen amino acid may not be an efficient precursor for this compound.Utilize lysine or lysine-containing peptides as the amino source, as they are known to promote the formation of this compound.[2][5]
Suboptimal Reactant Ratio: An excess of sugar can be counterproductive to pyrazine formation.[10]Experiment with different molar ratios of the amino acid to the reducing sugar to find the optimal balance for this compound formation.
Excessive Water Content: High water activity can dilute the reactants and impede the reaction.[6][7]Control the amount of water in your reaction system. Consider using a solvent system with lower water activity if applicable.
Formation of Undesired Byproducts (e.g., pyrroles) Reaction Pathway Shift: Certain reaction conditions can favor alternative reaction pathways, leading to the formation of compounds like pyrroles instead of pyrazines.[6][7]Carefully control the reaction parameters, particularly the ratio of reactants and the presence of water.[6] Analyze your product mixture using techniques like GC-MS to identify and quantify byproducts, which can help in optimizing conditions to favor pyrazine formation.
Inconsistent Results Between Batches Poor Control of Reaction Parameters: Minor variations in temperature, pH, reaction time, or reactant concentrations can lead to significant differences in the outcome.Implement strict control over all reaction parameters. Use calibrated equipment and ensure accurate measurement of all reactants and conditions.
Purity of Reactants: Impurities in the starting materials can interfere with the reaction.Use high-purity amino acids and reducing sugars.

Quantitative Data Summary

The following tables summarize quantitative data on this compound formation from a model study.

Table 1: Formation of this compound in Different Dipeptide Maillard Reaction Models [2]

Dipeptide ModelConcentration of this compound (µg/g)
Arg-Lys0.32
His-Lys0.05

Reaction Conditions: Dipeptide and glucose heated at 140°C for 90 minutes at pH 8.0.

Experimental Protocols

Key Experiment: Model Maillard Reaction for this compound Synthesis

This protocol is based on a model system described for pyrazine formation.[2]

Materials:

  • Lysine-containing dipeptide (e.g., Arg-Lys)

  • Glucose

  • Distilled water

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Reaction vials (e.g., 20 mL SPME vials)

  • Oil bath or other suitable heating apparatus

  • Magnetic stirrer and stir bars

Procedure:

  • Reactant Preparation: Prepare a mixture of the lysine-containing dipeptide and glucose. A 1:1 mass ratio (e.g., 100 mg of each) can be used as a starting point.

  • Dissolution: Dissolve the mixture in a defined volume of distilled water (e.g., 10 mL).

  • pH Adjustment: Adjust the pH of the solution to 8.0 using a NaOH solution.

  • Reaction Setup: Transfer the solution to a reaction vial containing a magnetic stir bar.

  • Heating: Place the vial in a preheated oil bath at 140°C and stir the reaction mixture for 90 minutes.

  • Reaction Quenching: After the reaction is complete, immediately cool the vial in an ice-water bath to stop the reaction.

  • Sample Analysis: Analyze the resulting product mixture for the presence and quantity of this compound, typically using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS).

Visualizations

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_strecker Strecker Degradation cluster_condensation Condensation & Cyclization cluster_oxidation Oxidation reactant reactant intermediate intermediate product product Amino_Acid Amino Acid (e.g., Lysine) Strecker_Aldehyde Strecker Aldehyde Amino_Acid->Strecker_Aldehyde Reducing_Sugar Reducing Sugar (e.g., Glucose) alpha_Dicarbonyl α-Dicarbonyl Compound Reducing_Sugar->alpha_Dicarbonyl Degradation Dihydropyrazine Dihydropyrazine Intermediate Strecker_Aldehyde->Dihydropyrazine Incorporation Amino_Ketone α-Aminoketone alpha_Dicarbonyl->Amino_Ketone + Amino Group Amino_Ketone->Dihydropyrazine Self-condensation Ethylpyrazine This compound Dihydropyrazine->Ethylpyrazine Oxidation & Substitution

Caption: General pathway for this compound formation.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node issue_node issue_node Start Start Experiment LowYield Low/No this compound Yield Start->LowYield CheckParams Are reaction parameters (Temp, pH, Time) optimal? LowYield->CheckParams AdjustParams Adjust Temperature to ~140°C, pH to ~8.0, Time to ~90 min CheckParams->AdjustParams No CheckReactants Are reactants (Amino Acid, Sugar) appropriate? CheckParams->CheckReactants Yes Reanalyze Re-run experiment and analyze results AdjustParams->Reanalyze ChangeReactants Use Lysine or Lysine-containing peptide CheckReactants->ChangeReactants No CheckRatio Is reactant ratio optimized? CheckReactants->CheckRatio Yes ChangeReactants->Reanalyze AdjustRatio Vary Amino Acid:Sugar ratio CheckRatio->AdjustRatio No Successful Successful Optimization CheckRatio->Successful Yes AdjustRatio->Reanalyze Reanalyze->LowYield

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Minimizing Interferences in 2-Ethylpyrazine Sensory Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the sensory analysis of 2-Ethylpyrazine.

Troubleshooting Guides

This section addresses specific issues that may arise during the sensory analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Inconsistent or irreproducible sensory panel results for this compound.

  • Question: Our sensory panel provides highly variable data for the nutty and roasted notes of this compound across different sessions. What could be the cause, and how can we improve consistency?

  • Answer: Inconsistent sensory data can stem from several factors related to panelist performance and environmental conditions.

    • Potential Causes:

      • Panelist Fatigue or Adaptation: Prolonged exposure to this compound can lead to sensory fatigue, diminishing the panelists' ability to perceive the aroma accurately.

      • Lack of a Common Language: Panelists may be using different descriptors for the same sensory attribute.

      • Physiological and Psychological Factors: Individual variations in sensitivity, health status (e.g., a cold), or psychological biases can influence perception.

      • Environmental Interferences: Lingering odors in the testing area or cross-contamination between samples can alter perception.

    • Solutions:

      • Implement Breaks: Schedule regular breaks for panelists to prevent sensory fatigue.

      • Use Reference Standards: Provide panelists with reference standards for "nutty" and "roasted" aromas to calibrate their responses.

      • Panelist Training: Conduct thorough training to establish a standardized vocabulary for describing the sensory attributes of this compound.

      • Control Testing Environment: Ensure sensory booths are well-ventilated and free of extraneous odors. Use proper sample handling procedures to prevent cross-contamination.

Issue 2: The perceived intensity of this compound is much lower than expected in a food matrix.

  • Question: We've added a known concentration of this compound to a food product, but our sensory panel reports a much weaker nutty/roasted flavor than in a simple water or ethanol solution. Why is this happening?

  • Answer: This phenomenon is likely due to "matrix effects," where the food's physical and chemical properties interfere with the perception of the aroma compound.

    • Potential Causes:

      • Binding to Matrix Components: this compound can bind to non-volatile components in the food matrix, such as proteins or fats, reducing its volatility and availability to the olfactory receptors.

      • Viscosity: A more viscous matrix can slow the release of volatile compounds.

      • Fat Content: Fat-soluble aroma compounds like this compound may be sequestered in the lipid phase, lowering their concentration in the headspace.

    • Solutions:

      • Matrix-Matched Standards: When possible, prepare calibration standards in a base that closely mimics the food matrix being tested.

      • Instrumental Analysis: Use techniques like Gas Chromatography-Olfactometry (GC-O) to assess the release of this compound from the matrix and correlate it with sensory perception.

      • Consider Encapsulation: For product development, encapsulation techniques can be used to control the release of this compound from the food matrix.

Issue 3: Detection of off-notes or taints that are not characteristic of this compound.

  • Question: Our sensory panel is reporting undesirable "musty," "earthy," or even "burnt" off-notes that are masking the desired nutty profile of this compound. What are the potential sources of these taints?

  • Answer: The presence of off-notes can be due to contamination, degradation of the sample, or interactions with other components.

    • Potential Causes:

      • Sample Contamination: Impurities in the this compound standard, contaminated lab equipment, or environmental contamination can introduce off-notes.

      • Sample Degradation: Improper storage or handling of the this compound or the food matrix can lead to the formation of degradation products with undesirable aromas.

      • Interaction with Other Volatiles: The presence of other volatile compounds in the food matrix can interact with this compound, leading to the perception of a different aroma profile.

    • Solutions:

      • Purity Analysis: Verify the purity of your this compound standard using analytical techniques like GC-MS.

      • Good Laboratory Practices: Ensure all glassware and equipment are thoroughly cleaned and odor-free.

      • Proper Storage: Store this compound and samples in airtight containers, protected from light and heat, to prevent degradation.

      • Blank and Control Samples: Always include blank (matrix without this compound) and control (this compound in a neutral solvent) samples in your sensory analysis to help identify the source of any off-notes.

Frequently Asked Questions (FAQs)

Q1: What is the typical sensory profile of this compound?

A1: this compound is primarily characterized by nutty, roasted, and cocoa-like aromas. At lower concentrations, it can present as musty or earthy, while at higher concentrations, the roasted and nutty notes become more prominent.

Q2: What is a sensory detection threshold, and why is it important for this compound analysis?

A2: The sensory detection threshold is the minimum concentration of a substance that can be detected by a sensory panel. It is crucial for understanding the impact of this compound on the overall flavor of a product. If the concentration of this compound is below its detection threshold, it is unlikely to contribute significantly to the perceived aroma.

Q3: How does the food matrix affect the sensory perception of this compound?

A3: The food matrix can significantly impact the perception of this compound by altering its volatility and release. Components like fats, proteins, and carbohydrates can bind to this compound, reducing its concentration in the headspace and thus diminishing its perceived intensity.

Q4: What is Gas Chromatography-Olfactometry (GC-O), and how can it be used in this compound analysis?

A4: GC-O is a technique that combines gas chromatography with human sensory perception. As volatile compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained panelist can detect and describe the odor. This is a powerful tool for identifying which specific compounds in a complex mixture are contributing to the overall aroma and for understanding how the matrix affects the release of key odorants like this compound.

Q5: How can I train a sensory panel for the evaluation of this compound?

A5: Training a sensory panel for this compound analysis involves several steps:

  • Selection: Screen potential panelists for their ability to detect and describe nutty and roasted aromas.

  • Terminology Development: Establish a common vocabulary to describe the sensory attributes of this compound and potential off-notes.

  • Reference Standards: Use reference standards to anchor the panelists' perceptions of specific aroma attributes and their intensities.

  • Practice Sessions: Conduct practice sessions with samples containing varying concentrations of this compound in different matrices to familiarize the panel with the evaluation process.

Data Presentation

Table 1: Sensory Thresholds of this compound and Related Pyrazines

CompoundMatrixThreshold TypeThreshold Value (ppm)Reference
This compoundNot SpecifiedTaste10[1]
This compoundNot SpecifiedAroma4 - 22[1]
This compoundWaterOdor Detection6[2]
2,3-DimethylpyrazineWaterOdor Detection2.5[2]
2,5-DimethylpyrazineWaterOdor Detection0.8[2]
2,6-DimethylpyrazineWaterOdor Detection0.2[2]
2-Ethyl-3-methylpyrazineWaterFlavor Detection0.0004[2]
2-Ethyl-5-methylpyrazineWaterOdor Detection0.1[2]
2-Ethyl-3,5-dimethylpyrazineWaterOdor Detection0.001[2]

Note: The sensory threshold of a compound can vary significantly depending on the complexity of the food matrix.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Food Matrix using Descriptive Analysis

  • Objective: To quantitatively describe the sensory attributes of a food product containing this compound.

  • Panel: A trained sensory panel of 8-12 members.

  • Sample Preparation:

    • Prepare a control sample (food matrix without this compound).

    • Prepare the test sample by adding a known concentration of this compound to the food matrix.

    • Present approximately 30g of each sample in coded, covered containers at a controlled temperature.

  • Evaluation Procedure:

    • Panelists are seated in individual sensory booths under controlled lighting.

    • Panelists are provided with the coded samples, a glass of water for palate cleansing, and a scoresheet.

    • The scoresheet should include a list of sensory attributes (e.g., nutty, roasted, cocoa, earthy, burnt, overall aroma intensity) and a line scale (e.g., 0 = not perceptible, 100 = very intense).

    • Panelists first evaluate the control sample to establish a baseline.

    • After a short break and palate cleansing, panelists evaluate the test sample.

    • Each sample should be evaluated in triplicate.

  • Data Analysis:

    • Collect the scoresheets and analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the sensory attributes between the control and test samples.

Protocol 2: General Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

  • Objective: To identify and characterize the odor-active compounds, including this compound, in a food sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and an olfactometry port.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a known amount of the food sample into a headspace vial.

    • If necessary, add an internal standard.

    • Equilibrate the sample at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS-O Analysis:

    • Desorb the SPME fiber in the heated injection port of the GC.

    • Separate the volatile compounds on an appropriate capillary column (e.g., a polar column like DB-WAX for flavor compounds).

    • The column effluent is split between the MS detector and the olfactometry port.

    • A trained panelist at the olfactometry port records the retention time, odor descriptor, and intensity of each detected aroma.

  • Data Analysis:

    • Identify the compounds corresponding to the odor events by matching the retention times with the MS data and by comparing with the retention indices of authentic standards.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the sample extract and identifying the compounds that are still detectable at high dilutions.

Visualizations

Experimental_Workflow_Sensory_Analysis cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Prep_Control Prepare Control Sample (Matrix Only) Coding Code and Randomize Samples Prep_Control->Coding Prep_Test Prepare Test Sample (Matrix + this compound) Prep_Test->Coding Panel_Briefing Brief Trained Panel Coding->Panel_Briefing Evaluation Panelists Evaluate Samples in Sensory Booths Panel_Briefing->Evaluation Data_Collection Collect Scoresheets Evaluation->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Report Generate Report Stats->Report Troubleshooting_Workflow Start Inconsistent Sensory Results? Check_Panel Review Panelist Performance and Training Start->Check_Panel Check_Environment Inspect Testing Environment for Contamination Start->Check_Environment Check_Matrix Investigate Matrix Effects Start->Check_Matrix Solution_Panel Implement Breaks, Use Reference Standards, Retrain Panel Check_Panel->Solution_Panel Solution_Environment Improve Ventilation, Enhance Cleaning Protocols Check_Environment->Solution_Environment Solution_Matrix Use Matrix-Matched Standards, Employ GC-O Analysis Check_Matrix->Solution_Matrix End Consistent Results Solution_Panel->End Solution_Environment->End Solution_Matrix->End

References

Technical Support Center: Chiral Separation of Ethylpyrazine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of ethylpyrazine isomers.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of ethylpyrazine isomers via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving enantioseparation. Polysaccharide-based CSPs are often a good starting point for aromatic compounds.

    • Recommendation: Screen different types of CSPs. A recommended starting point for pyrazine isomers is a polysaccharide-based column like Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H). While documented for separating regio-isomers of 2-ethyl-5(6)-methylpyrazine, it has the potential for enantioseparation.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity.[3]

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane, cyclohexane) to the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of the alcohol modifier often increases retention and may improve resolution.

    • Reversed-Phase: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase can also be a critical parameter to optimize.

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation.

    • Recommendation: Optimize the column temperature. Lower temperatures often improve chiral separations by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[3]

  • Inadequate Flow Rate: A lower flow rate generally provides more time for the enantiomers to interact with the CSP, which can lead to better resolution.

Issue 2: Peak Tailing

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Recommendation: Add a small amount of an acidic or basic modifier to the mobile phase to suppress these interactions. For basic compounds like pyrazines, a basic additive like diethylamine (DEA) might be beneficial in normal phase, while an acidic additive like formic acid or trifluoroacetic acid (TFA) can be used in reversed-phase.

  • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections.

    • Recommendation: Flush the column with a strong solvent. For polysaccharide-based columns, follow the manufacturer's instructions for washing and regeneration.[4]

Issue 3: Co-elution with Impurities

Possible Causes & Solutions:

  • Insufficient Separation Efficiency: The overall chromatographic system may not have enough theoretical plates to separate the enantiomers from nearby impurities.

    • Recommendation:

      • Use a longer column or a column packed with smaller particles.

      • Optimize the mobile phase composition and flow rate to improve the separation of all components.

  • Sample Matrix Effects: The sample solvent or other components in the sample matrix may interfere with the separation.

    • Recommendation: Ensure the sample is fully dissolved in the mobile phase. If possible, perform a sample cleanup step (e.g., solid-phase extraction) before injection.

Gas Chromatography (GC)

Issue 1: No Enantiomeric Separation

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase: Not all chiral GC columns are suitable for all compounds. For volatile compounds like ethylpyrazine isomers, cyclodextrin-based chiral stationary phases are commonly used.[5]

    • Recommendation: Screen different derivatized cyclodextrin columns (e.g., β-cyclodextrin or γ-cyclodextrin derivatives).

  • Inappropriate Temperature Program: The oven temperature program is a critical parameter in GC.

    • Recommendation: Optimize the initial temperature, ramp rate, and final temperature. A slower temperature ramp can often improve the resolution of closely eluting enantiomers.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) affects separation efficiency.

    • Recommendation: Optimize the flow rate to achieve the best balance between resolution and analysis time.

Issue 2: Poor Peak Shape (Broadening or Tailing)

Possible Causes & Solutions:

  • Active Sites in the GC System: Active sites in the injector, column, or detector can lead to peak tailing for polar or basic compounds.

    • Recommendation: Use a deactivated liner and ensure all components of the flow path are inert.

  • Column Overloading: Injecting too much sample can lead to peak fronting or broadening.

    • Recommendation: Reduce the injection volume or dilute the sample.

  • Improper Injection Technique: A slow injection can cause band broadening.

    • Recommendation: Use a fast injection speed.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for the chiral separation of ethylpyrazine isomers, HPLC or GC?

A1: Both HPLC and GC can be used for the chiral separation of ethylpyrazine isomers, and the choice depends on the specific application and available instrumentation.

  • GC is often preferred for volatile and thermally stable compounds like many pyrazine derivatives, as it can provide high resolution and sensitivity.[6]

  • HPLC with a chiral stationary phase offers a wider range of stationary and mobile phases, providing more flexibility for method development. It is also a non-destructive technique, which is advantageous if the separated isomers need to be collected for further analysis.

Q2: I am using a new chiral column, but the resolution is poor compared to the manufacturer's test chromatogram. What should I do?

A2: New chiral columns often require conditioning. Flush the column with the mobile phase for an extended period (a few hours) to ensure the stationary phase is fully equilibrated.[4] Also, verify that your mobile phase composition and other chromatographic conditions exactly match those used for the test chromatogram.

Q3: Can I use a gradient elution in chiral HPLC?

A3: While isocratic elution is more common for chiral separations to ensure stable interactions between the analyte and the CSP, gradient elution can be used in some cases, particularly for complex samples containing compounds with a wide range of retention times.[7] However, it is important to ensure that the column is properly re-equilibrated between injections.[7]

Q4: My resolution is decreasing over time. What could be the cause?

A4: A gradual decrease in resolution can be due to column contamination or degradation of the stationary phase.

  • Recommendation:

    • Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer.[4]

    • Use a guard column to protect the analytical column from strongly retained impurities.

    • Ensure the mobile phase is properly filtered and degassed.

Q5: How do I confirm the elution order of the enantiomers?

A5: The elution order of enantiomers is specific to the chiral stationary phase and the chromatographic conditions used. To confirm the elution order, you will need to inject a standard of a single, pure enantiomer.

Quantitative Data

The following table summarizes HPLC conditions used for the separation of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine regio-isomers, which can serve as a starting point for developing a method for ethylpyrazine enantiomers.[1][2]

ParameterCondition 1Condition 2
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Cyclohexane/Isopropanol (99:1, v/v)Hexane/Isopropanol (99:1, v/v)
Flow Rate Not SpecifiedNot Specified
Detection Not SpecifiedNot Specified
Resolution (Rs) Baseline separatedBaseline separated

Note: Specific retention times and resolution values for enantiomers of a particular ethylpyrazine will need to be determined experimentally.

Experimental Protocols

Protocol 1: HPLC Method Development for Chiral Separation of Ethylpyrazine Isomers (Starting Point)

This protocol is based on the successful separation of related pyrazine isomers and should be used as a starting point for method development.[1][2]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase Screening:

    • Condition A (Normal Phase): Start with Hexane/Isopropanol (99:1, v/v).

    • Condition B (Normal Phase): Try Cyclohexane/Isopropanol (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the ethylpyrazine isomer has good absorbance (e.g., 270-280 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the racemic ethylpyrazine standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Optimization:

    • If no separation is observed, decrease the percentage of isopropanol in the mobile phase in small increments (e.g., to 99.5:0.5).

    • If peaks are too broad, try a lower flow rate (e.g., 0.5 mL/min).

    • To improve resolution, decrease the column temperature (e.g., to 15 °C).

Protocol 2: General GC Method for Chiral Separation of Volatile Compounds

This is a general protocol that can be adapted for the chiral GC separation of ethylpyrazine isomers.

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 2-5 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • MS Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Optimization: Adjust the temperature ramp rate. A slower ramp often provides better resolution for closely eluting enantiomers.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Optimization racemic_standard Racemic Ethylpyrazine Standard injector Injector racemic_standard->injector mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) mobile_phase->injector csp_column Chiral Stationary Phase Column injector->csp_column Separation detector UV Detector csp_column->detector chromatogram Obtain Chromatogram detector->chromatogram evaluate Evaluate Resolution (Rs) chromatogram->evaluate optimize Optimize Conditions (Mobile Phase, Temp, Flow) evaluate->optimize If Rs is poor optimize->mobile_phase

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Logic cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions start Poor or No Chiral Resolution check_csp Is CSP appropriate for aromatic heterocycles? start->check_csp screen_csp Action: Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csp No check_mp Is mobile phase composition optimal? check_csp->check_mp Yes solution Improved Resolution screen_csp->solution optimize_mp Action: Adjust modifier % and/or add additives check_mp->optimize_mp No check_temp Is temperature optimized? check_mp->check_temp Yes optimize_mp->solution optimize_temp Action: Lower temperature for better interaction check_temp->optimize_temp No check_flow Is flow rate too high? check_temp->check_flow Yes optimize_temp->solution optimize_flow Action: Reduce flow rate check_flow->optimize_flow Yes check_flow->solution No optimize_flow->solution

Caption: Troubleshooting Logic for Poor Chiral Resolution.

References

Technical Support Center: Trace Level Detection of 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace level detection of 2-Ethylpyrazine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace level detection of this compound?

A1: The most widely applied analytical technique for the characterization and quantification of this compound at trace levels is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for detecting small quantities in complex matrices. For sample preparation and preconcentration, Headspace Solid-Phase Microextraction (HS-SPME) is frequently employed.[3][4][5]

Q2: I am having trouble detecting this compound in my samples. What are the potential reasons for low sensitivity?

A2: Low sensitivity in the detection of this compound can stem from several factors:

  • Suboptimal HS-SPME parameters: The choice of SPME fiber, extraction time, and temperature are critical. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has shown to be effective.[4]

  • Inefficient desorption: Incomplete thermal desorption of this compound from the SPME fiber in the GC inlet can lead to signal loss.

  • Matrix effects: Components in the sample matrix can interfere with the extraction and detection of the analyte.

  • Improper GC-MS conditions: The GC temperature program, carrier gas flow rate, and MS parameters (e.g., ionization mode, selected ions) must be optimized for this compound.

Q3: My chromatogram shows co-eluting peaks, and the mass spectra are very similar. How can I ensure I am correctly identifying this compound?

A3: Mass spectra of many positional isomers of alkylpyrazines are very similar, which can lead to misidentification.[1][2] To unambiguously identify this compound, it is highly recommended to use retention indices (RIs) in addition to mass spectral library matching.[1] Comparing the RI of the peak in your sample to the RI of a certified this compound reference standard, run under the same chromatographic conditions, provides a higher degree of confidence in your identification.

Q4: What are typical quantitative parameters I can expect for the trace level detection of pyrazines?

A4: The quantitative performance of your method will depend on the specific matrix and instrumentation. However, for the analysis of pyrazines in an oil matrix using MHS-SPME-arrow-GC-MS, the following ranges have been reported:

  • Limit of Detection (LOD): 2–60 ng/g

  • Limit of Quantitation (LOQ): 6–180 ng/g

  • Mean Recoveries: 91.6–109.2%[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Active sites in the GC inlet or column 1. Deactivate the GC inlet liner with a silylating agent. 2. Use a new, high-quality GC column. 3. Condition the column according to the manufacturer's instructions.
Inlet temperature too low Increase the inlet temperature to ensure rapid and complete volatilization of this compound. A typical starting point is 250 °C.
Contamination 1. Bake out the GC column and inlet. 2. Run a blank solvent injection to check for system cleanliness.
Issue 2: Inconsistent or Low Analyte Recovery
Potential Cause Troubleshooting Step
Suboptimal SPME fiber conditioning Ensure the SPME fiber is conditioned at the temperature and for the duration recommended by the manufacturer before its first use and briefly before each analysis.
Inconsistent sample volume and headspace Use a consistent sample volume in vials of the same size to ensure reproducible headspace equilibrium.
Matrix interference 1. Perform a matrix-matched calibration. 2. Consider using a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Inefficient extraction Optimize the HS-SPME parameters, including extraction time and temperature, using a design of experiments (DoE) approach if necessary.[4]

Experimental Protocols

HS-SPME-GC-MS Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Sample Preparation (HS-SPME)

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[4]

  • Sample Volume: Place 3 mL of the liquid sample into a 10 mL headspace vial.[5]

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated pyrazine analog).

  • Equilibration/Incubation: Incubate the sample at 80 °C for 20 minutes with agitation.[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial at 50 °C for 50 minutes.[3]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC inlet for 80 seconds.[3]

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • GC Column: DB-WAX UI capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp 1: Increase to 120 °C at 3 °C/min.

    • Ramp 2: Increase to 250 °C at 5 °C/min, hold for 5 minutes.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Scan Range: m/z 30–550.[5]

    • Ion Source Temperature: 250 °C.[5]

    • Transfer Line Temperature: 280 °C.[5]

    • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 108, 107, 80, 53).[6]

Quantitative Data Summary

ParameterValueMatrixReference
Limit of Detection (LOD)2–60 ng/gRapeseed Oil[3]
Limit of Quantitation (LOQ)6–180 ng/gRapeseed Oil[3]
Mean Recovery91.6–109.2%Rapeseed Oil[3]
Concentration Range0.8–12.5 µg/L (for 5-ethyl-2,3-dimethylpyrazine)Soy Sauce Aroma Type Baijiu[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis Analysis (GC-MS) cluster_data Data Processing sample 1. Sample Vialing incubation 2. Incubation & Agitation sample->incubation 80°C, 20 min extraction 3. Headspace Extraction incubation->extraction 50°C, 50 min desorption 4. Thermal Desorption extraction->desorption separation 5. GC Separation desorption->separation GC Column detection 6. MS Detection separation->detection EI, 70 eV identification 7. Identification detection->identification quantification 8. Quantification identification->quantification Peak Area

Caption: Experimental workflow for this compound detection.

troubleshooting_tree start Low or No Signal for this compound check_spme Check HS-SPME Parameters? start->check_spme check_gcms Check GC-MS Parameters? check_spme->check_gcms No spme_solution Optimize: - Fiber Type (DVB/CAR/PDMS) - Extraction Time/Temp - Desorption Time/Temp check_spme->spme_solution Yes check_system Check System Suitability? check_gcms->check_system No gcms_solution Optimize: - Inlet Temperature - GC Temperature Program - SIM Ions check_gcms->gcms_solution Yes system_solution Perform Maintenance: - Check for Leaks - Clean Ion Source - Replace Septum/Liner check_system->system_solution Yes end Problem Resolved check_system->end No, Consult Expert spme_solution->end gcms_solution->end system_solution->end

Caption: Troubleshooting decision tree for low signal.

References

Strategies for controlling the formation of 2-Ethylpyrazine in roasted products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for controlling the formation of 2-Ethylpyrazine in roasted products. It includes frequently asked questions, troubleshooting guides for common experimental issues, quantitative data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in roasted products? A1: this compound is a nitrogen-containing heterocyclic compound that contributes to the characteristic aromas of many thermally processed foods.[1] It is known for its roasted, nutty, musty, and cocoa-like aroma and taste.[2] As a key flavor compound, its presence and concentration are crucial for the sensory profile of products like coffee, cocoa, roasted nuts, and baked goods.[1][3]

Q2: How is this compound formed during the roasting process? A2: this compound is primarily formed through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs under heat.[1][3][4] The reaction proceeds through a series of complex steps, including the formation of α-dicarbonyl and aminoketone intermediates, which then condense and cyclize to form dihydropyrazine. Subsequent oxidation or reaction with other compounds, like Strecker aldehydes, yields various alkylpyrazines, including this compound.[5]

Q3: What are the specific chemical precursors for this compound? A3: The formation of this compound depends on the availability of specific precursors:

  • Amino Acids: L-serine has been identified as a key amino acid precursor for the formation of ethylpyrazine.[4] Other amino acids like lysine are also heavily involved in the generation of pyrazines.[6][7] The presence of an ethyl group in many pyrazines found in cocoa suggests that alanine and its corresponding Strecker aldehyde (acetaldehyde) also play a crucial role.[8]

  • Reducing Sugars: Sugars such as glucose and fructose react with amino acids to initiate the Maillard reaction.[6][7][9]

Q4: What are the primary factors that influence the concentration of this compound during experiments? A4: Several factors critically affect the yield of this compound:

  • Temperature and Time: Roasting temperature and duration are the most significant factors. Generally, increasing the temperature and time accelerates the Maillard reaction and leads to higher pyrazine concentrations, up to an optimal point beyond which degradation may occur.[9][10][11][12] For instance, in coffee roasting, an optimal bean temperature of 210°C was identified for alkylpyrazine formation.[13]

  • pH: The pH of the system influences reaction pathways. Low pH values are not favorable for pyrazine formation.[14] Conversely, alkalinization (higher pH) in cocoa processing, while increasing browning, can adversely affect the generation of alkylpyrazines.[11]

  • Precursor Availability: The type and concentration of free amino acids and reducing sugars in the raw material directly dictate the potential for pyrazine formation.[15][16]

  • Roasting Speed: The rate of heating (slow, moderate, or fast roast) impacts the temperature profile within the product, thereby affecting the final concentration of pyrazines.[12][13]

Troubleshooting Guide

Problem: My roasted product has an excessively high concentration of this compound, leading to an unbalanced flavor profile.

  • Potential Cause: Roasting temperature is too high or the duration is too long.

    • Solution: Systematically decrease the roasting temperature or shorten the roasting time. Studies on cocoa have shown that concentrations of pyrazines increase significantly when temperatures rise from 120°C to 140°C.[10] For green tea, 160°C was found to be a more optimal temperature than 180°C or 200°C to balance flavor compounds.[17]

  • Potential Cause: The raw material has a high concentration of specific amino acid precursors like serine or alanine.

    • Solution: If possible, analyze the free amino acid profile of the raw material. Consider sourcing materials with a different amino acid balance or blending batches to dilute the precursor concentration.

  • Potential Cause: The pH of the matrix is too high.

    • Solution: While less common, a high pH can influence reaction rates. If applicable to your matrix, measure and adjust the initial pH to a more neutral or slightly acidic level, as high pH can reduce the final concentration of some aroma compounds.[11]

Problem: I am observing very low or undetectable levels of this compound.

  • Potential Cause: Insufficient thermal input.

    • Solution: Increase the roasting temperature or extend the roasting time. Monitor the formation at different time-temperature points to find the optimal conditions for your specific product.[13]

  • Potential Cause: Lack of necessary precursors.

    • Solution: Analyze the raw material for free amino acids and reducing sugars. Consider supplementing the matrix with precursors. The addition of specific amino acids can be used to promote the formation of target pyrazines.[18]

  • Potential Cause: Low pH of the reaction environment.

    • Solution: The Maillard reaction is generally less efficient at low pH.[14] If your product formulation allows, adjusting the pH to a neutral or slightly alkaline level before roasting could enhance pyrazine formation.

Problem: I am seeing inconsistent this compound levels across different experimental batches.

  • Potential Cause: Variability in raw materials.

    • Solution: Ensure that the raw materials for each batch are from a homogenous source. Differences in origin, harvest time, and storage can alter the precursor composition.[11]

  • Potential Cause: Poor control over roasting parameters.

    • Solution: Calibrate your roasting equipment to ensure precise and repeatable temperature and time control. Inconsistent heat distribution can lead to significant variations.

  • Potential Cause: Inconsistent sample preparation and analysis.

    • Solution: Standardize your entire analytical workflow, from grinding the sample to the final GC-MS analysis. Ensure consistent sample weight, particle size, and extraction conditions.

Quantitative Data on this compound Formation

The following tables summarize data from various studies, illustrating the impact of key variables on pyrazine formation.

Table 1: Effect of Roasting Temperature on Alkylpyrazine Concentration

ProductRoasting Conditions2-Ethyl-5-methyl-pyrazine (µg/mL)2-Ethyl-6-methyl-pyrazine (µg/mL)Total Alkylpyrazines (ppb)Reference
Green Tea160°C for 30 min~0.025~0.015-[17]
Green Tea180°C for 30 min~0.035~0.020-[17]
Green Tea200°C for 30 min~0.045~0.025-[17]
Cocoa Powder120°C for 20 min--18,630.6[10]
Cocoa Powder140°C for 40 min--27,610.4[10]

Table 2: Effect of Amino Acid Precursors on this compound Formation in a Model System (Glucose, pH 8.0, 140°C, 90 min)

Amino Acid Model SystemThis compound (µg/g)Reference
Dipeptide: Arginine-Lysine (Arg-Lys)0.32[6]
Dipeptide: Histidine-Lysine (His-Lys)0.05[6]

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a general framework for the analysis of this compound and other volatile pyrazines in roasted products.

  • Sample Preparation:

    • Cryogenically grind the roasted product to a fine, consistent powder to ensure homogeneity and maximize surface area.

    • Accurately weigh approximately 2-5 g of the ground sample into a 20 mL headspace vial.[12]

    • To aid the release of volatiles, add 3-5 mL of purified water and a salt, such as sodium chloride (e.g., 1-3 g), to the vial to increase the ionic strength of the aqueous phase.[12]

    • Add a known concentration of an appropriate internal standard (e.g., 2-methylpyrazine-d6) for accurate quantification.[12]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator and heating block.

    • Equilibration: Incubate the sample at a controlled temperature (e.g., 60-100°C) for a set time (e.g., 10-20 min) with agitation to allow volatiles to partition into the headspace.[17][19]

    • Extraction: Expose a SPME fiber to the headspace for a defined period (e.g., 20-30 min) at the same temperature. A 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber is commonly effective for pyrazine extraction.[17]

    • Desorption: After extraction, immediately transfer the fiber to the GC injection port, heated to 250°C, for thermal desorption of the analytes onto the GC column (e.g., for 5 min).

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: Use a polar capillary column such as a DB-WAX or similar (e.g., 30 m x 0.25 mm ID, 0.25-0.5 µm film thickness).[19][20]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Oven Program: A typical temperature program starts at 40°C (hold for 5-10 min), then ramps at 3-5°C/min to 220-250°C (hold for 5-10 min).[19][20]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: Scan from m/z 30 to 350.

      • Source and Transfer Line Temperature: Set to 250°C and 280°C, respectively.[20]

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with an authentic chemical standard. The NIST library can be used for tentative identification.[20]

    • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Visual Guides and Diagrams

Maillard_Pathway cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_products Products Reactants Amino Acids (e.g., Serine, Alanine) + Reducing Sugars (e.g., Glucose) Maillard Maillard Reaction (Thermal Processing) Reactants->Maillard Intermediates α-Dicarbonyls + Aminoketones Maillard->Intermediates Strecker Degradation Dihydropyrazine Dihydropyrazine Intermediates Intermediates->Dihydropyrazine Condensation & Cyclization Ethylpyrazine This compound Dihydropyrazine->Ethylpyrazine Oxidation & Aldol Condensation

Caption: General pathway for this compound formation via the Maillard reaction.

Analysis_Workflow start Start: Roasted Product Sample prep 1. Sample Preparation (Grinding, Weighing, Adding Internal Standard) start->prep spme 2. HS-SPME (Equilibration and Headspace Extraction) prep->spme gcms 3. GC-MS Analysis (Desorption, Separation, Detection) spme->gcms data 4. Data Processing (Peak Identification and Quantification) gcms->data end End: Concentration of this compound data->end

Caption: Standard experimental workflow for this compound quantification.

Troubleshooting_Logic issue Issue: Uncontrolled this compound Level high Level Too High issue->high High low Level Too Low issue->low Low sol_high1 Decrease Roasting Temperature / Time high->sol_high1 sol_high2 Analyze / Change Raw Material Precursors high->sol_high2 sol_high3 Lower Matrix pH (if applicable) high->sol_high3 sol_low1 Increase Roasting Temperature / Time low->sol_low1 sol_low2 Supplement with Key Precursors (e.g., Serine) low->sol_low2 sol_low3 Increase Matrix pH (if applicable) low->sol_low3

Caption: Troubleshooting logic for managing this compound concentrations.

References

Technical Support Center: Optimal Separation of Alkylpyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of alkylpyrazines.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography (GC) analysis of alkylpyrazines.

Question: Why are my alkylpyrazine isomers not separating, even with a mass spectrometry (MS) detector?

Answer: This is a common challenge because many positional isomers of alkylpyrazines produce very similar mass spectra, making their individual identification by MS alone practically unfeasible.[1][2][3] To achieve separation, you should focus on optimizing your chromatographic conditions:

  • Column Selection: The choice of the GC column's stationary phase is critical. The polarity of the stationary phase will dictate the separation mechanism. For instance, a non-polar column primarily separates analytes by their boiling points, whereas a polar column separates them based on differences in polarity.[4][5]

  • Temperature Program: A slow, optimized temperature ramp can improve the resolution of closely eluting isomers.

  • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and improve separation.[6]

  • Retention Indices (RIs): For unambiguous identification, it is crucial to compare the retention indices of your analytes with those of reference standards run on the same column and under the same conditions.[1][2] There are databases, such as the NIST-2017 MS-RI database, that can be used for comparison.[1]

Question: I'm observing poor peak shape (e.g., tailing or fronting) for my alkylpyrazine standards. What could be the cause?

Answer: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting.[7] Try reducing the injection volume or using a higher split ratio.[7] Columns with a larger internal diameter or thicker stationary phase have a higher sample capacity.[7]

  • Active Sites: Active sites in the injector liner or at the head of the column can interact with the analytes, causing peak tailing.[7] Ensure you are using a deactivated liner and, if necessary, trim the first few centimeters of the column.

  • Polarity Mismatch: A significant mismatch between the polarity of the analytes and the column's stationary phase can sometimes result in poor peak shape.[7]

  • Improper Column Installation: Ensure the column is installed correctly in both the injector and the detector according to the manufacturer's instructions.[7]

Question: My baseline is noisy or rising during the GC run. How can I fix this?

Answer: A noisy or rising baseline is often indicative of column bleed or contamination.

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures.[8] Ensure you are not exceeding the column's maximum operating temperature.[9] Conditioning the column as per the manufacturer's instructions can help minimize bleed.[10] The presence of oxygen in the carrier gas can accelerate column bleed, so ensure your gas traps are functioning correctly.[8]

  • Contamination: Contamination can originate from the injector, carrier gas, or the sample itself.[7][10] Regularly replace the septum and liner.[9] Ensure high-purity carrier gas is used.[10]

  • Detector Issues: A contaminated detector can also contribute to a noisy baseline.[7] Refer to your instrument manual for instructions on how to clean the detector.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for general alkylpyrazine analysis?

For general-purpose analysis of alkylpyrazines, a mid-polarity column is often a good starting point. However, the optimal choice depends on the specific isomers you are trying to separate. A good approach is to screen several columns with different stationary phases.[11] Commonly used phases include:

  • Non-Polar: e.g., DB-1, TG-1MS (100% dimethylpolysiloxane). These separate primarily based on boiling point.[1][4]

  • Intermediate Polarity: e.g., ZB-5MS, TG-5MS (5% phenyl-arylene phase). These are robust columns suitable for a wide range of applications.[1][4]

  • Polar: e.g., ZB-WAXplus, TG-WaxMS (Polyethylene Glycol - PEG). These are recommended when separating compounds with significant differences in polarity.[1][4]

Q2: How do I choose between a polar and a non-polar column for my specific alkylpyrazines?

The principle of "like dissolves like" applies.

  • If your alkylpyrazine isomers have different polarities, a polar stationary phase will provide better selectivity.[11][12]

  • If the isomers have very similar polarities but different boiling points, a non-polar stationary phase will likely yield better separation.[4]

Q3: Can HPLC be used for alkylpyrazine separation?

While gas chromatography is the most widely used technique for alkylpyrazine analysis due to their volatility, High-Performance Liquid Chromatography (HPLC) can also be used.[13] Reversed-phase HPLC with columns like an octadecyl silica (ODS) C18 and a mobile phase of acetonitrile/water or methanol/water has been employed for the separation of some pyrazines.[13][14]

Q4: What are retention indices and why are they important for alkylpyrazine identification?

Retention indices (RIs) are a way to convert retention times into system-independent constants. For alkylpyrazines, where mass spectra of isomers can be nearly identical, RIs are a critical tool for unambiguous identification.[1][2] By comparing the calculated RI of an unknown peak to the RIs of known standards run on the same column, you can confidently identify the compound.[2]

Data Summary

The following tables summarize information on commonly used GC columns for alkylpyrazine separation.

Table 1: Recommended GC Column Stationary Phases for Alkylpyrazine Analysis

Stationary PhasePolarityUSP CodeCommon Applications
100% Dimethylpolysiloxane (e.g., DB-1)Non-polarG1, G2, G9General purpose, separation by boiling point.
5% Phenyl / 95% Dimethylpolysiloxane (e.g., ZB-5MS)Low to Mid-polarityG27, G36General purpose, good for a wide range of analytes.[1]
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624)Mid-polarityG43Used for volatile organic compounds.[1]
Polyethylene Glycol (PEG) (e.g., ZB-WAXplus)PolarG16Separation of polar compounds.[1]

Table 2: Retention Indices of Selected Alkylpyrazines on Different Stationary Phases

AlkylpyrazineDB-1ZB-5MSDB-624ZB-WAXplus
2-Methylpyrazine7848159221228
2,5-Dimethylpyrazine86790310021321
2,6-Dimethylpyrazine86990510051324
2-Ethylpyrazine87490810171315
2,3-Dimethylpyrazine88492110251351
2,3,5-Trimethylpyrazine967100911121441
Data sourced from a study presenting retention indices for fifty-six alkylpyrazines.[1]

Experimental Protocols

Protocol 1: General GC-MS Method for Alkylpyrazine Screening

This protocol provides a starting point for the analysis of alkylpyrazines. Optimization will be required based on the specific analytes and sample matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-arylene phase.

  • Injector:

    • Temperature: 250 °C[2]

    • Mode: Splitless or Split (e.g., 20:1 ratio) depending on sample concentration.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 250 °C[2]

    • Ion Source Temperature: 230 °C[2]

    • Quadrupole Temperature: 150 °C[2]

    • Scan Range: m/z 40-300.

Visualizations

The following diagrams illustrate key workflows and concepts in alkylpyrazine analysis.

GC_Column_Selection_Workflow Workflow for GC Column Selection in Alkylpyrazine Analysis start Start: Need to separate alkylpyrazine mixture isomers Are you separating positional isomers? start->isomers polarity_diff Do isomers have different polarities? isomers->polarity_diff Yes midpolar_col Start with a mid-polarity column (e.g., 5MS) isomers->midpolar_col No / Unsure bp_diff Do isomers have different boiling points? polarity_diff->bp_diff No / Unsure polar_col Select a polar column (e.g., WAX) polarity_diff->polar_col Yes nonpolar_col Select a non-polar column (e.g., DB-1) bp_diff->nonpolar_col Yes bp_diff->midpolar_col No / Unsure optimize Optimize temperature program and flow rate polar_col->optimize nonpolar_col->optimize midpolar_col->optimize analyze Analyze sample and compare retention indices (RI) with standards optimize->analyze end End: Isomers separated and identified analyze->end

Caption: GC column selection workflow for alkylpyrazine analysis.

Troubleshooting_Workflow Troubleshooting Common GC Issues in Alkylpyrazine Analysis start Problem Observed issue What is the issue? start->issue poor_sep Poor Separation / Co-elution issue->poor_sep Poor Separation peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Peak Shape Issues noisy_baseline Noisy / Drifting Baseline issue->noisy_baseline Baseline Issues check_col Check column polarity vs. analyte properties poor_sep->check_col opt_temp Optimize temperature ramp (slower) check_col->opt_temp opt_flow Optimize carrier gas flow rate opt_temp->opt_flow use_ri Use Retention Indices for confirmation opt_flow->use_ri check_overload Reduce injection volume / Increase split ratio peak_shape->check_overload check_active_sites Use deactivated liner / Trim column peak_shape->check_active_sites check_bleed Check max temp / Condition column noisy_baseline->check_bleed check_leaks Check for leaks / Purity of carrier gas check_bleed->check_leaks check_detector Clean detector check_leaks->check_detector

Caption: Troubleshooting workflow for common GC issues.

References

Technical Support Center: Enhancing the Stability of 2-Ethylpyrazine in Flavor Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Ethylpyrazine in flavor emulsions.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and storage of flavor emulsions containing this compound.

Issue 1: Rapid Loss of "Roasted" or "Nutty" Aroma

Possible Cause Troubleshooting Step Rationale
Chemical Degradation 1. pH Optimization: Adjust the pH of the aqueous phase. Pyrazines can be susceptible to degradation under highly acidic or alkaline conditions.[1][2] 2. Antioxidant Addition: Incorporate antioxidants such as tocopherols (Vitamin E), ascorbic acid (Vitamin C), or natural extracts with antioxidant properties.[3][4]1. The stability of many flavor compounds is pH-dependent. Finding the optimal pH range can significantly slow down degradation reactions. 2. Oxidation is a major pathway for flavor degradation. Antioxidants can scavenge free radicals and protect this compound from oxidative breakdown.[3][4]
Physical Instability 1. Homogenization Process Review: Ensure the homogenization pressure and duration are optimized to create small, uniform droplets. 2. Emulsifier/Stabilizer Concentration: Verify that the concentration of the emulsifier and/or stabilizer (e.g., hydrocolloids) is adequate.1. Smaller droplet sizes increase the stability of the emulsion against creaming and coalescence, which can expose the flavor compound to degradation. 2. Insufficient emulsifier can lead to a weak interfacial layer, making the emulsion prone to breakdown.
Volatility 1. Processing Temperature Control: Minimize exposure to high temperatures during processing steps like pasteurization. 2. Proper Packaging and Storage: Store the emulsion in airtight containers in a cool, dark place.1. This compound is a volatile compound, and high temperatures can lead to significant losses through evaporation. 2. Limiting headspace and exposure to light and oxygen can reduce volatile losses and photodegradation.

Issue 2: Development of Off-Flavors

Possible Cause Troubleshooting Step Rationale
Lipid Oxidation 1. Use High-Quality Oils: Select oils with low initial peroxide values and high oxidative stability. 2. Incorporate Chelating Agents: Add chelating agents like citric acid or EDTA to bind metal ions that can catalyze oxidation.1. The oxidation of lipids in the oil phase can produce undesirable off-flavors that mask or interact with the this compound. 2. Metal ions (e.g., iron, copper) are potent catalysts for lipid oxidation.
Microbial Contamination 1. Ensure Aseptic Processing: Implement appropriate sanitation procedures and consider pasteurization. 2. Add Preservatives: If permissible for the application, include food-grade preservatives.1. Microbial growth can lead to the production of metabolic byproducts with unpleasant odors and flavors. 2. Preservatives inhibit the growth of bacteria, yeasts, and molds.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a flavor emulsion?

A1: The primary degradation pathways for this compound in a flavor emulsion are likely oxidation and interactions with other ingredients. While specific research on this compound is limited, pyrazines, in general, can be susceptible to oxidation, leading to a loss of their characteristic aroma. Additionally, reactions with components from lipid oxidation or Maillard browning intermediates can alter the flavor profile.

Q2: How can I choose the best antioxidant for my this compound emulsion?

A2: The choice of antioxidant depends on the emulsion system (oil-in-water or water-in-oil) and the nature of the pro-oxidants.

  • For the oil phase: Oil-soluble antioxidants like tocopherols (Vitamin E) and ascorbyl palmitate are effective.

  • For the aqueous phase: Water-soluble antioxidants such as ascorbic acid (Vitamin C) and sodium ascorbate are suitable.

  • Interfacial region: Emulsifiers with inherent antioxidant properties, like lecithin, can be beneficial in protecting against oxidation at the oil-water interface.[3] It is often advantageous to use a synergistic combination of antioxidants.

Q3: What is the impact of the oil phase composition on this compound stability?

A3: The oil phase composition significantly impacts stability. Oils with a higher degree of unsaturation are more prone to oxidation, which can accelerate the degradation of this compound. Using more stable, saturated oils or a blend of oils can improve stability. Furthermore, the oil can act as a reservoir for the lipophilic flavor compound, and its composition can influence the partitioning and release of this compound.

Q4: Can the type of emulsifier affect the stability of this compound?

A4: Yes, the emulsifier is critical. The emulsifier forms a protective layer at the oil-water interface. The thickness and permeability of this layer can influence the interaction of this compound with pro-oxidants in the aqueous phase. Some emulsifiers, like certain proteins and lecithins, may also possess antioxidant activity, thereby enhancing stability.[3] Pickering emulsions, stabilized by solid particles, are a novel approach that can offer superior protection to encapsulated flavors.

Q5: How does spray drying affect the stability of encapsulated this compound?

A5: Spray drying is a common technique for encapsulating flavors, but the high temperatures can lead to the loss of volatile compounds like this compound.[5] However, the process also creates a solid matrix that can protect the flavor from degradation during storage. Optimizing spray drying parameters such as inlet air temperature and feed rate, and using appropriate carrier materials (wall materials), are crucial for maximizing the retention and stability of this compound.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to emulsion and flavor stability.

Table 1: Impact of Emulsifier Combination on Spray-Dried Emulsion Properties

Emulsifying ConstituentOil Droplet Size (d₅₀) in Powder (µm)Extractable Oil (%)
WPI alone3.60 ± 0.177.4 ± 0.1
WPI-Lecithin2.50 ± 0.086.2 ± 0.2
WPI-Mono/Diglyceride> 3.609.5 ± 0.0
WPI-Citrem> 3.6010.0 ± 0.0

Source: Adapted from "Towards an improved understanding of spray-dried emulsions: Impact of the emulsifying constituent combination on characteristics."[5] WPI = Whey Protein Isolate

Table 2: Effect of Antioxidants on β-Carotene Degradation in O/W Emulsions (as a model for flavor stability)

Antioxidant (0.10 wt%)β-Carotene Loss after 1h Light Exposure (%)
None75.5
Ascorbyl Palmitate62.3
TBHQNot specified in abstract
α-TocopherolMost effective (exact % not specified in abstract)

Source: Adapted from "Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic."[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Flavor Emulsions using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters may need to be optimized for your particular sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 5 mL of the flavor emulsion, add 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether). b. Add an internal standard (e.g., 2-methylpyrazine of a known concentration). c. Vortex the mixture for 2 minutes to ensure thorough extraction. d. Centrifuge at 3000 rpm for 10 minutes to separate the phases. e. Carefully collect the organic layer containing the extracted this compound. f. Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent). b. Injection: Inject 1 µL of the concentrated extract in splitless mode. c. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at a rate of 5°C/min.
  • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate of 1 mL/min. e. Mass Spectrometer: Operate in electron impact (EI) mode (70 eV). Scan a mass range of m/z 35-350. f. Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Protocol 2: Accelerated Stability Testing of this compound in Emulsions

This protocol simulates long-term storage conditions to rapidly assess the stability of this compound.

1. Sample Preparation: a. Prepare multiple identical samples of the this compound flavor emulsion. b. Divide the samples into different storage conditions (e.g., 4°C, 25°C, and 40°C). c. For photo-stability testing, expose a set of samples to a controlled light source (e.g., a light cabinet with a defined lux level).

2. Stability Monitoring: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a sample from each storage condition. b. Analyze the concentration of this compound using the GC-MS protocol described above. c. Concurrently, perform sensory analysis to evaluate any changes in the aroma profile. d. Measure physical stability parameters such as particle size distribution and creaming index.

3. Data Analysis: a. Plot the concentration of this compound as a function of time for each storage condition. b. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Emulsion Flavor Emulsion Sample Solvent Add Extraction Solvent & Internal Standard Emulsion->Solvent Vortex Vortex Mix Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect & Concentrate Organic Layer Centrifuge->Extract GCMS Inject into GC-MS Extract->GCMS 1 µL Injection Data Data Acquisition GCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Workflow for the quantification of this compound in a flavor emulsion.

Degradation_Pathways cluster_factors Degradation Factors Ethylpyrazine This compound (Desirable 'Nutty' Aroma) DegradationProducts Degradation Products (Loss of Aroma, Off-Flavors) Ethylpyrazine->DegradationProducts Degradation Oxidation Oxidation (Oxygen, Light, Metal Ions) Oxidation->DegradationProducts Volatility High Temperature Volatility->DegradationProducts pH Extreme pH pH->DegradationProducts

Caption: Potential degradation pathways for this compound in flavor emulsions.

Troubleshooting_Logic Start Flavor Loss Detected CheckPhysical Assess Physical Stability (Creaming, Coalescence) Start->CheckPhysical CheckChemical Evaluate Chemical Degradation (Off-notes, Aroma Change) Start->CheckChemical OptimizeHomogenization Optimize Homogenization CheckPhysical->OptimizeHomogenization Unstable AdjustEmulsifier Adjust Emulsifier/Stabilizer CheckPhysical->AdjustEmulsifier Unstable AddAntioxidant Incorporate Antioxidants CheckChemical->AddAntioxidant Degradation ControlpH Optimize pH CheckChemical->ControlpH Degradation ControlTemp Control Temperature CheckChemical->ControlTemp Degradation Stable Stable Emulsion OptimizeHomogenization->Stable AdjustEmulsifier->Stable AddAntioxidant->Stable ControlpH->Stable ControlTemp->Stable

Caption: Troubleshooting logic for addressing this compound instability.

References

Validation & Comparative

A Comparative Analysis of 2-Ethylpyrazine and 2-Methylpyrazine Flavor Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor chemistry, pyrazines are a pivotal class of heterocyclic nitrogen-containing compounds renowned for their potent and diverse aroma profiles, often associated with roasted, nutty, and toasted notes. This guide provides an objective comparison of the flavor profiles of two prominent alkylpyrazines: 2-ethylpyrazine and 2-methylpyrazine. The information presented herein is supported by experimental data and detailed methodologies to assist researchers, scientists, and professionals in drug development in understanding the nuanced sensory characteristics of these compounds.

Flavor Profile Comparison

Both this compound and 2-methylpyrazine are key contributors to the flavor of a wide array of cooked and roasted foods, including coffee, cocoa, nuts, and baked goods. Their distinct sensory attributes are a direct result of the subtle difference in their alkyl substitution—an ethyl group versus a methyl group.

This compound is frequently described as having a more complex and multifaceted aroma profile. Its sensory descriptors often include nutty, roasted, and cocoa notes, with some sources also indicating hints of earthy and musty characteristics. The presence of the ethyl group appears to impart a slightly heavier and more lingering aroma compared to its methyl counterpart.

2-Methylpyrazine , on the other hand, is characterized by a more direct and potent roasted, nutty, and chocolate-like aroma. It is often considered a foundational "roasted" flavor note in many food products. Its profile is sometimes described as being sharper and more immediate than that of this compound.

While both compounds share a common core of nutty and roasted notes, the key differentiator lies in the complexity and specific nuances of their profiles. This compound often presents a broader spectrum of subtle, earthy undertones, whereas 2-methylpyrazine delivers a more focused and intense roasted character.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and 2-methylpyrazine, providing a basis for objective comparison.

ParameterThis compound2-MethylpyrazineSource(s)
Odor Threshold in Water (ppb) 6,00060,000[1]
FEMA Number 32813309[2][3]
JECFA Number 762761[2][3]
Typical Flavor Descriptors Nutty, roasted, cocoa, earthy, musty, peanut-likeRoasted, nutty, chocolate, peanut, popcorn-like[3][4]

Experimental Protocols

To provide a framework for the sensory evaluation of these pyrazines, two standard methodologies are detailed below: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound and 2-methylpyrazine.

Materials:

  • This compound (food grade)

  • 2-Methylpyrazine (food grade)

  • Deodorized water or neutral oil (for dilution)

  • Glass sniffing jars with lids

  • Reference standards for aroma descriptors (e.g., roasted peanuts, cocoa powder)

Procedure:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Panelists undergo training to familiarize them with the aroma profiles of pyrazines and to develop a consensus on a list of descriptive terms.

  • Sample Preparation: Prepare solutions of this compound and 2-methylpyrazine at various concentrations in the chosen diluent. Samples are presented in coded, identical sniffing jars.

  • Sensory Evaluation: Panelists evaluate the samples in a controlled environment (odor-free, consistent lighting and temperature). They rate the intensity of each agreed-upon descriptor on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings from each panelist are digitized and statistically analyzed to determine the mean intensity for each descriptor for both compounds. Analysis of variance (ANOVA) can be used to identify significant differences in the sensory profiles.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active regions of this compound and 2-methylpyrazine as they elute from a gas chromatograph.

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for flavor analysis (e.g., DB-Wax or HP-5).

Procedure:

  • Sample Injection: A diluted solution of each pyrazine is injected into the GC.

  • Chromatographic Separation: The compounds are separated based on their volatility and interaction with the column's stationary phase.

  • Olfactometry: The column effluent is split between the FID and the ODP. A trained panelist sniffs the effluent at the ODP and records the retention time and a description of any detected odor.

  • Data Analysis: The olfactometry data is aligned with the chromatogram from the FID. This allows for the correlation of specific peaks with their corresponding aroma descriptors. Techniques such as Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of the odorant.

Signaling Pathway

The perception of pyrazines is initiated by their interaction with specific olfactory receptors in the nasal cavity. The primary receptor identified for detecting pyrazines is the G-protein coupled receptor (GPCR) known as OR5K1.[5][6] The binding of a pyrazine molecule to this receptor triggers a signaling cascade that results in the perception of its characteristic aroma.

G_Protein_Coupled_Receptor_Signaling_Pathway_for_Pyrazine_Olfaction Pyrazine Pyrazine (this compound or 2-Methylpyrazine) OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-Protein (Gαolf) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Membrane Depolarization CNG_Channel->Depolarization Leads to Ca_Na Ca²⁺ / Na⁺ Influx Ca_Na->CNG_Channel Signal Signal to Brain Depolarization->Signal Generates

Caption: Olfactory signal transduction pathway for pyrazines.

This guide provides a foundational comparison of this compound and 2-methylpyrazine for scientific and professional applications. The distinct, yet related, flavor profiles of these compounds underscore the importance of precise molecular structure in determining sensory perception. The provided methodologies offer a starting point for more detailed and specific comparative studies.

References

A Comparative Analysis of Pyrazines in Arabica, Robusta, and Liberica Coffee Beans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of pyrazine content in three prominent coffee bean varieties: Coffea arabica (Arabica), Coffea canephora (Robusta), and Coffea liberica (Liberica). Pyrazines are a crucial class of volatile organic compounds formed during the roasting process through Maillard reactions, and they are significant contributors to the desirable nutty, roasted, and cocoa-like aromas of coffee.[1] Understanding the pyrazine profiles of different coffee varieties is essential for quality control, flavor profiling, and the development of novel coffee-based products.

Comparative Quantitative Analysis of Pyrazines

The concentration and composition of pyrazines in coffee beans are influenced by the bean's origin, processing, and most significantly, the roasting conditions. While data from a single, direct comparative study of all three varieties under identical conditions is limited, this section compiles quantitative data from various studies to provide a comparative overview. It is important to note that variations in analytical methodologies and roasting parameters between studies can affect direct comparisons.

Generally, Robusta coffee is reported to have a higher concentration of pyrazines compared to Arabica.[2] Liberica coffee is also noted for its high levels of volatile aromatic compounds, including pyrazines, which contribute to its characteristic smoky and bold flavor profile.

Below is a summary of the concentrations of key pyrazine compounds found in roasted Arabica, Robusta, and Liberica coffee beans.

Pyrazine CompoundArabica (mg/kg)Robusta (mg/kg)Liberica (% Peak Area)Aroma Contribution
2-Methylpyrazine2.5[3]4.9[4]7.63Nutty, roasted
2,5-Dimethylpyrazine1.3[3]6.2[4]-Roasted, nutty, chocolate
2,6-Dimethylpyrazine--3.69Roasted, nutty, earthy
2,3-Dimethylpyrazine-16.9[4]0.20-
Ethylpyrazine--0.82Earthy, nutty
2-Ethyl-5-methylpyrazine--0.35Roasted, nutty
2,3,5-Trimethylpyrazine4.8[3]8.32[4]-Earthy, roasted, nutty
2,3,5,6-Tetramethylpyrazine4.2[3]--Cocoa, nutty
Total Alkylpyrazines 82.1 - 211.6 [1]82.1 - 211.6 [1]--

*Total alkylpyrazine concentration range is for commercially available ground coffee and not specific to a single variety.

Experimental Protocols for Pyrazine Analysis

The quantification of pyrazines in coffee is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation technique such as Headspace Solid-Phase Microextraction (HS-SPME) or Stable Isotope Dilution Analysis (SIDA).

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free extraction method that is widely used for the analysis of volatile and semi-volatile compounds in food and beverages.

Sample Preparation and Extraction:

  • Grinding: Roasted coffee beans are ground to a consistent particle size.

  • Vial Preparation: A specific amount of ground coffee (e.g., 3g) is placed in a headspace vial. To enhance the release of volatile compounds, a saturated sodium chloride solution (3 mL) can be added.

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Fiber Exposure: An SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the pyrazines.

GC-MS Analysis:

  • Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed pyrazines are thermally desorbed.

  • Separation: The desorbed compounds are separated on a capillary column (e.g., Zebron ZB-5Msplus). The oven temperature is programmed to ramp up, for instance, from an initial temperature of 60°C held for 5 minutes, then increasing to 250°C at a rate of 5°C/min, and further to 270°C at 10°C/min, with a final hold.[5]

  • Detection: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. Data is acquired in full scan mode over a mass range (e.g., m/z 35-390).[5]

  • Identification and Quantification: Pyrazines are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is typically performed using an internal standard or by constructing a calibration curve.

Stable Isotope Dilution Analysis (SIDA) with GC-MS

SIDA is a highly accurate method for quantification that uses isotopically labeled analogues of the target compounds as internal standards.

Sample Preparation and Extraction:

  • Spiking: A known amount of a stable isotope-labeled pyrazine standard is added to a weighed sample of ground coffee.

  • Extraction: The pyrazines are extracted from the coffee matrix using a suitable solvent, such as water or dichloromethane. Water has been suggested as a superior extraction solvent for alkylpyrazines.[1] The extraction can be performed using methods like Soxhlet extraction or stirring.

  • Concentration: The extract is then concentrated to a smaller volume before GC-MS analysis.

GC-MS Analysis:

The GC-MS analysis follows a similar procedure as described for HS-SPME, with the mass spectrometer monitoring specific ions for both the native pyrazines and their isotopically labeled internal standards. The ratio of the peak areas of the native compound to the labeled standard is used for accurate quantification.

Workflow for Pyrazine Analysis in Coffee Beans

The following diagram illustrates the general workflow for the analysis of pyrazines in coffee beans, from sample preparation to data analysis.

Pyrazine_Analysis_Workflow start Coffee Bean Sample (Arabica, Robusta, Liberica) roasting Roasting start->roasting grinding Grinding roasting->grinding extraction Extraction Method grinding->extraction hs_spme HS-SPME extraction->hs_spme Volatiles sida Solvent Extraction (for SIDA) extraction->sida Total Content gcms GC-MS Analysis hs_spme->gcms sida->gcms separation Chromatographic Separation gcms->separation data_analysis Data Analysis gcms->data_analysis detection Mass Spectrometric Detection separation->detection identification Compound Identification data_analysis->identification quantification Quantification data_analysis->quantification end Comparative Pyrazine Profile identification->end quantification->end

Pyrazine Analysis Workflow

References

A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Ethylpyrazine, a key aroma and flavor compound found in various food products and a potential marker in other matrices. The following sections present a comparative summary of different analytical approaches, detailed experimental protocols, and a discussion of their respective performance characteristics based on experimental data.

Comparison of Validated Analytical Methods

The analysis of this compound and its related compounds can be approached using different chromatographic techniques. Below is a comparison of two distinct methods: a normal-phase HPLC method for isomer separation and a high-throughput UPLC-MS/MS method for quantification in a complex matrix. A common alternative, Reversed-Phase HPLC, is also discussed.

FeatureMethod 1: Normal-Phase HPLC for Isomer SeparationMethod 2: UPLC-MS/MS for QuantificationAlternative: Reversed-Phase HPLC
Principle Separation of regio-isomers based on polarity.High-throughput quantitative analysis.Separation based on hydrophobicity.
Stationary Phase Polysaccharide-based chiral stationary phase (Chiralpak AD-H)Not explicitly stated, but typically a C18 column.Octadecyl silica (ODS) C18 column.
Mobile Phase Hexane/Isopropanol (e.g., 99:1 v/v) or Cyclohexane/IsopropanolNot explicitly stated, but typical for pyrazine analysis.Acetonitrile/Water or Methanol/Water mixtures.
Detection UV DetectorTandem Mass Spectrometry (MS/MS)UV Detector
Primary Use Case Baseline separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine isomers.Rapid and sensitive quantification of multiple pyrazines in complex samples like alcoholic beverages.General quantitative analysis of pyrazines.
Validation Data Linearity (for a related pyrazine): R² = 0.9999.[1]Linearity: R² ≥ 0.99, Recovery: 84.36% - 103.92%.Not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Normal-Phase HPLC for Isomer Separation of 2-Ethyl-5(6)-methylpyrazine

This method is designed for the high-resolution separation of this compound isomers.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl-carbamate)).

  • Mobile Phase: A mixture of hexane and isopropanol. The ratio is critical for separation, with a 99:1 (v/v) ratio providing complete baseline separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection (wavelength not specified in the provided results).

  • Injection Volume: 1 µL.

Standard Preparation:

  • A stock solution of the standard compound is prepared and diluted to a series of concentrations to establish a standard curve. For example, a stock solution of 2-ethyl-3-methylpyrazine at 50 µg/µL was diluted to concentrations ranging from 1 to 32 µg/µL.[1]

Method 2: UPLC-MS/MS for Quantification of Pyrazines

This method is suitable for the rapid and sensitive quantification of multiple pyrazines, including 2-ethyl-6-methylpyrazine, in complex matrices such as soy sauce aroma type Baijiu.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: Not specified, but a C18 column is typically used for pyrazine analysis.

  • Mobile Phase: Not specified.

  • Detection: Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity.

Validation Parameters:

  • Linearity: Calibration curves showed a determination coefficient (R²) of ≥ 0.99.

  • Recovery: The recovery rates for the pyrazines ranged from 84.36% to 103.92%.

  • Precision: Relative Standard Deviations (RSDs) for triplicate samples were ≤6.36%.

Alternative Method: Reversed-Phase HPLC (RP-HPLC)

While detailed validation data was not available in the search results for a specific this compound method, RP-HPLC with a C18 column is a commonly employed technique for the analysis of pyrazines.[1]

Typical Chromatographic Conditions:

  • Column: Octadecyl silica (ODS) C18.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.

  • Detection: UV detector.

Visualizing the HPLC Validation Workflow

A critical aspect of method validation is a structured workflow to ensure all necessary parameters are evaluated according to guidelines such as those from the International Council for Harmonisation (ICH).

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting A Define Analytical Requirements B Select Chromatographic Conditions A->B C Optimize Separation B->C J Validation Protocol C->J D Specificity K Validation Report D->K E Linearity & Range E->K F Accuracy F->K G Precision (Repeatability & Intermediate) G->K H LOD & LOQ H->K I Robustness I->K J->K Method_Selection_Pathway Start Analytical Goal IsomerSeparation Separate Isomers? Start->IsomerSeparation HighThroughput High-Throughput Quantification? IsomerSeparation->HighThroughput No Method1 Normal-Phase HPLC (Chiralpak AD-H) IsomerSeparation->Method1 Yes RoutineQuant Routine Quantification? HighThroughput->RoutineQuant No Method2 UPLC-MS/MS HighThroughput->Method2 Yes Method3 RP-HPLC (C18) RoutineQuant->Method3 Yes

References

A Comparative Guide: Cross-Validation of GC-MS and Electronic Nose for Pyrazine Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and the electronic nose (e-nose) for the profiling of pyrazines, a class of volatile organic compounds crucial to the flavor and aroma profiles of many food, beverage, and pharmaceutical products. This document outlines the experimental protocols for both techniques, presents a quantitative comparison of their performance, and illustrates the cross-validation workflow.

Introduction

Pyrazines are a group of nitrogen-containing heterocyclic compounds that contribute significantly to the desirable roasted, nutty, and toasted aromas in a wide variety of products. Accurate and reliable profiling of pyrazines is essential for quality control, process optimization, and new product development. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and the electronic nose.

GC-MS is a powerful and well-established technique that separates, identifies, and quantifies individual volatile compounds in a sample with high precision and accuracy.[1] In contrast, the electronic nose is a more rapid and holistic sensing instrument that provides a characteristic "fingerprint" of a sample's total volatile profile.[2] It utilizes an array of chemical sensors that respond to volatile compounds, generating a pattern that can be used for classification and discrimination.[3] This guide explores the cross-validation of these two techniques to leverage the strengths of both.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for GC-MS in the analysis of pyrazines. It is important to note that electronic noses are primarily qualitative tools for classification and do not typically provide quantitative data for individual analytes in the same manner as GC-MS. The output of an e-nose is a sensor response pattern, which is then analyzed using chemometrics.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Electronic Nose (E-Nose)
Principle of Operation Chromatographic separation followed by mass-based identification and quantification of individual compounds.An array of non-specific chemical sensors generates a unique response pattern ("fingerprint") to the overall volatile profile.
Limit of Detection (LOD) Typically in the range of nanograms per gram (ng/g) to picograms per gram (pg/g). For example, LODs for pyrazines in oils have been reported in the range of 0.07 to 22.22 ng/g.[4] Another study reported LODs in the range of 2–60 ng/g.[5]Not applicable for individual compounds. The detection limit is for the overall aroma profile and is sensor-dependent.
Limit of Quantification (LOQ) Generally, three times the LOD. For instance, LOQs for pyrazines in oils have been reported in the range of 6–180 ng/g.[5]Not applicable for individual compounds.
Selectivity High. Can distinguish between different pyrazine isomers based on their retention times and mass spectra.[1]Low for individual compounds. The sensor array provides a combined response to a mixture of volatiles.[6]
Sensitivity High. Capable of detecting trace amounts of pyrazines.High sensitivity to the overall aroma profile, but not to specific compounds.
Linearity Excellent linearity over a wide concentration range, with R² values typically >0.99.Response is generally non-linear and requires chemometric modeling for correlation with concentration.
Accuracy & Precision High accuracy and precision (low RSD). Intra- and inter-day RSDs are typically below 10-15%.[4][5]High reproducibility of the fingerprint pattern for the same sample.
Analysis Time Longer, typically 30-60 minutes per sample for chromatographic separation.[7]Rapid, with analysis times of a few minutes per sample.[8]
Data Output Chromatogram with identified peaks, retention times, and mass spectra, providing qualitative and quantitative information on individual pyrazines.A pattern of sensor responses (a "smellprint"), which is used for qualitative classification and discrimination.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with SPME

This protocol provides a typical method for the analysis of pyrazines in a solid or liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

1. Sample Preparation (HS-SPME):

  • Sample Aliquoting: Accurately weigh a representative portion of the sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard Spiking (Optional but Recommended for Quantification): Add a known amount of an internal standard (e.g., a deuterated pyrazine analog) to the sample.

  • Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[5][7]

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the equilibration temperature to adsorb the pyrazines.[9]

  • Desorption: Retract the fiber and immediately insert it into the hot GC injector port (e.g., 250°C) for a specific time (e.g., 2-5 minutes) to desorb the trapped analytes onto the GC column.[7]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column (e.g., DB-WAX or ZB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2-5 min), then ramp up to a final temperature (e.g., 230-250°C) at a controlled rate (e.g., 3-5°C/min).[7][10]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a suitable m/z range (e.g., 35-350 amu).

    • Data Acquisition: Collect data in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

3. Data Analysis:

  • Peak Identification: Identify pyrazines by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).

  • Quantification: Calculate the concentration of each pyrazine using a calibration curve generated from standards, often normalized to the internal standard.

Electronic Nose

This protocol outlines a general procedure for analyzing the pyrazine profile of a sample using an electronic nose.

1. Sample Preparation:

  • Sample Aliquoting: Place a standardized amount of the sample (e.g., 2-5 g) into a clean, sealed vial.

  • Equilibration: Allow the sample to equilibrate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 10-30 minutes) to generate a stable headspace.[8][11]

2. Electronic Nose Analysis:

  • Instrument Setup:

    • Sensor Array: The instrument contains an array of different gas sensors (e.g., Metal Oxide Semiconductors - MOS, Quartz Crystal Microbalance - QCM).

    • Sampling System: A pump draws the headspace from the sample vial and passes it over the sensor array.

  • Data Acquisition:

    • Baseline Purging: The sensor array is first purged with a reference gas (e.g., filtered air) to establish a stable baseline.

    • Sample Measurement: The headspace of the sample is introduced to the sensor array for a defined period (e.g., 60-120 seconds). The responses of the sensors are recorded over time.[8]

    • Purging: After measurement, the sensors are purged again with the reference gas to return to the baseline.

3. Data Analysis (Chemometrics):

  • Data Pre-processing: The sensor response data is typically pre-processed to correct for drift and scaling.

  • Pattern Recognition: Multivariate statistical methods, such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA), are applied to the sensor data to visualize the "smellprint" and to classify or discriminate between different samples.

Cross-Validation Workflow

Cross-validating GC-MS and electronic nose data is crucial for building a robust analytical model where the rapid e-nose can be used for routine screening, with the more detailed GC-MS used for confirmation and in-depth analysis.

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_GCMS GC-MS Analysis cluster_Enose Electronic Nose Analysis cluster_Validation Cross-Validation & Model Building Sample Test Sample GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Enose_Analysis Electronic Nose Analysis Sample->Enose_Analysis GCMS_Data Quantitative Data (Pyrazine Concentrations) GCMS_Analysis->GCMS_Data Correlation Correlational Analysis (e.g., PLS Regression) GCMS_Data->Correlation Enose_Data Qualitative Fingerprint (Sensor Array Response) Enose_Analysis->Enose_Data Enose_Data->Correlation Model Predictive Model (E-Nose for QC Screening) Correlation->Model Final_Report Final_Report Model->Final_Report Validation & Reporting

Caption: Cross-validation workflow for GC-MS and electronic nose in pyrazine profiling.

Conclusion

GC-MS and the electronic nose are complementary techniques for pyrazine profiling. GC-MS provides detailed, quantitative data on individual pyrazines, making it the gold standard for in-depth analysis and identification.[1] The electronic nose, while not providing specific quantitative data, offers a rapid, high-throughput method for quality control and sample screening based on the overall aroma profile.[2] By cross-validating the "smellprint" from the e-nose with the precise quantitative data from GC-MS, researchers can develop robust, rapid screening methods that can significantly improve efficiency in quality control and product development workflows. This integrated approach allows for the strengths of both technologies to be leveraged, providing a comprehensive understanding of the pyrazine profile and its impact on product quality.

References

Comparison of different extraction methods for 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 2-Ethylpyrazine, a key flavor and aroma compound, selecting the optimal extraction method is crucial for accurate quantification and analysis. This guide provides an objective comparison of three prevalent extraction techniques: Liquid-Liquid Extraction (LLE), Headspace Solid-Phase Microextraction (HS-SPME), and Supercritical Fluid Extraction (SFE). The performance of each method is evaluated based on experimental data, and detailed protocols are provided.

Quantitative Performance Comparison

The efficiency and sensitivity of an extraction method are paramount for reliable results. The following table summarizes key performance metrics for the extraction of this compound and related pyrazines using LLE, HS-SPME, and SFE. Data has been collated from various studies to provide a comparative overview.

ParameterLiquid-Liquid Extraction (LLE)Headspace Solid-Phase Microextraction (HS-SPME)Supercritical Fluid Extraction (SFE)
Recovery ~100% (for similar pyrazines with multiple extractions)91.6% - 109.2% (for a range of pyrazines)>85% (for volatiles in roasted peanuts)
Limit of Detection (LOD) Matrix and detector dependent0.07 - 22.22 ng/g (for a range of pyrazines in perilla seed oil)Not explicitly found for this compound
Limit of Quantitation (LOQ) Matrix and detector dependent≤ 1 ng/L (for 2-ethyl-3-methoxypyrazine in wine)Not explicitly found for this compound
Precision (RSD) Dependent on experimental execution<16% (for a range of pyrazines)Not explicitly found for this compound
Solvent Consumption HighNone to minimalMinimal (CO2, often with a co-solvent)
Extraction Time Can be lengthy due to multiple stepsRelatively short (e.g., 30-60 minutes)Fast (e.g., 10-60 minutes)[1]
Selectivity Moderate, co-extraction of matrix components can occurHigh, fiber coating can be chosen for selectivityHigh, tunable by modifying pressure and temperature
Automation Can be automated, but often performed manuallyEasily automatedCan be automated

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the extraction and analysis of this compound, highlighting the three compared methods.

Extraction_Workflow Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., food, biological fluid) Homogenization Homogenization / Grinding Sample->Homogenization LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Aqueous solution SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->SPME Vial with headspace SFE Supercritical Fluid Extraction (SFE) Homogenization->SFE Extraction vessel GCMS Gas Chromatography-Mass Spectrometry (GC-MS) LLE->GCMS Organic extract SPME->GCMS Thermal desorption SFE->GCMS Analyte collection Quantification Quantification GCMS->Quantification

Caption: General workflow for the extraction and analysis of this compound.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for pyrazine analysis and should be optimized for specific sample matrices and analytical instrumentation.

Liquid-Liquid Extraction (LLE) Protocol

This method is suitable for extracting this compound from aqueous samples.

  • Sample Preparation : Homogenize the liquid or solid sample and dissolve or suspend a known amount in distilled water.

  • Solvent Selection : Choose an appropriate organic solvent that is immiscible with water and has a good affinity for this compound. Dichloromethane, hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are commonly used.[2]

  • Extraction :

    • Place the aqueous sample in a separatory funnel.

    • Add a volume of the selected organic solvent.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer (if denser than water) or decant it (if less dense).

  • Repeat Extraction : To ensure high recovery, repeat the extraction process at least two more times with fresh portions of the organic solvent. Studies have shown that three extractions can yield nearly 100% recovery for similar pyrazines.

  • Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate. The solvent can then be carefully evaporated to concentrate the extract before analysis.

  • Analysis : The concentrated extract is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

HS-SPME is a solvent-free technique ideal for volatile compounds like this compound.

  • Sample Preparation : Place a known amount of the homogenized solid or liquid sample into a headspace vial. For solid samples, the addition of a small amount of water may be beneficial.

  • Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for the extraction of a broad range of volatile and semi-volatile compounds, including pyrazines.

  • Equilibration : Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 50-80°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction :

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature.

    • During this time, the analytes will adsorb onto the fiber coating.

  • Desorption and Analysis :

    • Retract the fiber and immediately insert it into the heated injection port of a GC-MS.

    • The high temperature of the injector (e.g., 250°C) will cause the analytes to desorb from the fiber and be transferred to the GC column for separation and detection.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.

  • Sample Preparation : The solid sample should be ground to a consistent particle size to ensure efficient extraction. The sample is then loaded into the extraction vessel.

  • SFE System Setup :

    • The SFE system consists of a CO2 tank, a pump to pressurize the CO2, an oven to heat the extraction vessel, and a restrictor to depressurize the fluid, and a collection vessel.

  • Extraction Parameters :

    • Pressure and Temperature : The CO2 is heated and pressurized above its critical point (31.1°C and 73.8 bar). For the extraction of ethylpyrazine from roasted peanuts, successful conditions have been reported at 50°C and 9.6 MPa (96 bar).[3] These parameters can be tuned to optimize the selectivity of the extraction.

    • Co-solvent : For more polar analytes, a small amount of a co-solvent, such as ethanol, can be added to the supercritical CO2 to increase its solvating power.

  • Extraction Process :

    • The supercritical CO2 is passed through the extraction vessel containing the sample.

    • This compound and other soluble compounds are dissolved in the supercritical fluid.

  • Analyte Collection :

    • The fluid then passes through a restrictor where the pressure is reduced, causing the CO2 to return to a gaseous state.

    • The extracted analytes precipitate out of the gas and are collected in a vial or on a solid-phase trap.

  • Analysis : The collected extract is then dissolved in a suitable solvent for GC-MS analysis.

Conclusion

The choice of extraction method for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and considerations for solvent consumption and automation.

  • LLE is a classic and effective method capable of high recovery, but it is often labor-intensive and requires significant amounts of organic solvents.

  • HS-SPME is a sensitive, solvent-free, and easily automated technique that is well-suited for the analysis of volatile compounds in various matrices.

  • SFE offers a green and highly selective alternative, with the ability to tune extraction conditions for specific analytes. While it has been shown to be effective for ethylpyrazine, more quantitative data on its performance for this specific compound would be beneficial.

For routine analysis requiring high throughput and sensitivity, HS-SPME is often the preferred method. For preparative scale extractions or when high selectivity is paramount, SFE presents a powerful and environmentally friendly option. LLE remains a viable and accessible technique, particularly when high recovery is the primary goal and solvent usage is not a major constraint.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Odor Threshold Determination of 2-Ethylpyrazine and Related Pyrazines

For researchers, scientists, and professionals in the drug development field, understanding the odor thresholds of pyrazines is crucial for flavor and fragrance formulation, off-flavor analysis, and sensory science. This guide provides a comparative analysis of the odor thresholds of this compound and its structural analogs, supported by experimental data and detailed methodologies.

Data Presentation: Odor Thresholds of Selected Pyrazines

The following table summarizes the reported odor threshold values for this compound and other related pyrazines in different matrices. These values represent the lowest concentration at which a substance can be detected by the human olfactory system. It is important to note that these values can vary depending on the methodology used for determination, the purity of the compound, and the sensory acuity of the panelists.

Pyrazine DerivativeOdor/Flavor DescriptionOdor Threshold in Water (ppb)Odor Threshold in Air (ppb)
This compound Musty, nutty, buttery, peanut, chocolate-peanut taste.[1]6,000[1]-
2,3-Dimethylpyrazine Green, nutty, potato, cocoa, coffee, caramel, meaty notes.[1]2,500[1][2]-
2,5-Dimethylpyrazine Chocolate, roasted nuts, earthy; chocolate taste.[1]800[1]-
2,6-Dimethylpyrazine Chocolate, roasted nuts, fried potato odor.[1]200[1]-
2,3,5-Trimethylpyrazine Nutty, baked potato, roasted peanut, cocoa, burnt notes.[1]400[1]-
2,3,5,6-Tetramethylpyrazine Weak, nutty, musty, chocolate odor; chocolate taste.[1]1,000[1]-
2-Ethyl-3,5-dimethylpyrazine Cocoa, chocolate, nutty (burnt almond) notes.[1]0.04 (as µg/L)[2]0.011 (as µg/m³)[2]
2-Methoxy-3-methylpyrazine Odor reminiscent of roasted peanuts, hazelnuts, almond.[1]3[1]-
2-Isobutyl-3-methoxypyrazine Green bell pepper.-0.002 (in water, equivalent)

Experimental Protocols

Two primary methodologies are employed for the determination of odor thresholds: Sensory Panel Analysis and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Analysis using the 3-Alternative Forced-Choice (3-AFC) Method

This method relies on a panel of trained human assessors to determine the concentration at which an odorant is detectable. The 3-Alternative Forced-Choice (3-AFC) method is a widely accepted standard.[3]

a. Panelist Selection and Training:

  • Recruitment: Panelists are recruited based on their interest, availability, and general health. They should be non-smokers and free from any conditions that could affect their sense of smell.

  • Screening: Candidates are screened for their ability to detect and describe common odors. Their sensitivity to a standard odorant, such as n-butanol, is often tested to ensure they fall within a normal range of olfactory acuity.

  • Training: Selected panelists undergo rigorous training to familiarize them with the testing procedure, different odorants, and intensity scales. This training aims to improve their consistency and reliability.

b. Sample Preparation:

  • A stock solution of the pyrazine is prepared in an appropriate solvent (e.g., deodorized water or ethanol-water solution).

  • A series of dilutions are prepared from the stock solution, typically in ascending order of concentration with a constant dilution factor (e.g., a factor of 2 or 3).

c. 3-AFC Test Procedure:

  • For each concentration level, three samples are presented to each panelist in identical, opaque, and coded containers. Two of the samples are blanks (solvent only), and one contains the diluted pyrazine.

  • Panelists are instructed to sniff each sample and identify the one that is different from the other two.

  • A forced-choice procedure is used, meaning panelists must make a selection even if they are not certain.

  • The presentation order of the samples is randomized for each panelist and each concentration level to avoid bias.

d. Threshold Determination:

  • The individual threshold for each panelist is typically determined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified in two consecutive presentations.

  • The group threshold is then calculated as the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

GC-O is an instrumental technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. Aroma Extract Dilution Analysis (AEDA) is a specific GC-O technique used to determine the relative odor potency of volatile compounds.

a. Sample Preparation and Extraction:

  • The volatile compounds, including pyrazines, are extracted from the sample matrix using methods such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME).

  • The resulting extract is then concentrated to a specific volume.

b. Serial Dilution:

  • The concentrated extract is serially diluted with a solvent to create a series of extracts with decreasing concentrations (e.g., 1:2, 1:4, 1:8, etc.).

c. GC-O Analysis:

  • Each dilution is injected into a gas chromatograph. The GC separates the volatile compounds based on their boiling points and polarity.

  • The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactory detection port.

  • A trained panelist sniffs the effluent from the olfactory port and records the time and a description of any detected odor.

d. Flavor Dilution (FD) Factor Determination:

  • The analysis begins with the most concentrated extract and proceeds to the more diluted ones.

  • The Flavor Dilution (FD) factor for each odor-active compound is the highest dilution at which the odor is still detected by the panelist.

  • A higher FD factor indicates a more potent odorant. By identifying the compound eluting at the time of the odor perception (using the conventional detector), the odor threshold can be indirectly assessed.

Mandatory Visualization

The following diagrams illustrate the workflows for the two primary methods of odor threshold determination.

Odor_Threshold_Determination_Workflow cluster_Sensory Sensory Panel Analysis (3-AFC) cluster_GCO Gas Chromatography-Olfactometry (AEDA) P_Recruit Panelist Recruitment & Screening P_Train Panelist Training P_Recruit->P_Train P_Prep Sample Preparation (Serial Dilutions) P_Train->P_Prep P_Test 3-AFC Testing P_Prep->P_Test P_Calc Threshold Calculation P_Test->P_Calc G_Extract Sample Extraction G_Dilute Serial Dilution of Extract G_Extract->G_Dilute G_Analyze GC-O Analysis G_Dilute->G_Analyze G_Identify Odor-Active Compound Identification (MS/FID) G_Analyze->G_Identify G_FD Flavor Dilution (FD) Factor Determination G_Identify->G_FD Start Start: Odor Threshold Determination cluster_Sensory cluster_Sensory Start->cluster_Sensory cluster_GCO cluster_GCO Start->cluster_GCO End End: Comparative Analysis cluster_Sensory->End cluster_GCO->End Signaling_Pathway_Placeholder cluster_olfaction Simplified Olfactory Signaling Odorant Pyrazine Molecule OR Olfactory Receptor Odorant->OR Binds to G_Protein G-protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Increase AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

References

Comparative study of pyrazine formation from different amino acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Pyrazine Formation from Different Amino Acids

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are significant contributors to the desirable roasted, toasted, and nutty flavors in a wide variety of thermally processed foods and beverages.[1][2] Their formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino compounds (such as amino acids, peptides, or proteins) and reducing sugars upon heating.[3][4] The specific type and structure of the precursor amino acid play a crucial role in determining the profile and yield of the resulting pyrazines, thereby influencing the final flavor characteristics of the product.

This guide provides a comparative analysis of pyrazine formation from various amino acids, supported by experimental data. It details the underlying chemical pathways, presents quantitative comparisons in structured tables, and outlines the experimental protocols used for analysis. This document is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development who are investigating the mechanisms and applications of the Maillard reaction.

Core Mechanisms of Pyrazine Formation

The most widely accepted pathway for pyrazine formation is through the Maillard reaction, which involves the Strecker degradation of amino acids.[3][5] The key steps are:

  • Initial Condensation : An amino acid reacts with a reducing sugar to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns compound.[3]

  • Sugar Degradation : The Amadori/Heyns compounds undergo dehydration and fragmentation to produce highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal).[6]

  • Strecker Degradation : The α-dicarbonyl compounds react with an amino acid. This reaction decarboxylates and deaminates the amino acid, producing a Strecker aldehyde (which contributes to the overall aroma) and an α-aminocarbonyl intermediate.[5][7]

  • Condensation and Aromatization : Two molecules of the α-aminocarbonyl intermediate condense to form an unstable dihydropyrazine. This intermediate is then oxidized to a stable, aromatic pyrazine ring.[8]

The structure of the side chain (R-group) of the initial amino acid dictates the structure of the resulting α-aminocarbonyl, which in turn determines the substitution pattern on the final pyrazine ring.

Maillard_Pathway cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_products Products reactant reactant intermediate intermediate product product pathway_node pathway_node AminoAcid Amino Acid Amadori Amadori/ Heyns Compound AminoAcid->Amadori Condensation Aminocarbonyl α-Aminocarbonyl AminoAcid->Aminocarbonyl Strecker Degradation ReducingSugar Reducing Sugar ReducingSugar->Amadori Condensation Dicarbonyl α-Dicarbonyl (from Sugar Degradation) Amadori->Dicarbonyl Rearrangement & Degradation Dicarbonyl->Aminocarbonyl Strecker Degradation StreckerAldehyde Strecker Aldehyde Dicarbonyl->StreckerAldehyde Strecker Degradation Dihydropyrazine Dihydropyrazine Aminocarbonyl->Dihydropyrazine Condensation (x2) Pyrazine Alkylpyrazine Dihydropyrazine->Pyrazine Oxidation

Figure 1. General pathway of pyrazine formation via the Maillard reaction.

Comparative Analysis of Pyrazine Yields from Different Amino Acids

The reactivity of amino acids in the Maillard reaction and their propensity to form pyrazines vary significantly based on their chemical structure. Studies have shown that factors such as the position of the amino group, the nature of the side chain, and the presence of other functional groups influence the reaction.

For instance, lysine has been identified as one of the most reactive amino acids, yielding high amounts of alkylpyrazines when reacted with ascorbic acid.[9] In contrast, studies comparing reactions with glucose have shown varied results. A comparison of glycine, arginine, histidine, and lysine showed that each produced a different dominant pyrazine, highlighting the specificity of the reaction.[10] Similarly, serine and threonine produce distinct sets of pyrazines upon thermal degradation.[7]

The following tables summarize quantitative data from model system studies, comparing the types and amounts of pyrazines generated from different amino acids.

Table 1: Pyrazines Formed from Thermal Degradation of Serine and Threonine [7]

Precursor Amino AcidPyrazine DetectedYield (ppm of amino acid) at 120°C (4h)Yield (ppm of amino acid) at 300°C (7min)
L-Serine Pyrazine1101800
Methylpyrazine401100
Ethylpyrazine20500
2-Ethyl-6-methylpyrazine15250
2,6-Diethylpyrazine10120
L-Threonine 2,5-Dimethylpyrazine1502500
2,6-Dimethylpyrazine50800
Trimethylpyrazine601200
2-Ethyl-3,6-dimethylpyrazine25400
2-Ethyl-3,5-dimethylpyrazine20350

Data derived from a study on the thermal degradation of L-serine and L-threonine heated alone.[7]

Table 2: Comparison of Major Pyrazines from Different Amino Acid-Glucose Systems [10]

Amino AcidMost Abundant PyrazineSecond Most Abundant Pyrazine
Glycine 2,3,5-Trimethylpyrazine-
Arginine 2-Methylpyrazine-
Histidine 2,5-Dimethylpyrazine-
Lysine 2-Methylpyrazine & 2,5-Dimethylpyrazine-

This study highlights the predominant pyrazines formed, indicating different fragmentation and recombination pathways for each amino acid.[10]

Table 3: Pyrazine Yields from Lysine-Containing Dipeptides and Free Amino Acids with Glucose [11]

Reactant ModelTotal Pyrazines (µg/g)2,5(6)-Dimethylpyrazine (µg/g)2,3,5-Trimethylpyrazine (µg/g)
Arg-Lys Dipeptide 10.994.893.09
His-Lys Dipeptide 5.313.311.13
Free Arg + Lys 5.250.810.54
Free His + Lys 3.320.440.32

This data shows that dipeptides can generate significantly higher amounts of certain pyrazines compared to their corresponding free amino acids, suggesting that the peptide structure influences the reaction pathway.[11]

Experimental Protocols

The analysis and quantification of volatile pyrazines require sensitive and robust analytical techniques. The most common approach involves extraction of the volatile compounds followed by separation and identification using gas chromatography-mass spectrometry (GC-MS).[12]

Key Experiment: Pyrazine Analysis via HS-SPME-GC-MS

This protocol describes a typical workflow for the analysis of pyrazines from a Maillard reaction model system.

1. Sample Preparation (Maillard Reaction Model):

  • A solution of an amino acid (e.g., 0.1 M) and a reducing sugar (e.g., 0.1 M glucose) is prepared in a phosphate buffer (e.g., pH 8.0).[11]

  • The solution is transferred to a sealed reaction vial.

  • The vial is heated at a controlled temperature and for a specific duration (e.g., 140°C for 90 minutes) to induce the Maillard reaction.[13][14]

  • After heating, the sample is cooled immediately to stop the reaction. An internal standard (e.g., pyrimidine or a deuterated pyrazine) may be added for accurate quantification.[15][16]

2. Volatile Compound Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

  • The cooled sample vial is placed in a heated water bath (e.g., 45-80°C) for a pre-incubation period (e.g., 20 min) to allow volatiles to equilibrate in the headspace.[13][16]

  • An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace of the vial for a defined period (e.g., 30-50 min) to adsorb the volatile pyrazines.[16][17]

3. Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • The SPME fiber is retracted and immediately inserted into the hot injector port (e.g., 230-250°C) of a gas chromatograph.[12][16]

  • The adsorbed pyrazines are thermally desorbed from the fiber and transferred to the GC column (e.g., a non-polar or medium-polarity column like DB-5ms).

  • The GC oven temperature is programmed to separate the different pyrazine compounds based on their boiling points and interaction with the column's stationary phase.[16]

  • The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.[12]

Experimental_Workflow step_start step_start step_process step_process step_analysis step_analysis step_end step_end A 1. Sample Preparation (Amino Acid + Sugar in Buffer) B 2. Thermal Reaction (e.g., 140°C, 90 min) A->B Heat C 3. Cooling & Internal Standard Addition B->C Stop Reaction D 4. HS-SPME Extraction (Headspace Adsorption) C->D Equilibrate E 5. GC-MS Analysis (Desorption, Separation, Detection) D->E Inject F 6. Data Processing (Identification & Quantification) E->F

Figure 2. Experimental workflow for pyrazine analysis.

Conclusion

The formation of pyrazines is a complex process heavily dependent on the specific amino acid precursor. Different amino acids yield distinct profiles and quantities of pyrazines, which is a key factor in the development of characteristic flavors in thermally processed products. Lysine is often highly reactive, while amino acids like glycine, arginine, and threonine produce unique dominant pyrazines.[9][10] Furthermore, the chemical context, such as whether the amino acid is free or part of a peptide, can significantly alter the reaction outcome, with peptides often promoting higher pyrazine yields.[11][14]

Understanding these comparative differences allows researchers and industry professionals to better predict and control flavor development. By selecting specific amino acid precursors and carefully managing reaction conditions, it is possible to tailor the formation of desired pyrazine compounds, thereby enhancing the sensory properties of foods, beverages, and other products. The standardized analytical workflows, such as HS-SPME-GC-MS, provide the necessary tools for the precise quantification and characterization of these critical flavor molecules.

References

A Comparative Guide to the Quantification of 2-Ethylpyrazine in Food and Beverage Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like 2-ethylpyrazine is crucial for flavor and aroma profiling, quality control, and safety assessment. This guide provides an objective comparison of different analytical methodologies for the quantification of this compound, supported by experimental data from single-laboratory validation studies.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound and other pyrazines in different food and beverage matrices. These methods, while not part of a direct inter-laboratory comparison study, have been validated in their respective studies and offer a benchmark for performance.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Linearity (R²)Reference
MHS-SPME-arrow-GC-MSEdible Oil2–60 ng/g6–180 ng/g91.6–109.2< 16> 0.99[1]
HS-SPME-GC-MSDrinking Water0.83 ng/mL (for 2-methoxy-3,5-dimethylpyrazine)2.5 ng/mL (for 2-methoxy-3,5-dimethylpyrazine)SatisfactorySatisfactory0.9998[2]
SBSE-GC-MSBeerLow enough for determinationLow enough for determination80-120< 20> 0.99[3][4]
HSSE-GC-MSBeerLow enough for determinationLow enough for determination80-120< 20> 0.99[4]
SIDA-GC-MSCoffeeNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[5]

Note: Data for this compound is specifically reported in the MHS-SPME-arrow-GC-MS study for edible oils. For the other studies, the data represents the range for pyrazines or volatile compounds analyzed, which are expected to be similar for this compound. SIDA-GC-MS is a highly accurate quantification method that uses a stable isotope-labeled internal standard, but specific validation parameters like LOD and LOQ were not provided in the abstract.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for replicating the analytical methods for this compound quantification.

Multiple Headspace Solid-Phase Microextraction-Arrow-Gas Chromatography-Mass Spectrometry (MHS-SPME-arrow-GC-MS) for Pyrazines in Edible Oil.[1]
  • Sample Preparation: Oil samples are pre-incubated at 80 °C for 20 minutes with agitation at 450 rpm.

  • Extraction: A SPME-arrow fiber is exposed to the headspace of the vial at 50 °C for 50 minutes for equilibrium extraction.

  • Desorption: The analytes are thermally desorted from the fiber in the GC injector port for 80 seconds.

  • GC-MS Analysis:

    • Column: Details of the specific column used were not available in the abstract.

    • Carrier Gas: Helium.

    • Injector Temperature: Not specified in the abstract.

    • Oven Temperature Program: Not specified in the abstract.

    • MS Detection: The mass spectrometer is used for identification and quantification.

Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for 2-methoxy-3,5-dimethylpyrazine in Drinking Water.[2]
  • Extraction: The method was optimized for salt concentration, absorption temperature, and absorption time. Specific parameters were not detailed in the abstract.

  • GC-MS Analysis:

    • Column: Not specified in the abstract.

    • Carrier Gas: Not specified in the abstract.

    • Injector Temperature: Not specified in the abstract.

    • Oven Temperature Program: Not specified in the abstract.

    • MS Detection: Used for quantification.

Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE) coupled with GC-MS for Volatile Compounds in Beer.[3][4]
  • SBSE Protocol:

    • Sample Volume: 50 mL of beer.

    • Salt Addition: 25% (w/v) NaCl.

    • Stir Bar: Polydimethylsiloxane (PDMS) stir bar.

    • Extraction Conditions: Stirring at 1000 rpm for 180 minutes.

  • HSSE Protocol:

    • Sample Volume: 8 mL of beer.

    • Salt Addition: 25% NaCl.

    • Extraction Conditions: Stirring at 1000 rpm for 180 minutes.

  • GC-MS Analysis:

    • Column: Not specified in the abstract.

    • Carrier Gas: Not specified in the abstract.

    • Injector Temperature: Not specified in the abstract.

    • Oven Temperature Program: Not specified in the abstract.

    • MS Detection: Used for identification and quantification.

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification and a logical comparison of the primary extraction techniques.

experimental_workflow Matrix Food/Beverage Matrix (e.g., Coffee, Beer, Oil) Spiking Internal Standard Spiking (Optional, e.g., for SIDA) Matrix->Spiking SPME HS-SPME / MHS-SPME Spiking->SPME Headspace Extraction SBSE SBSE / HSSE Spiking->SBSE GCMS GC-MS Analysis SPME->GCMS SBSE->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for this compound quantification.

logical_comparison cluster_methods Extraction Methods for this compound cluster_attributes Method Attributes SPME Solid-Phase Microextraction (SPME) - Headspace (HS) - Multiple Headspace (MHS) Sensitivity High Sensitivity SPME->Sensitivity Solventless Solventless SPME->Solventless Automation Amenable to Automation SPME->Automation SBSE Stir Bar Sorptive Extraction (SBSE) - Direct Immersion - Headspace (HSSE) SBSE->Sensitivity SBSE->Solventless SIDA Stable Isotope Dilution Analysis (SIDA) (used with GC-MS) Accuracy High Accuracy SIDA->Accuracy Cost Higher Cost (Isotopes) SIDA->Cost

Caption: Logical comparison of extraction and quantification approaches.

References

A Comparative Analysis of 2-Ethylpyrazine and 2,5-Dimethylpyrazine Formation in Maillard Reaction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, generates a complex array of volatile and non-volatile compounds that define the desirable sensory attributes of cooked foods. Among these, alkylpyrazines are significant contributors to roasty, nutty, and baked aromas. This guide provides an objective comparison of the formation of two key alkylpyrazines, 2-ethylpyrazine and 2,5-dimethylpyrazine, in Maillard reaction models, supported by experimental data and detailed methodologies.

Performance Comparison: Formation and Abundance

Experimental evidence consistently demonstrates that 2,5-dimethylpyrazine is often the more abundant of the two pyrazines formed in various Maillard reaction models. Its formation is robust across a wide range of amino acid precursors. In contrast, the formation of this compound is more specific and generally occurs in lower quantities.

A study investigating the Maillard reaction of lysine-containing dipeptides and tripeptides with glucose provides a clear quantitative comparison. In these models, 2,5(6)-dimethylpyrazine was a major pyrazine compound, whereas this compound was detected in smaller amounts and only in specific peptide models[1]. For instance, in a model system containing Arg-Lys dipeptide and glucose, the concentration of this compound was 0.32 µg/g, while 2,5(6)-dimethylpyrazine was significantly higher[1].

The choice of amino acid precursor plays a crucial role in determining the type and quantity of pyrazine formed. While 2,5-dimethylpyrazine can be formed from a variety of amino acids, the presence of an ethyl group in this compound points to the involvement of specific precursors that can generate a C2 side chain.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative formation of this compound and 2,5(6)-dimethylpyrazine in Maillard reaction models of various lysine-containing peptides with glucose, heated at 140°C for 90 minutes at pH 8.0.

Precursor Model SystemThis compound (µg/g)2,5(6)-Dimethylpyrazine (µg/g)Reference
Arg-Lys + Glucose0.321.90[1]
His-Lys + Glucose0.050.81[1]
Lys-Arg + GlucoseND10.39[1]
Lys-His + GlucoseND16.29[1]
Lys-Arg-His + Glucose0.040.49[1]
Lys-His-Arg + Glucose0.050.52[1]
Arg-His-Lys + Glucose0.030.28[1]
Arg-Lys-His + Glucose0.040.43[1]
His-Lys-Arg + Glucose0.020.20[1]
His-Arg-Lys + Glucose0.030.23[1]
ND: Not Detected

Experimental Protocols

This section details a generalized experimental protocol for the formation and analysis of this compound and 2,5-dimethylpyrazine in a Maillard reaction model system, based on methodologies reported in the literature[1][2].

1. Preparation of Maillard Reaction Model System:

  • Reactants:

    • Amino acid source (e.g., single amino acid, dipeptide, or tripeptide)

    • Reducing sugar (e.g., glucose)

  • Procedure:

    • Prepare an aqueous solution of the amino acid source and the reducing sugar. A typical concentration is 100 mg of each reactant in a suitable volume of phosphate buffer (e.g., 0.2 M, pH 8.0)[1].

    • Transfer the solution to a sealed reaction vessel, such as a pressure-resistant glass vial.

    • Heat the mixture at a controlled temperature for a specific duration. A common condition is 140°C for 90 minutes in an oil bath[1].

    • After heating, rapidly cool the reaction vessel in an ice bath to stop the reaction.

2. Analysis of Volatile Compounds (HS-SPME-GC-MS):

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Transfer an aliquot of the cooled reaction mixture into a headspace vial.

    • Add a suitable internal standard for quantification.

    • Equilibrate the sample at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes) in a water bath to allow volatiles to partition into the headspace[1].

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Insert the SPME fiber into the GC injector port for thermal desorption of the analytes. Set the injector temperature to 250°C[2].

    • Column: Use a suitable capillary column for separation (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.2 mL/min)[2].

    • Oven Temperature Program: A typical program starts at 40°C, holds for a few minutes, then ramps up to a final temperature of around 230-250°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400[3]. The ion source temperature is typically set to 230°C and the quadrupole temperature to 150°C[2].

  • Identification and Quantification:

    • Identify the pyrazine compounds by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST).

    • Quantify the identified pyrazines using the internal standard method.

Formation Pathways and Mechanisms

The formation of alkylpyrazines in the Maillard reaction primarily proceeds through the Strecker degradation of amino acids and subsequent condensation reactions. The key intermediates are α-aminocarbonyl compounds.

2,5-Dimethylpyrazine Formation: The formation of 2,5-dimethylpyrazine is relatively straightforward. The Strecker degradation of amino acids like alanine yields 2-aminopropanal, an α-aminocarbonyl. Two molecules of 2-aminopropanal can then condense and oxidize to form the stable aromatic 2,5-dimethylpyrazine ring. The methyl groups originate from the carbon backbone of the amino acid precursor.

This compound Formation: The formation of this compound requires a different set of precursors to provide the ethyl side chain. One proposed mechanism involves the reaction of an α-aminocarbonyl with a Strecker aldehyde containing a C2 unit, such as acetaldehyde, which can be formed from the Strecker degradation of alanine. The incorporation of this aldehyde into the dihydropyrazine intermediate leads to the formation of the ethyl-substituted pyrazine.

Below are diagrams illustrating the generalized formation pathways and the experimental workflow.

Maillard_Reaction_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Reactants Amino Acid + Reducing Sugar Reaction Maillard Reaction (Heating) Reactants->Reaction Cooling Reaction Quenching (Cooling) Reaction->Cooling HS_SPME Headspace SPME Cooling->HS_SPME Sample Transfer GC_MS GC-MS Analysis HS_SPME->GC_MS Data Data Processing (Identification & Quantification) GC_MS->Data

Caption: Experimental workflow for Maillard reaction and pyrazine analysis.

Pyrazine_Formation cluster_strecker Strecker Degradation cluster_condensation Condensation & Oxidation cluster_sidechain Side Chain Incorporation AminoAcid Amino Acid AminoCarbonyl α-Aminocarbonyl AminoAcid->AminoCarbonyl StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde Dicarbonyl Dicarbonyl (from Sugar) Dicarbonyl->AminoCarbonyl Dicarbonyl->StreckerAldehyde TwoAminoCarbonyl 2x α-Aminocarbonyl AminoCarbonyl->TwoAminoCarbonyl StreckerAldehyde_inc Strecker Aldehyde (e.g., Acetaldehyde) Dihydropyrazine Dihydropyrazine TwoAminoCarbonyl->Dihydropyrazine Pyrazine Alkylpyrazine Dihydropyrazine->Pyrazine Oxidation Dihydropyrazine_mod Dihydropyrazine SubstitutedPyrazine Substituted Pyrazine (e.g., this compound) Dihydropyrazine_mod->SubstitutedPyrazine StreckerAldehyde_inc->SubstitutedPyrazine

Caption: Generalized formation pathway of alkylpyrazines in the Maillard reaction.

References

Unveiling the Aroma: A Comparative Guide to Sensory Panel Validation for Pyrazine Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate evaluation of pyrazine aromas is critical. These nitrogen-containing heterocyclic compounds are key contributors to the aroma profile of numerous food products, beverages, and are also relevant in pharmaceutical contexts. This guide provides a comprehensive comparison of sensory panel validation and instrumental analysis for pyrazine aroma evaluation, supported by experimental data and detailed protocols.

This document outlines the validation process for a trained sensory panel and compares its performance with a common instrumental alternative, Gas Chromatography-Mass Spectrometry (GC-MS). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select and validate the most appropriate method for their pyrazine analysis needs.

Performance Comparison: Sensory Panel vs. Instrumental Analysis

The selection of an appropriate method for pyrazine aroma evaluation depends on the specific research question, desired level of detail, and available resources. While instrumental analysis provides high precision and sensitivity for quantification, a validated sensory panel offers invaluable data on the human perception of aroma.

Performance Metric Validated Sensory Panel Gas Chromatography-Mass Spectrometry (GC-MS) References
Principle of Detection Human olfactory systemSeparation by chromatography, detection by mass-to-charge ratio[1][2]
Limit of Detection (LOD) Pyrazine-dependent, can be in the parts per trillion (ppt) range for potent pyrazines. For example, the odor threshold for 2-isobutyl-3-methoxypyrazine can be as low as 0.002 µg/L in water.Compound-dependent, typically in the parts per billion (ppb) to parts per million (ppm) range. For UPLC-MS/MS, LODs for various pyrazines can range from 0.03 to 1.35 µg/L.[3][4][3][5]
Quantitative Analysis Intensity rating on a calibrated scale (e.g., 0-15). Provides data on perceived aroma intensity.Provides precise quantification of pyrazine concentration (e.g., in µg/L).[3][6]
Qualitative Analysis Descriptive analysis provides a rich vocabulary of aroma descriptors (e.g., nutty, roasted, earthy, bell pepper).Identifies specific pyrazine compounds based on their mass spectra and retention times.[2][7]
Repeatability Assessed through repeated analysis of the same sample by the same panelist under the same conditions. Good repeatability is crucial for panel validation.[8]High repeatability, with Relative Standard Deviations (RSDs) typically below 5%.[3][3][8]
Reproducibility Assessed through analysis of the same sample by different panelists or on different occasions. A key metric for panel performance.[8]High reproducibility across different instruments and laboratories when using standardized methods.[8]
Throughput Lower throughput, as panelist fatigue and sensory adaptation need to be managed.High throughput, suitable for analyzing a large number of samples.
Cost Initial setup and training can be resource-intensive. Ongoing costs for panel maintenance and reference standards.High initial instrument cost. Ongoing costs for consumables and maintenance.
Information Provided Human-relevant perception of aroma, including synergistic and masking effects between compounds.Objective chemical composition data.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reliability and validity of both sensory panel evaluations and instrumental analyses.

Validation of a Sensory Panel for Pyrazine Aroma Evaluation

This protocol outlines the key steps for selecting, training, and validating a sensory panel for the descriptive analysis of pyrazine aromas, based on established methodologies such as Quantitative Descriptive Analysis (QDA)®.[2][7][10]

1. Panelist Selection:

  • Recruitment: Recruit a pool of candidates (typically 20-30 individuals) who are interested and available for regular sensory testing.

  • Screening: Screen candidates for their basic sensory acuity using tests such as:

    • Odor Recognition: Assess their ability to identify common odors.

    • Triangle Tests: Use triangle tests (ASTM E1885) with solutions of different pyrazines at varying concentrations to evaluate their ability to discriminate between samples.[11][12][13]

    • Ranking Tests: Ask candidates to rank the intensity of a series of pyrazine solutions.

  • Selection: Select 10-15 panelists who demonstrate good sensory acuity, motivation, and ability to articulate their perceptions.

2. Panelist Training:

  • Introduction to Pyrazine Aromas: Familiarize panelists with a wide range of pyrazine compounds, covering different aroma characteristics (e.g., nutty, roasted, green, earthy).[14] Use reference standards for each aroma attribute. For example, 2-acetylpyrazine can be used as a reference for a "nutty" aroma.[7]

  • Lexicon Development: Through group sessions, guide the panel in developing a consensus vocabulary to describe the different pyrazine aromas. This lexicon should be clear, concise, and agreed upon by all panelists.

  • Intensity Scaling: Train panelists to use an intensity scale (e.g., a 15-point scale) to rate the strength of each aroma attribute. Anchor points on the scale should be defined with reference standards at different concentrations.

  • Practice Sessions: Conduct numerous practice sessions with various pyrazine samples (both single compounds and mixtures) to reinforce the lexicon and scaling techniques.

3. Panel Performance Validation:

  • Repeatability: Each panelist evaluates the same set of pyrazine samples in triplicate under identical conditions. The consistency of their scores is statistically analyzed.

  • Reproducibility: The same set of samples is evaluated by all panelists, and the agreement between panelists' scores is assessed.

  • Discriminative Ability: The panel's ability to differentiate between samples with subtle differences in pyrazine composition is tested using triangle tests or other discrimination methods.

  • Performance Monitoring: Regularly monitor the panel's performance over time using control samples and statistical process control charts to ensure ongoing reliability.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyrazines

This protocol provides a general outline for the quantitative analysis of pyrazines in a liquid matrix using GC-MS.

1. Sample Preparation:

  • Extraction: Utilize an appropriate extraction method to isolate pyrazines from the sample matrix. Solid-Phase Microextraction (SPME) is a common technique for volatile and semi-volatile compounds.

  • Internal Standard: Add a known concentration of an internal standard (a pyrazine not expected to be in the sample) to the sample for accurate quantification.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a capillary column suitable for separating volatile compounds (e.g., a DB-WAX or DB-5 column).

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 240°C) to separate the pyrazines based on their boiling points.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: Scan a mass range that includes the expected molecular ions and fragment ions of the target pyrazines (e.g., 40-300 amu).

    • Data Acquisition: Acquire data in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Data Analysis:

  • Identification: Identify pyrazines by comparing their mass spectra and retention times to those of authentic standards and library databases (e.g., NIST).

  • Quantification: Calculate the concentration of each pyrazine by comparing its peak area to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

To better illustrate the workflows and relationships described, the following diagrams have been generated using the DOT language.

SensoryPanelValidationWorkflow cluster_selection Panelist Selection cluster_training Panelist Training cluster_validation Performance Validation Recruitment Recruitment of Candidates Screening Sensory Acuity Screening (Triangle Tests, Ranking) Recruitment->Screening Selection Selection of Panelists Screening->Selection Intro Introduction to Pyrazine Aromas Selection->Intro Lexicon Lexicon Development Intro->Lexicon Scaling Intensity Scaling Practice Lexicon->Scaling Repeatability Repeatability Testing Scaling->Repeatability Reproducibility Reproducibility Testing Repeatability->Reproducibility Discrimination Discriminative Ability Testing Reproducibility->Discrimination Monitoring Ongoing Performance Monitoring Discrimination->Monitoring TrainedPanel Validated Sensory Panel Monitoring->TrainedPanel SensoryVsInstrumental cluster_sensory Sensory Panel Evaluation cluster_instrumental Instrumental Analysis (GC-MS) Human Human Perception Descriptive Qualitative Descriptors (e.g., nutty, roasted) Human->Descriptive Intensity Perceived Intensity Human->Intensity DataInterpretation Data Interpretation Descriptive->DataInterpretation Intensity->DataInterpretation Separation Chromatographic Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Concentration Measurement Identification->Quantification Identification->DataInterpretation Quantification->DataInterpretation PyrazineAroma Pyrazine Aroma PyrazineAroma->Human PyrazineAroma->Separation

References

Comparative Genomics of 2-Ethylpyrazine Producing Microorganisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of microbial secondary metabolite production is crucial for harnessing these natural factories for novel applications. 2-Ethylpyrazine, a key aroma compound with potential applications in the food and pharmaceutical industries, is one such metabolite produced by a variety of microorganisms. This guide provides a comparative overview of the genomics of this compound producing microorganisms, summarizing key production data, outlining experimental protocols, and visualizing the biosynthetic pathways and experimental workflows.

Microbial Producers of this compound and Related Compounds

Biosynthesis of this compound: A Putative Pathway

The biosynthesis of alkylpyrazines in microorganisms is closely linked to amino acid metabolism. While the pathway for dimethyl and trimethyl-pyrazines from L-threonine is relatively well-understood, the precise enzymatic pathway for this compound is still an active area of research. It is proposed that L-serine serves as a key precursor for the ethyl group in ethylpyrazines. This is supported by studies on the thermal degradation of amino acids, which show the formation of ethylpyrazine from L-serine.

The putative microbial biosynthetic pathway for this compound is thought to involve the following key steps:

  • Formation of α-aminocarbonyl intermediates: L-serine undergoes a series of enzymatic reactions, likely involving deamination and decarbonylation, to form reactive α-aminocarbonyl intermediates.

  • Condensation and cyclization: Two molecules of these α-aminocarbonyl intermediates condense and cyclize to form a dihydropyrazine ring.

  • Oxidation: The dihydropyrazine intermediate is then oxidized to form the stable aromatic this compound ring.

dot

This compound Biosynthesis cluster_legend Legend L_Serine L-Serine alpha_aminocarbonyl α-Aminocarbonyl Intermediate L_Serine->alpha_aminocarbonyl Enzymatic Conversion (Proposed) Dihydropyrazine Dihydro-2-ethylpyrazine alpha_aminocarbonyl->Dihydropyrazine Condensation & Cyclization (x2) Ethylpyrazine This compound Dihydropyrazine->Ethylpyrazine Oxidation Precursor Precursor Intermediate Intermediate Product Final Product

Caption: Proposed biosynthetic pathway of this compound from L-serine.

Comparative Quantitative Production of Alkylpyrazines

The production of alkylpyrazines is highly strain-dependent. The following table summarizes the production of various alkylpyrazines by different Bacillus subtilis strains isolated from natto, illustrating the diversity in their biosynthetic capabilities. While specific data for this compound is limited, the data for related compounds underscores the potential for identifying high-producing strains through screening and comparative analysis.

Microorganism StrainAlkylpyrazineProduction TiterReference
Bacillus subtilis BcP42-Methylpyrazine690 µg/L[1]
2,3-Dimethylpyrazine680 µg/L[1]
2,6-Dimethylpyrazine1891 µg/L[1]
Bacillus subtilis BcP212,5-Dimethylpyrazine4.5 mg/L[1]
2,3,5-Trimethylpyrazine52.6 mg/L[1]
2,3,5,6-Tetramethylpyrazine501.1 mg/L[1]
Bacillus pumilus2-Ethyl-3,5-dimethylpyrazineLower amounts detected[2]

Experimental Protocols

Microbial Cultivation for Pyrazine Production

A standardized protocol for cultivating microorganisms to screen for pyrazine production is essential for comparative studies.

Materials:

  • Microorganism of interest (e.g., Bacillus subtilis strains)

  • Lysogeny Broth (LB) medium (10 g/L casein peptone, 5 g/L yeast extract, 10 g/L NaCl)

  • Precursors (e.g., 50 g/L L-threonine, 60 g/L acetoin)[3]

  • Sterile conical flasks with baffles

  • Incubator shaker

Procedure:

  • Prepare the LB medium and sterilize by autoclaving at 121°C for 15 minutes.

  • After cooling, aseptically inoculate the medium with the microbial strain.

  • To stimulate pyrazine production, add sterile-filtered precursors to the culture.

  • Incubate the culture at the optimal temperature and shaking speed for the specific microorganism (e.g., 37°C and 200 rpm for B. subtilis).

  • After a defined incubation period (e.g., 48-72 hours), harvest the culture for pyrazine analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in microbial cultures.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Transfer a defined volume of the microbial culture supernatant to a headspace vial.

  • If an internal standard is used, add it to the vial.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the hot GC injection port.

  • Separate the compounds on a suitable capillary column (e.g., DB-WAX).

  • The temperature program of the GC oven is typically ramped to achieve good separation.

  • The mass spectrometer is operated in electron impact (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantify the concentration of this compound by creating a calibration curve with known concentrations of the standard.

Whole-Genome Sequencing and Comparative Analysis

A typical workflow for comparative genomics of this compound producing microorganisms involves the following steps.

dot

Comparative Genomics Workflow Culture Bacterial Culture DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Library_Prep DNA Library Preparation DNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Assembly Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Comparative_Analysis Comparative Genomic Analysis Annotation->Comparative_Analysis Gene_Identification Identification of Key Genes (e.g., for pyrazine biosynthesis) Comparative_Analysis->Gene_Identification

Caption: Workflow for comparative genomics of microorganisms.

Detailed Steps:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from pure cultures of the microorganisms of interest.[4]

  • DNA Library Preparation: Shear the DNA into smaller fragments and ligate sequencing adapters to the ends.[5]

  • Next-Generation Sequencing: Sequence the prepared DNA libraries using a high-throughput sequencing platform like Illumina.[5]

  • Quality Control: Assess the quality of the raw sequencing reads and trim low-quality bases and adapter sequences.

  • Genome Assembly: Assemble the quality-filtered reads into a draft or complete genome sequence. This can be done de novo or by mapping to a reference genome.[6]

  • Genome Annotation: Identify genes, protein-coding sequences, and other functional elements within the assembled genome.

  • Comparative Genomic Analysis: Compare the genomes of different strains or species to identify differences in gene content, gene order (synteny), single nucleotide polymorphisms (SNPs), and the presence or absence of specific metabolic pathways. Bioinformatic tools such as BLAST, Mauve, and Roary are commonly used for this purpose.

  • Identification of Key Genes: Correlate the genomic differences with the observed phenotypes (i.e., this compound production) to identify candidate genes and pathways involved in its biosynthesis.

Future Directions

The field of comparative genomics of this compound producing microorganisms is still emerging. Future research should focus on:

  • Screening and identification of novel, high-producing microbial strains from diverse environments.

  • Elucidation of the complete enzymatic pathway for this compound biosynthesis from L-serine and other potential precursors.

  • Metabolic engineering of promising microbial hosts to enhance the production of this compound for industrial applications. This could involve overexpression of key biosynthetic genes, knockout of competing pathways, and optimization of fermentation conditions.

  • Transcriptomic and proteomic studies to understand the regulation of pyrazine biosynthesis under different growth conditions.

By combining these approaches, the scientific community can unlock the full potential of microorganisms for the sustainable production of this compound and other valuable natural products.

References

The Scent of Structure: A Comparative Guide to the Quantitative Structure-Activity Relationship of Pyrazine Odorants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazines are a class of aromatic heterocyclic compounds renowned for their potent and diverse aromas, contributing significantly to the flavor profiles of many foods and beverages. Understanding the relationship between their chemical structure and olfactory perception is crucial for the food, fragrance, and pharmaceutical industries. This guide provides a comparative overview of the Quantitative Structure-Activity Relationship (QSAR) of pyrazine odorants, supported by experimental data and detailed methodologies, to aid researchers in the design of novel flavor compounds and the exploration of olfactory receptor interactions.

Comparative Analysis of Pyrazine Odorant QSAR Models

Various QSAR and Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the odor thresholds of pyrazine derivatives. These models utilize a range of molecular descriptors and statistical methods to correlate the chemical structure of a pyrazine with its perceived odor intensity. Below is a summary of key findings from several studies.

Study Focus Number of Pyrazine Derivatives Key Molecular Descriptors Modeling Techniques Key Findings & Model Performance
Predictive QSPR Modelling 74Hydrophobic surface area, Jurs_DPSA_2 (positive charge weighted solvent accessible surface area)Genetic Function Algorithm (GFA), Genetic Partial Least Squares (G/PLS)Increased hydrophobic surface area and positive charge distribution correlate with lower odor thresholds. The presence of an isopropyl group and electron richness also significantly influence odor. The best model showed good predictive quality.[1]
2D-QSPR and 3D-QSPR Approaches 78Electronic and quantum chemical descriptorsMultiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), Hologram QSAR (HQSPR), Topomer CoMFA, Monte Carlo methodThe developed models demonstrated good predictability. For instance, the HQSPR/BC model had a Q²LOO of 0.832 and an R² of 0.916, while the CoMSIA/SEH model showed a Q² of 0.624 and an R²ncv of 0.932.[2][3]
3D-QSPR Studies 78Steric and electrostatic fields (CoMFA), Similarity indices (CoMSIA)CoMFA, CoMSIAThe models successfully predicted the odor thresholds of the test set compounds, with good agreement between experimental and predicted values. The CoMFA model yielded an r²cv of 0.605 and an r² of 0.788.[4]
Alkylpyrazine Odor Modalities Series of alkylpyrazinesMolecular connectivity, molecular shape, electrotopological state indicesNot specifiedBoth electronic and topological features contribute to the odor strength. The study highlighted the specific role of the two nitrogen atoms in the pyrazine ring.[5]

Experimental Protocols

Odor Threshold Determination (Sensory Analysis)

A standardized method for determining the odor detection threshold of a chemical compound, such as a pyrazine derivative, is essential for generating reliable QSAR data. A common approach is the American Society for Testing and Materials (ASTM) E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected. Panelists are typically screened for their ability to detect and describe the specific odorant class.

  • Sample Preparation: A series of solutions of the pyrazine derivative in a suitable solvent (e.g., water, ethanol, or oil, depending on the application) are prepared at increasing concentrations. A blank (solvent only) is also prepared.

  • Presentation: Panelists are presented with three samples at each concentration level: two blanks and one containing the odorant (a "triangle test"). The order of presentation is randomized.

  • Forced-Choice Task: For each set, the panelist is required to identify the sample that is different from the other two.

  • Ascending Concentration: The concentration is increased in discrete steps until the panelist can reliably detect the odorant.

  • Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated from the individual thresholds.

QSAR Model Development

The development of a QSAR model for pyrazine odorants involves a systematic workflow to correlate their chemical structures with their experimentally determined odor thresholds.

Methodology:

  • Data Set Preparation: A dataset of pyrazine derivatives with their corresponding experimentally determined odor thresholds (often expressed as log(1/T), where T is the threshold concentration) is compiled.[2] This dataset is typically divided into a training set for model development and a test set for model validation.[2]

  • Molecular Structure Optimization: The 3D structures of the pyrazine molecules are generated and optimized using computational chemistry software. Methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) are often employed to obtain accurate molecular geometries and electronic properties.[3]

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:

    • Topological descriptors: Describe the connectivity of atoms in a molecule.

    • Electronic descriptors: Quantify the electronic properties, such as orbital energies (HOMO, LUMO), dipole moment, and partial charges.[5][6]

    • Geometrical descriptors: Relate to the 3D shape and size of the molecule.

    • Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.

  • Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to build the model. This is done to avoid overfitting and to create a more interpretable model. Techniques like stepwise multiple linear regression or genetic algorithms are used for this purpose.[3]

  • Model Building: A mathematical model is constructed to relate the selected descriptors to the odor thresholds. Common methods include:

    • Multiple Linear Regression (MLR): Creates a linear equation.[3]

    • Partial Least Squares (PLS): A regression method suitable for a large number of correlated descriptors.

    • Machine Learning Algorithms: Such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN).

  • Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques.

    • Internal Validation: Often performed using leave-one-out cross-validation (Q²).

    • External Validation: The model's ability to predict the odor thresholds of the compounds in the test set (which were not used in model development) is evaluated.[2]

Visualizing the QSAR Workflow and Olfactory Signaling

To better understand the processes involved in QSAR studies and the biological context of odor perception, the following diagrams illustrate a typical QSAR workflow and a simplified olfactory signaling pathway.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application Data_Collection Pyrazine Dataset (Structures & Odor Thresholds) Data_Split Split into Training and Test Sets Data_Collection->Data_Split Structure_Optimization 3D Structure Optimization Data_Split->Structure_Optimization Descriptor_Calculation Descriptor Calculation (Topological, Electronic, etc.) Structure_Optimization->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building QSAR Model Building (MLR, PLS, etc.) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Model_Building->External_Validation Internal_Validation->Model_Building New_Compound_Design Design of New Pyrazine Odorants External_Validation->New_Compound_Design

Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model for pyrazine odorants.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Sensory Neuron cluster_transduction Signal Transduction Cascade cluster_signal Neural Signal Pyrazine Pyrazine Odorant OR Olfactory Receptor (OR) (e.g., OR5K1, OR2AG1) Pyrazine->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opening Ion_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Olfactory Bulb (Brain) Action_Potential->Brain

Caption: A simplified diagram of the olfactory signaling pathway initiated by the binding of a pyrazine odorant to an olfactory receptor.

The Role of Olfactory Receptors

The perception of pyrazine odors is initiated by their interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium.[7][8] Studies have identified specific human olfactory receptors that respond to pyrazine odorants. For instance, OR5K1 and OR2AG1 have been shown to be activated by various pyrazine derivatives.[9] The binding affinity of a homologous series of pyrazine odorants to a purified olfactory receptor protein has been shown to correlate with their human odor detection thresholds, providing a biological basis for the observed structure-activity relationships.[7][8] Molecular docking studies, often used in conjunction with QSAR, can help to elucidate the binding modes of pyrazine derivatives within the active sites of these receptors, providing insights for the rational design of new odorants.[2]

References

Safety Operating Guide

Proper Disposal Procedures for 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Ethylpyrazine, ensuring compliance and safety for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets and regulatory guidelines.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is critical during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection (eyeshields, faceshields).[1][2] A respirator with a suitable filter (e.g., type ABEK EN14387) may be necessary if ventilation is inadequate.[1]

  • Handling: Handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3][4] Use explosion-proof electrical equipment and non-sparking tools.[1][3][4] Ground and bond containers and receiving equipment to prevent static discharge.[1][3][4] Do not eat, drink, or smoke when using this product.[1][4]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[2][5][6] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Waste Identification and Classification:

    • Determine if the this compound waste is hazardous according to regulatory definitions.[5] Given its characteristics (flammability), it is considered a hazardous waste.[3]

    • Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[3]

  • Waste Collection and Storage:

    • Collect waste this compound in a suitable, closed, and properly labeled container.

    • Store the waste container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials like strong oxidizing agents and strong acids.[3][7]

    • Ensure the storage area has adequate spill control measures.

  • Disposal of Liquid Waste:

    • Do not dispose of this compound down the drain or into the environment.[1][3]

    • Arrange for disposal at a licensed and approved hazardous waste disposal facility.[1][2][3] This is typically achieved through a certified environmental services contractor.

    • The preferred method of disposal is often incineration at a permitted facility.

  • Disposal of Empty Containers:

    • Do not reuse empty containers.[1]

    • Empty containers may retain flammable and hazardous vapors.[7] Do not cut, weld, or perform similar operations on or near empty containers.[7]

    • Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • Once properly decontaminated, containers can be disposed of in accordance with local regulations, which may include recycling or landfill disposal.

  • Spill and Leak Cleanup:

    • In the event of a spill, immediately eliminate all ignition sources.[3][7]

    • Ventilate the area and wear appropriate PPE.[1]

    • Contain the spill using inert absorbent materials such as sand, silica gel, or commercial sorbents.[3][4]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[3][4]

Quantitative Data Summary

The table below summarizes key quantitative data for this compound.

PropertyValue
CAS Number 13925-00-3[1][2][3]
Flash Point 42.8°C (109.0°F)[4]
GHS Hazard Codes H226 (Flammable liquid and vapor)[1][2][3] H302 (Harmful if swallowed)[1][2] H315 (Causes skin irritation)[1][2] H319/H318 (Causes serious eye irritation/damage)[1][2] H335 (May cause respiratory irritation)[1][2]
Storage Class 3 (Flammable Liquids)

Diagrams and Visualizations

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (this compound) B Is waste in a suitable, sealed container? A->B C Transfer to an appropriate, labeled waste container. B->C No D Store in designated hazardous waste area. (Cool, ventilated, flammable-rated) B->D  Yes C->D E Consult Institutional EHS & Local/State/Federal Regulations D->E F Arrange for pickup by licensed hazardous waste contractor. E->F G Final Disposal (e.g., Incineration at approved facility) F->G

Caption: Decision workflow for handling and disposing of this compound waste.

References

Personal protective equipment for handling 2-Ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethylpyrazine in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can be harmful if swallowed, cause skin irritation, and result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Chemical-resistant gloves.Glove material and thickness must be selected based on the specific conditions of use and potential for direct contact.
Skin and Body Protection Protective clothing, including a lab coat. An impervious apron is recommended for larger quantities.[3]Clothing should be laundered separately.[4] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH- or CEN-certified respirator is necessary.A dust mask (type N95, US) may be appropriate in certain situations.[5]

Safe Handling and Operational Workflow

Proper handling and storage are crucial to minimize risks associated with this compound. This includes preventing exposure, avoiding ignition sources, and ensuring proper containment.

Operational Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe fumes, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][2][6]

  • Ground and bond containers and receiving equipment.[2][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][6]

  • Keep containers tightly closed when not in use.[1][2]

  • Store in a cool, well-ventilated place.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][3]

Below is a workflow diagram illustrating the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Proceed to handling C Work in a Well-Ventilated Area (Fume Hood) B->C Enter work area D Ground and Bond Equipment C->D E Use Non-Sparking Tools D->E F Dispense this compound E->F Handle chemical G Securely Close Container F->G After use K Segregate Chemical Waste F->K Generate waste H Clean Work Area G->H I Remove and Dispose of Gloves H->I J Wash Hands Thoroughly I->J L Label Waste Container K->L M Dispose of According to Institutional and Local Regulations L->M cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling cluster_disposal_path Disposal Pathway A Unused this compound D Collect in a Designated, Labeled, and Closed Hazardous Waste Container A->D B Contaminated Materials (e.g., gloves, absorbent) B->D C Empty Containers C->D E Store in a Designated Hazardous Waste Accumulation Area D->E Store for disposal F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F Schedule disposal G Complete Waste Manifest Documentation F->G Finalize disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.